molecular formula C8H16N2O2 B1608047 1-(2-hydroxyethyl)piperidine-4-carboxamide CAS No. 62124-30-5

1-(2-hydroxyethyl)piperidine-4-carboxamide

Cat. No.: B1608047
CAS No.: 62124-30-5
M. Wt: 172.22 g/mol
InChI Key: HFAZHUOYHRQBBB-UHFFFAOYSA-N
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Description

1-(2-hydroxyethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C8H16N2O2 and its molecular weight is 172.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-hydroxyethyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-hydroxyethyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-hydroxyethyl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c9-8(12)7-1-3-10(4-2-7)5-6-11/h7,11H,1-6H2,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFAZHUOYHRQBBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384919
Record name 1-(2-Hydroxy-ethyl)-piperidine-4-carboxylic acid amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62124-30-5
Record name 1-(2-Hydroxy-ethyl)-piperidine-4-carboxylic acid amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1-(2-hydroxyethyl)piperidine-4-carboxamide (CAS: 30672-46-9)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-hydroxyethyl)piperidine-4-carboxamide is a member of the versatile piperidine-4-carboxamide chemical scaffold, a class of compounds that has garnered significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules. The inherent structural features of this scaffold, including the conformationally flexible piperidine ring and the hydrogen-bonding capabilities of the carboxamide group, make it an ideal foundation for the design of novel therapeutics. This technical guide provides a comprehensive overview of 1-(2-hydroxyethyl)piperidine-4-carboxamide, including its chemical properties, plausible synthetic routes, potential biological activities based on related structures, proposed analytical methodologies, and essential safety considerations. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of this and related compounds in drug discovery and development.

Chemical and Physical Properties

1-(2-hydroxyethyl)piperidine-4-carboxamide is a substituted piperidine with a molecular formula of C8H16N2O2 and a molecular weight of 172.22 g/mol .[1] The structure features a piperidine ring N-substituted with a 2-hydroxyethyl group and a carboxamide functional group at the 4-position. The presence of the hydroxyl and carboxamide moieties suggests that the molecule is likely to be polar and capable of acting as both a hydrogen bond donor and acceptor, which can significantly influence its solubility and interactions with biological targets.[2]

PropertyValueSource
CAS Number30672-46-9[1]
Molecular FormulaC8H16N2O2[1]
Molecular Weight172.22 g/mol [1]
PubChem CID2822472[1]

Synthesis and Purification

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: N-alkylation cluster_1 Step 2: Amide Formation Piperidine_4_carboxylic_acid Piperidine-4-carboxylic acid Step1_Product 1-(2-hydroxyethyl)piperidine- 4-carboxylic acid Piperidine_4_carboxylic_acid->Step1_Product K2CO3, Acetonitrile, Reflux Bromoethanol 2-Bromoethanol Bromoethanol->Step1_Product Step1_Product_ref 1-(2-hydroxyethyl)piperidine- 4-carboxylic acid Final_Product 1-(2-hydroxyethyl)piperidine- 4-carboxamide Step1_Product_ref->Final_Product EDC, HOBt, DMF Ammonia Ammonia Ammonia->Final_Product

Caption: Proposed two-step synthesis of 1-(2-hydroxyethyl)piperidine-4-carboxamide.

Experimental Protocol

Step 1: Synthesis of 1-(2-hydroxyethyl)piperidine-4-carboxylic acid

  • To a solution of piperidine-4-carboxylic acid (1 equivalent) in acetonitrile, add potassium carbonate (2.5 equivalents).

  • Add 2-bromoethanol (1.2 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to reflux and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-(2-hydroxyethyl)piperidine-4-carboxylic acid, which can be used in the next step without further purification.

Step 2: Synthesis of 1-(2-hydroxyethyl)piperidine-4-carboxamide

  • Dissolve 1-(2-hydroxyethyl)piperidine-4-carboxylic acid (1 equivalent) in anhydrous dimethylformamide (DMF).

  • Add 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) to the solution and stir for 30 minutes at 0 °C.

  • Introduce a solution of ammonia in a suitable solvent (e.g., dioxane) or bubble ammonia gas through the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-(2-hydroxyethyl)piperidine-4-carboxamide.

Potential Biological Activity and Applications in Drug Discovery

The piperidine-4-carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While there is no specific biological data available for 1-(2-hydroxyethyl)piperidine-4-carboxamide, the known activities of related compounds suggest potential areas for investigation.

Kinase Inhibition

Derivatives of the piperidine-4-carboxamide scaffold have been investigated as inhibitors of various kinases that are key targets in oncology. For instance, certain derivatives have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Extracellular signal-regulated kinase 2 (ERK-2), and Abelson murine leukemia viral oncogene homolog 1 (Abl-1) kinases.[2] This suggests that 1-(2-hydroxyethyl)piperidine-4-carboxamide could be a starting point for the development of novel kinase inhibitors.

Anticancer and Antimicrobial Properties

The piperidine-4-carboxamide core has been explored for its potential in developing anticancer and antimicrobial agents.[2] For example, one derivative demonstrated an IC₅₀ value of 11.3 μM against the human liver cancer cell line HepG2 and was shown to induce apoptosis.[2] Furthermore, various sulfonamide and amide derivatives of piperidine-4-carboxamide have been synthesized and screened for antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing comparable or better activity than the parent molecule.[3]

Other Potential Applications

The versatility of the piperidine scaffold is further demonstrated by its application in developing agents for other therapeutic areas. For instance, in silico studies have suggested that piperidine-based sulfo carboxamide derivatives could act as competitive inhibitors of the CCR5 co-receptor, a target in HIV therapy.[4] Additionally, certain piperidine carboxamides have been identified as potent and selective inhibitors of the Plasmodium falciparum proteasome, highlighting their potential as novel antimalarial agents.[5]

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity, purity, and stability of 1-(2-hydroxyethyl)piperidine-4-carboxamide. The following techniques are recommended:

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for purity assessment and quantification.

ParameterRecommended Conditions
ColumnC18, 5 µm, 4.6 x 150 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% to 95% B over 10 minutes
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS analysis will confirm the molecular weight of the synthesized compound. The expected [M+H]⁺ ion for C8H16N2O2 would be at m/z 173.12.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The spectra would be expected to show characteristic signals for the piperidine ring protons, the hydroxyethyl group, and the carboxamide protons.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups. Expected characteristic peaks would include a broad O-H stretch from the hydroxyl group, N-H stretches from the primary amide, and a strong C=O stretch from the amide carbonyl.

Safety and Handling

No specific safety data sheet (SDS) is available for 1-(2-hydroxyethyl)piperidine-4-carboxamide. Therefore, it is prudent to handle this compound with the same precautions as for other piperidine derivatives. The parent compound, piperidine, is a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled.[6] It can cause severe skin burns and eye damage.[6]

Recommended Safety Precautions:
  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[7]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

1-(2-hydroxyethyl)piperidine-4-carboxamide is a chemical entity with significant potential for further investigation in the field of medicinal chemistry. Its structural relationship to a class of compounds with proven biological activities makes it an attractive candidate for screening in various therapeutic areas, including oncology, infectious diseases, and immunology. This technical guide provides a foundational framework for its synthesis, analysis, and safe handling, with the aim of facilitating future research and development efforts. It is important to note that much of the biological context is derived from related analogues, and further experimental validation of the specific properties of 1-(2-hydroxyethyl)piperidine-4-carboxamide is warranted.

References

  • Penta Chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. (2025). PMC - NIH. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate. Retrieved from [Link]

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  • PubMed Central. (n.d.). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Retrieved from [Link]

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Sources

An In-depth Technical Guide to the Physicochemical Properties of N-(2-hydroxyethyl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of N-(2-hydroxyethyl)piperidine-4-carboxamide. As a compound of interest in contemporary drug discovery, a thorough understanding of its physical and chemical characteristics is paramount for formulation development, analytical method validation, and the prediction of its pharmacokinetic profile. This document delineates the molecular structure and fundamental identifiers of N-(2-hydroxyethyl)piperidine-4-carboxamide. In the absence of extensive empirical data in public literature, this guide uniquely combines known information with detailed, field-proven experimental protocols for the determination of key physicochemical parameters, including melting and boiling points, aqueous solubility, dissociation constant (pKa), and the octanol-water partition coefficient (LogP). These protocols are grounded in internationally recognized standards, such as the OECD Guidelines for the Testing of Chemicals, to ensure scientific rigor and reproducibility. Furthermore, a plausible synthetic route is proposed, and essential guidance on the stability, storage, and safe handling of the compound is provided. This guide is intended to be an essential resource for researchers, medicinal chemists, and professionals in drug development, offering a robust framework for the systematic characterization of N-(2-hydroxyethyl)piperidine-4-carboxamide and structurally related molecules.

Introduction to N-(2-hydroxyethyl)piperidine-4-carboxamide

N-(2-hydroxyethyl)piperidine-4-carboxamide is a unique organic molecule that incorporates several functional groups of significant interest in medicinal chemistry. The piperidine ring is a privileged scaffold found in a multitude of approved pharmaceutical agents, valued for its ability to confer desirable properties such as improved metabolic stability and modulation of solubility and lipophilicity[1]. The presence of a carboxamide linkage and a primary alcohol further enhances the molecule's potential for hydrogen bonding, which can profoundly influence its interaction with biological targets and its overall physicochemical behavior.

Molecular Structure and Identifiers

A precise understanding of the molecule's structure is the foundation for characterizing its properties.

  • Chemical Structure:

    • The structure consists of a piperidine ring substituted at the 4-position with a carboxamide group, which in turn is N-substituted with a 2-hydroxyethyl group.

  • Fundamental Identifiers:

    • Molecular Formula: C₈H₁₆N₂O₂

    • Molecular Weight: 172.22 g/mol

    • CAS Number: 30672-46-9

Core Physicochemical Properties: A Framework for Empirical Evaluation

Table 1: Summary of Physicochemical Properties of N-(2-hydroxyethyl)piperidine-4-carboxamide

PropertyValueMethod of DeterminationSignificance in Drug Development
Melting Point Data not availableOECD 102 (Capillary Method)[6][7][8]Influences solid-state stability, purity, and formulation strategies.
Boiling Point Data not availableOECD 103 (Ebulliometer)[9][10][11]Important for purification by distillation and assessing thermal stability.
Water Solubility Data not availableOECD 105 (Flask Method)[12][13][14][15]Critical for absorption and bioavailability; dictates formulation approaches.
pKa Data not availableOECD 112 (Titration Method)[16][17][18][19]Determines the extent of ionization at physiological pH, affecting solubility, permeability, and receptor binding.
LogP (o/w) Data not availableOECD 107 (Shake-Flask Method)[20][21][22][23]Measures lipophilicity, which is a key predictor of membrane permeability and metabolic fate.
Melting Point: Determination and Importance

The melting point is a fundamental property that provides an indication of a compound's purity and solid-state stability.

Experimental Protocol: Capillary Method (OECD 102) [6][7][8]

  • Sample Preparation: A small amount of finely powdered, dry N-(2-hydroxyethyl)piperidine-4-carboxamide is packed into a capillary tube.

  • Apparatus: A calibrated melting point apparatus with a heated block and a means of observing the sample is used.

  • Heating: The sample is heated at a controlled rate.

  • Observation: The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Boiling Point: A Measure of Volatility

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Experimental Protocol: Ebulliometer Method (OECD 103) [9][10][11]

  • Apparatus: An ebulliometer, an apparatus for precise measurement of boiling points, is employed.

  • Procedure: The substance is heated, and the temperature of the boiling liquid and its vapor are measured at a known pressure.

  • Correction: The observed boiling point is corrected to standard atmospheric pressure.

Water Solubility: A Prerequisite for Bioavailability

Aqueous solubility is a critical factor influencing the absorption and distribution of a drug candidate.

Experimental Protocol: Flask Method (OECD 105) [12][13][14][15]

  • Equilibration: An excess amount of N-(2-hydroxyethyl)piperidine-4-carboxamide is added to a known volume of water in a flask.

  • Agitation: The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Separation: The undissolved solid is separated from the aqueous phase by centrifugation and/or filtration.

  • Quantification: The concentration of the dissolved compound in the clear aqueous phase is determined using a validated analytical method, such as HPLC-UV.

Dissociation Constant (pKa): Understanding Ionization

The pKa value indicates the strength of an acid or base and determines the charge state of a molecule at a given pH.

Experimental Protocol: Potentiometric Titration (OECD 112) [16][17][18][19]

  • Solution Preparation: A solution of N-(2-hydroxyethyl)piperidine-4-carboxamide of known concentration is prepared in water.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • pH Monitoring: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • Data Analysis: The pKa is determined from the titration curve, typically as the pH at which the compound is 50% ionized.

Lipophilicity (LogP): Balancing Water and Fat Solubility

The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is crucial for predicting its ability to cross biological membranes.

Experimental Protocol: Shake-Flask Method (OECD 107) [20][21][22][23]

A detailed protocol for this critical parameter is provided in the following section.

In-Depth Experimental Protocol: Determination of Octanol-Water Partition Coefficient (LogP)

The shake-flask method is the "gold standard" for the experimental determination of LogP and is suitable for values ranging from -2 to 4[20][21].

Methodology:

  • Solvent Saturation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing the phases to separate.

  • Stock Solution: Prepare a stock solution of N-(2-hydroxyethyl)piperidine-4-carboxamide in water-saturated n-octanol.

  • Partitioning: In a suitable vessel, combine a known volume of the n-octanol stock solution with a known volume of n-octanol-saturated water.

  • Equilibration: Agitate the vessel at a constant temperature until equilibrium is reached. This can be achieved by gentle shaking for several hours.

  • Phase Separation: Separate the n-octanol and aqueous phases, typically by centrifugation to ensure complete separation.

  • Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

LogP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solvent_Sat Solvent Saturation (n-Octanol & Water) Stock_Sol Prepare Stock Solution in n-Octanol Solvent_Sat->Stock_Sol Partition Partitioning (Mix Octanol & Aqueous Phases) Stock_Sol->Partition Equilibrate Equilibration (Shaking) Partition->Equilibrate Separate Phase Separation (Centrifugation) Equilibrate->Separate Analyze_Oct Analyze Octanol Phase (HPLC-UV) Separate->Analyze_Oct Analyze_Aq Analyze Aqueous Phase (HPLC-UV) Separate->Analyze_Aq Calculate Calculate LogP Analyze_Oct->Calculate Analyze_Aq->Calculate

Caption: Workflow for LogP determination by the shake-flask method.

Synthesis and Purification Strategy

A plausible and efficient route to synthesize N-(2-hydroxyethyl)piperidine-4-carboxamide involves the coupling of piperidine-4-carboxylic acid with 2-aminoethanol. This is a standard amidation reaction.

Proposed Synthetic Pathway:

The synthesis can be achieved via a two-step process:

  • Activation of Carboxylic Acid: Piperidine-4-carboxylic acid is first converted to a more reactive species, such as an acid chloride or an activated ester, to facilitate the reaction with the amine.

  • Amide Bond Formation: The activated carboxylic acid is then reacted with 2-aminoethanol to form the desired amide bond.

Common coupling reagents used for direct amidation from a carboxylic acid and an amine include carbodiimides (e.g., DCC, EDC) or the use of reagents like thionyl chloride to form the acyl chloride intermediate[24][25][26][27].

Synthesis_Pathway Reactant1 Piperidine-4-carboxylic acid Activation Activation (e.g., SOCl₂ or EDC/HOBt) Reactant1->Activation Reactant2 2-Aminoethanol Coupling Amide Coupling Reactant2->Coupling Intermediate Activated Intermediate (Acid Chloride or Activated Ester) Activation->Intermediate Intermediate->Coupling Product N-(2-hydroxyethyl)piperidine- 4-carboxamide Coupling->Product Purification Purification (Crystallization/Chromatography) Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: Proposed synthesis and purification workflow.

Purification: The crude product can be purified by standard laboratory techniques such as recrystallization from a suitable solvent system or by column chromatography on silica gel.

Stability, Storage, and Handling

Chemical Stability Profile

Piperidine and its derivatives are generally stable under normal conditions but can be susceptible to oxidation over time[28][29]. The amide bond in the target molecule is expected to be relatively stable, though it can undergo hydrolysis under strong acidic or basic conditions, particularly at elevated temperatures[30].

Recommended Storage Conditions

To ensure long-term stability, N-(2-hydroxyethyl)piperidine-4-carboxamide should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents[29].

Safe Handling Practices

While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling piperidine derivatives should be followed. These include:

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or in a chemical fume hood.

  • Spill and Exposure: In case of skin or eye contact, rinse immediately with plenty of water. If inhaled, move to fresh air.

Conclusion

This technical guide has outlined the fundamental physicochemical properties of N-(2-hydroxyethyl)piperidine-4-carboxamide and provided a comprehensive framework for their experimental determination. By adhering to standardized protocols such as those established by the OECD, researchers can generate high-quality, reproducible data that is essential for advancing this promising molecule through the drug discovery and development pipeline. The information on synthesis, stability, and handling further equips scientists with the necessary knowledge for the effective and safe utilization of this compound in their research endeavors.

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An In-Depth Technical Guide to 1-(2-hydroxyethyl)piperidine-4-carboxamide: Molecular Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(2-hydroxyethyl)piperidine-4-carboxamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. We will delve into its molecular structure, physicochemical properties, a proposed synthetic pathway with detailed experimental considerations, and expected characterization data.

Molecular Identity and Physicochemical Properties

1-(2-hydroxyethyl)piperidine-4-carboxamide is a piperidine derivative characterized by a carboxamide functional group at the 4-position and a hydroxyethyl substituent on the piperidine nitrogen.

Molecular Structure and Formula

The fundamental details of this molecule are summarized below.[1]

IdentifierValue
IUPAC Name 1-(2-hydroxyethyl)piperidine-4-carboxamide
CAS Number 62124-30-5
Molecular Formula C₈H₁₆N₂O₂
Molecular Weight 172.22 g/mol
Canonical SMILES C1CN(CCC1C(=O)N)CCO

The two-dimensional chemical structure is depicted in the following diagram:

Caption: 2D structure of 1-(2-hydroxyethyl)piperidine-4-carboxamide.

Proposed Synthetic Pathway

While a specific, dedicated synthesis for 1-(2-hydroxyethyl)piperidine-4-carboxamide is not extensively documented in readily available literature, a scientifically sound and logical pathway can be proposed based on established organic chemistry principles and synthesis of analogous compounds.[2] The proposed synthesis is a two-step process commencing with the N-alkylation of a suitable piperidine-4-carboxylate ester, followed by amidation.

A likely precursor, ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate, is documented, and its synthesis provides a strong foundation for the first step.[3] The conversion of an ester to a primary amide is a standard and high-yielding transformation.

SynthesisWorkflow Start Ethyl Piperidine-4-carboxylate Step1 N-Alkylation (Ethylene Oxide or 2-Chloroethanol) Start->Step1 Intermediate Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate Step1->Intermediate Step2 Amidation (Ammonia) Intermediate->Step2 Product 1-(2-hydroxyethyl)piperidine-4-carboxamide Step2->Product

Caption: Proposed two-step synthesis of 1-(2-hydroxyethyl)piperidine-4-carboxamide.

Step 1: N-Alkylation of Ethyl Piperidine-4-carboxylate

The initial step involves the alkylation of the secondary amine of ethyl piperidine-4-carboxylate with a 2-hydroxyethyl group. This can be achieved using either ethylene oxide or 2-chloroethanol.

Protocol:

  • Reactant Preparation: To a solution of ethyl piperidine-4-carboxylate (1 equivalent) in a suitable solvent such as ethanol or isopropanol, add a base like potassium carbonate (1.5 equivalents) if using 2-chloroethanol to neutralize the HCl byproduct.

  • Alkylation with 2-Chloroethanol: Add 2-chloroethanol (1.1 equivalents) dropwise to the stirred solution at room temperature. Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Alternative Alkylation with Ethylene Oxide: Alternatively, introduce ethylene oxide gas into the solution of ethyl piperidine-4-carboxylate in a sealed pressure vessel. This reaction is often carried out at elevated temperatures (e.g., 60-100 °C) and requires careful handling due to the volatile and reactive nature of ethylene oxide.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. If a solid base was used, filter it off. Evaporate the solvent under reduced pressure. The resulting crude product, ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate, can be purified by vacuum distillation or column chromatography on silica gel.

Causality of Experimental Choices:

  • Solvent: Ethanol or isopropanol are good choices as they are polar enough to dissolve the reactants and are relatively inert under the reaction conditions.

  • Base (for 2-chloroethanol route): Potassium carbonate is a mild and inexpensive base, suitable for scavenging the HCl generated during the reaction, thus driving the equilibrium towards the product.

  • Temperature: Refluxing provides the necessary activation energy for the nucleophilic substitution to occur at a reasonable rate without significant decomposition of the reactants or products.

Step 2: Amidation of Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate

The final step is the conversion of the ethyl ester to the primary carboxamide. This is a classic nucleophilic acyl substitution reaction.

Protocol:

  • Reaction Setup: Dissolve the purified ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate (1 equivalent) in a solvent like methanol or ethanol.

  • Ammonia Addition: Bubble anhydrous ammonia gas through the solution at 0 °C to saturation, or use a concentrated aqueous or methanolic solution of ammonia (a large excess).

  • Reaction Conditions: Seal the reaction vessel and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 24-48 hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, evaporate the solvent and excess ammonia under reduced pressure. The crude product, 1-(2-hydroxyethyl)piperidine-4-carboxamide, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate or isopropanol) to yield the final product as a solid.

Causality of Experimental Choices:

  • Reagent: Ammonia is the simplest nucleophile for the formation of a primary amide. A large excess is used to drive the reaction to completion.

  • Solvent: Methanol or ethanol are suitable solvents as they are polar and can dissolve both the ester and ammonia.

  • Temperature: While the reaction can proceed at room temperature, gentle heating can increase the rate of reaction.

Structural Elucidation and Characterization

The identity and purity of the synthesized 1-(2-hydroxyethyl)piperidine-4-carboxamide would be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the ethyl group attached to the nitrogen, and the amide protons. The protons on the carbons adjacent to the nitrogen and oxygen atoms will appear at a lower field (higher ppm) due to deshielding. The amide protons (NH₂) will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule. The carbonyl carbon of the amide will be the most downfield signal (typically in the range of 170-180 ppm). The carbons attached to the nitrogen and oxygen atoms will also be in the downfield region compared to the other aliphatic carbons of the piperidine ring.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • A broad O-H stretch from the hydroxyl group (around 3300-3500 cm⁻¹).

  • N-H stretching vibrations from the primary amide (two bands in the region of 3100-3500 cm⁻¹).

  • A strong C=O stretching vibration from the amide carbonyl group (around 1640-1680 cm⁻¹).

  • N-H bending vibration from the amide (around 1600-1650 cm⁻¹).

  • C-N stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 172.22 g/mol . Fragmentation patterns would likely involve the loss of the hydroxyethyl group, the carboxamide group, or fragmentation of the piperidine ring.

Applications and Future Directions

Piperidine derivatives are a common scaffold in many biologically active compounds and approved drugs. The presence of a primary amide and a hydroxyl group in 1-(2-hydroxyethyl)piperidine-4-carboxamide makes it a versatile intermediate for further chemical modifications. These functional groups can be used as handles for introducing other moieties to explore structure-activity relationships in drug discovery programs. Its potential applications could be in the development of new therapeutic agents targeting the central nervous system, given the prevalence of the piperidine core in neuroleptic and analgesic drugs. Further research is warranted to explore the biological activities of this compound and its derivatives.

References

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A Spectroscopic Guide to N-(2-hydroxyethyl)piperidine-4-carboxamide: Elucidating Molecular Structure

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectral data for N-(2-hydroxyethyl)piperidine-4-carboxamide, a molecule of interest in pharmaceutical research and development. The piperidine-4-carboxamide scaffold is a versatile platform in medicinal chemistry, with the carboxamide group acting as a crucial hydrogen bond donor and acceptor for interactions with biological targets.[1] The N-(2-hydroxyethyl) substituent introduces polarity and an additional hydrogen bonding site, potentially influencing the molecule's pharmacokinetic and pharmacodynamic properties.[1]

This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation of these spectra is fundamental to confirming the molecular structure and purity of synthesized N-(2-hydroxyethyl)piperidine-4-carboxamide.

Molecular Structure and Spectroscopic Overview

N-(2-hydroxyethyl)piperidine-4-carboxamide (CAS 30672-46-9) possesses a molecular formula of C8H16N2O2 and a molecular weight of 172.23 g/mol .[2] The structure comprises a central piperidine ring, a secondary amide functional group at the 4-position, and a 2-hydroxyethyl chain attached to the amide nitrogen. The piperidine ring nitrogen is a secondary amine.

The following sections will detail the expected spectral features based on the constituent functional groups and the overall molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For N-(2-hydroxyethyl)piperidine-4-carboxamide, both ¹H and ¹³C NMR will provide a detailed map of the carbon and proton environments.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring NMR spectra for this compound would involve dissolving a 5-10 mg sample in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. Spectra would be recorded on a 400 MHz or higher field spectrometer to ensure adequate signal dispersion.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Rationale

The ¹H NMR spectrum will exhibit distinct signals for the piperidine ring protons, the hydroxyethyl chain protons, and the protons on the amide and piperidine nitrogens, as well as the hydroxyl proton.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Piperidine H2, H6 (equatorial)~2.8 - 3.2m2HProtons adjacent to the piperidine nitrogen are deshielded.
Piperidine H2, H6 (axial)~2.4 - 2.8m2HAxial protons are typically more shielded than equatorial protons.
Piperidine H4~2.0 - 2.4m1HMethine proton at the point of substitution.
Piperidine H3, H5 (equatorial)~1.8 - 2.0m2HEquatorial protons on the piperidine ring.
Piperidine H3, H5 (axial)~1.5 - 1.8m2HAxial protons on the piperidine ring.
N-CH₂ (hydroxyethyl)~3.2 - 3.6t2HMethylene group adjacent to the amide nitrogen.
O-CH₂ (hydroxyethyl)~3.5 - 3.9t2HMethylene group adjacent to the hydroxyl group.
Amide N-H~7.5 - 8.5br s1HBroad signal due to quadrupolar relaxation and potential hydrogen bonding.
Piperidine N-H~1.5 - 3.0br s1HBroad signal, chemical shift is solvent and concentration dependent.
O-H~2.0 - 5.0br s1HBroad signal, chemical shift is highly variable depending on solvent and concentration.

Rationale for Predictions: The chemical shifts of the piperidine ring protons are influenced by their proximity to the electronegative nitrogen atom and their axial or equatorial orientation.[3][4] The protons on the carbons adjacent to the nitrogen (H2, H6) will be the most deshielded. The protons on the hydroxyethyl chain are influenced by the adjacent amide and hydroxyl groups. The amide and hydroxyl protons will appear as broad singlets, and their chemical shifts are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR Spectroscopy: Predicted Chemical Shifts and Rationale

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C=O (Amide)~175 - 178The carbonyl carbon of the amide is significantly deshielded.[5]
Piperidine C2, C6~45 - 50Carbons adjacent to the piperidine nitrogen.
Piperidine C4~40 - 45Methine carbon at the point of substitution.[3]
Piperidine C3, C5~28 - 33Carbons beta to the piperidine nitrogen.[3]
N-CH₂ (hydroxyethyl)~40 - 45Methylene carbon adjacent to the amide nitrogen.
O-CH₂ (hydroxyethyl)~60 - 65Methylene carbon adjacent to the electronegative oxygen atom.

Rationale for Predictions: The amide carbonyl carbon is expected to resonate at a low field. The chemical shifts of the piperidine carbons are characteristic of N-substituted piperidines.[6] The carbons of the hydroxyethyl group are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of N-(2-hydroxyethyl)piperidine-4-carboxamide will be characterized by absorptions corresponding to the N-H, O-H, C=O, and C-N bonds.

Experimental Protocol: IR Data Acquisition

The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is placed on the ATR crystal, and the spectrum is recorded.

Interpreting the IR Spectrum

The key diagnostic peaks in the IR spectrum are expected in the following regions:

Functional Group Characteristic Absorption (cm⁻¹) Intensity Appearance Rationale
O-H Stretch (Alcohol)3200 - 3600StrongBroadThe broadness is due to hydrogen bonding.[7]
N-H Stretch (Amide)3300 - 3500ModerateSharpSecondary amides typically show a single sharp N-H stretching band.[8][9]
N-H Stretch (Amine)3250 - 3400ModerateSharpThe piperidine N-H stretch may overlap with the amide N-H and O-H stretches.
C-H Stretch (Aliphatic)2850 - 3000StrongSharpC-H stretching vibrations of the piperidine and hydroxyethyl groups.
C=O Stretch (Amide I)1630 - 1680StrongSharpThis is a characteristic and intense absorption for amides.[8][10]
N-H Bend (Amide II)1515 - 1570StrongSharpThis band is characteristic of secondary amides.[8]
C-N Stretch1200 - 1350ModerateSharpStretching vibrations of the C-N bonds in the piperidine ring and amide group.

Rationale for Interpretation: The presence of a broad absorption in the 3200-3600 cm⁻¹ region is indicative of the hydroxyl group.[7] A sharp peak around 3300 cm⁻¹ is characteristic of the N-H stretch of the secondary amide.[8][9] The most prominent feature will be the strong, sharp carbonyl (C=O) absorption around 1640 cm⁻¹, confirming the presence of the amide functional group.[8][10] The N-H bend of the secondary amide provides further confirmation.[8]

IR_Interpretation cluster_regions Key IR Spectral Regions cluster_functional_groups Functional Groups 3600-3200 3600-3200 cm⁻¹ O-H & N-H Stretches 3000-2850 3000-2850 cm⁻¹ C-H Stretches 1700-1630 1700-1630 cm⁻¹ C=O Stretch (Amide) 1600-1500 1600-1500 cm⁻¹ N-H Bend OH Alcohol (O-H) OH->3600-3200 Broad NH_Amide Secondary Amide (N-H) NH_Amide->3600-3200 Sharp CH Aliphatic (C-H) CH->3000-2850 Strong CO Amide (C=O) CO->1700-1630 Very Strong NH_Bend Amide (N-H Bend) NH_Bend->1600-1500 Strong

Caption: Key functional group correlations in the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: MS Data Acquisition

For a non-volatile compound like N-(2-hydroxyethyl)piperidine-4-carboxamide, Electrospray Ionization (ESI) is the preferred method. The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid) and infused into the mass spectrometer.

Interpreting the Mass Spectrum

The ESI mass spectrum, run in positive ion mode, is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 173.13. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would reveal characteristic fragmentation patterns. The fragmentation of piperidine derivatives is often initiated at the nitrogen atom and is influenced by the substituents.[11][12]

Predicted Fragmentation Pathways:

  • Loss of water (-18 Da): A common fragmentation for molecules containing a hydroxyl group, leading to a fragment at m/z 155.12.

  • Alpha-cleavage: Cleavage of the bonds adjacent to the piperidine nitrogen can lead to the loss of substituents or ring opening.

  • Amide bond cleavage: Cleavage of the amide bond can result in fragments corresponding to the piperidine-4-carbonyl moiety and the N-(2-hydroxyethyl)amino moiety.

  • Loss of the hydroxyethyl group (-45 Da): Cleavage of the C-N bond of the amide can lead to a fragment at m/z 128.09.

MS_Fragmentation M+H [M+H]⁺ m/z 173.13 M+H-H2O [M+H-H₂O]⁺ m/z 155.12 M+H->M+H-H2O - H₂O Fragment_A Piperidine-4-carbonyl fragment M+H->Fragment_A Amide Cleavage Fragment_B [M+H - C₂H₅NO]⁺ m/z 128.09 M+H->Fragment_B - C₂H₅NO

Caption: Predicted major fragmentation pathways in ESI-MS/MS.

Conclusion

The comprehensive analysis of NMR, IR, and MS data provides a robust framework for the structural confirmation of N-(2-hydroxyethyl)piperidine-4-carboxamide. The predicted spectral data, based on the known behavior of its constituent functional groups, offers a reliable reference for researchers working with this compound. Experimental verification against these predicted values will ensure the identity and purity of the molecule, which is a critical step in any drug discovery and development pipeline.

References

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An In-depth Technical Guide to the Solubility and Stability of 1-(2-hydroxyethyl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(2-hydroxyethyl)piperidine-4-carboxamide is a molecule of interest in pharmaceutical research and development, featuring a piperidine core, a primary amide, and a hydroxyethyl substituent. These functional groups impart a unique combination of polarity and potential reactivity, making a thorough understanding of its solubility and stability profiles a critical prerequisite for its advancement as a potential drug candidate. This guide provides a comprehensive overview of the methodologies to characterize the solubility and stability of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. While extensive public literature on this specific molecule is limited, this document synthesizes knowledge from structurally related compounds and established analytical principles to provide a robust framework for its characterization.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 1-(2-hydroxyethyl)piperidine-4-carboxamide is essential for predicting its behavior in various environments.

PropertyValueSource
Molecular FormulaC8H16N2O2PubChem
Molecular Weight172.23 g/mol PubChem
XLogP3-AA (Predicted)-1.1PubChem
Hydrogen Bond Donors3PubChem
Hydrogen Bond Acceptors4PubChem

The predicted octanol-water partition coefficient (XLogP3-AA) of -1.1 suggests that 1-(2-hydroxyethyl)piperidine-4-carboxamide is a hydrophilic molecule, which is consistent with the presence of multiple hydrogen bond donors and acceptors. This hydrophilicity is expected to influence its solubility in aqueous and polar organic solvents.

Solubility Profile: A Systematic Approach

A comprehensive understanding of a compound's solubility is paramount for formulation development, bioavailability, and overall therapeutic efficacy. The presence of a hydroxyl group, an amide, and a tertiary amine in 1-(2-hydroxyethyl)piperidine-4-carboxamide suggests a complex solubility behavior that is likely pH-dependent.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for determining equilibrium solubility due to its simplicity and reliability.

Objective: To determine the equilibrium solubility of 1-(2-hydroxyethyl)piperidine-4-carboxamide in various solvents relevant to pharmaceutical development.

Materials:

  • 1-(2-hydroxyethyl)piperidine-4-carboxamide

  • Water (HPLC-grade)

  • Phosphate buffered saline (PBS), pH 7.4

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • Ethanol

  • Propylene Glycol

  • Polyethylene Glycol 400 (PEG 400)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Methodology:

  • Add an excess amount of 1-(2-hydroxyethyl)piperidine-4-carboxamide to a series of vials containing a known volume of each solvent.

  • Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • After shaking, allow the suspensions to settle.

  • Centrifuge the vials to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase for analysis.

  • Quantify the concentration of the dissolved compound using a validated HPLC method.

Expected Solubility Profile (Hypothetical Data)

The following table presents a hypothetical solubility profile for 1-(2-hydroxyethyl)piperidine-4-carboxamide, illustrating how the experimental data would be summarized.

SolventTemperature (°C)Expected Solubility (mg/mL)Rationale for Selection
Water25> 50The presence of multiple polar functional groups suggests high aqueous solubility.
PBS (pH 7.4)37> 50Simulates physiological pH and temperature.
0.1 N HCl25> 100The tertiary amine of the piperidine ring will be protonated, increasing solubility.
0.1 N NaOH25> 40While the amide can be hydrolyzed under strong basic conditions over time, initial solubility is expected to be high.
Ethanol25> 100A polar protic solvent capable of hydrogen bonding.
Propylene Glycol25> 100A common co-solvent in liquid formulations.
PEG 40025> 100A non-volatile co-solvent used in oral and parenteral formulations.

Stability Profile and Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods and ensuring the safety and efficacy of a drug product.[1][2][3] The functional groups in 1-(2-hydroxyethyl)piperidine-4-carboxamide suggest susceptibility to hydrolysis and oxidation.

General Workflow for Forced Degradation Studies

Caption: General workflow for conducting forced degradation studies.

Experimental Protocols for Forced Degradation

Objective: To investigate the degradation of 1-(2-hydroxyethyl)piperidine-4-carboxamide under various stress conditions to identify degradation products and elucidate degradation pathways.

Analytical Method: A stability-indicating HPLC method, typically with mass spectrometric detection (HPLC-MS), is required to separate and identify the parent compound from its degradation products.[4]

1. Acid Hydrolysis:

  • Procedure: Dissolve the compound in 0.1 N HCl to a final concentration of 1 mg/mL. Incubate at 60°C for up to 72 hours.

  • Rationale: The amide linkage is susceptible to hydrolysis under acidic conditions, which could lead to the formation of 1-(2-hydroxyethyl)piperidine-4-carboxylic acid and ammonia.

2. Base Hydrolysis:

  • Procedure: Dissolve the compound in 0.1 N NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for up to 24 hours.

  • Rationale: Amide hydrolysis is also catalyzed by bases, leading to the same primary degradation products as acid hydrolysis.

3. Oxidative Degradation:

  • Procedure: Dissolve the compound in a 3% solution of hydrogen peroxide (H₂O₂) to a final concentration of 1 mg/mL. Keep at room temperature for up to 24 hours.

  • Rationale: The tertiary amine in the piperidine ring is susceptible to oxidation, potentially forming an N-oxide.[5] The secondary alcohol of the hydroxyethyl group could also be oxidized.

4. Thermal Degradation:

  • Procedure: Expose the solid compound and a solution (1 mg/mL in water) to 80°C for up to 7 days.

  • Rationale: To assess the intrinsic thermal stability of the molecule in both the solid and solution states.

5. Photolytic Degradation:

  • Procedure: Expose the solid compound and a solution (1 mg/mL in water) to light according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Rationale: To determine if the molecule is light-sensitive, which can inform packaging and storage requirements.

Potential Degradation Pathways

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H2O2) Parent 1-(2-hydroxyethyl)piperidine-4-carboxamide Carboxylic_Acid 1-(2-hydroxyethyl)piperidine-4-carboxylic acid Parent->Carboxylic_Acid H+ or OH- N_Oxide N-oxide derivative Parent->N_Oxide [O] Ammonia Ammonia

Caption: Potential degradation pathways of 1-(2-hydroxyethyl)piperidine-4-carboxamide.

Conclusion

A thorough characterization of the solubility and stability of 1-(2-hydroxyethyl)piperidine-4-carboxamide is a foundational step in its development as a potential therapeutic agent. This guide provides a comprehensive framework for these investigations, from determining its solubility in various pharmaceutically relevant solvents to elucidating its degradation pathways under stress conditions. The proposed experimental protocols are designed to be robust and self-validating, providing the necessary data to support formulation development, establish appropriate storage conditions, and develop stability-indicating analytical methods. By following a systematic and scientifically rigorous approach, researchers can build a comprehensive data package to de-risk and accelerate the progression of this promising molecule.

References

  • PubChem. (n.d.). 1-(2-Hydroxyethyl)piperidine-4-carboxamide. Retrieved from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Gautam, A., et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. PubMed, 13(4), 349-357.
  • Loba Chemie. (n.d.). 1-(2-HYDROXYETHYL) PIPERIDINE For Synthesis. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1-(2-Hydroxyethyl)-4-(3-hydroxypropyl)piperidine. Retrieved from [Link]

  • Loba Chemie. (2019, January 11). 1-(2-HYDROXYETHYL) PIPERIDINE For synthesis MSDS. Retrieved from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
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  • Lawong, A., et al. (n.d.).
  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
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An In-Depth Technical Guide to the Biological Activities of Piperidine-4-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The piperidine-4-carboxamide scaffold has firmly established itself as a "privileged structure" in modern medicinal chemistry. Its inherent three-dimensional nature and the synthetic tractability of its nitrogen and carboxamide functionalities provide a versatile template for developing potent and selective therapeutic agents.[1][2] This technical guide offers a comprehensive exploration of the diverse biological activities exhibited by derivatives of this scaffold. We will delve into the mechanistic underpinnings, structure-activity relationships (SAR), and key experimental methodologies related to their application as antimicrobial, anticancer, neuroprotective, and antiviral agents. This document is intended for researchers, scientists, and drug development professionals, providing field-proven insights and detailed protocols to support the advancement of novel therapeutics based on this remarkable chemical core.

Chapter 1: The Piperidine-4-Carboxamide Scaffold: A Versatile Foundation for Drug Discovery

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocyclic scaffolds found in FDA-approved drugs.[2] The piperidine-4-carboxamide framework builds upon this foundation, offering distinct advantages for drug design. Its piperidine ring provides a non-aromatic, conformationally flexible yet stable core that can be readily functionalized to optimize binding affinity and selectivity for a target's active site.[1] The primary points for chemical modification—the piperidine nitrogen (N1) and the carboxamide group at the C4 position—allow for systematic exploration of chemical space to fine-tune physicochemical and pharmacokinetic properties.

A common and effective strategy for synthesizing these derivatives involves a straightforward amide coupling reaction. This typically starts with a commercially available piperidine-4-carboxylic acid derivative, which is coupled with a desired amine, or by coupling piperidine-4-carboxamide with a suitable acyl chloride or carboxylic acid. This modular approach is highly amenable to creating large libraries of compounds for screening and optimization.[3][4][5]

G cluster_0 Core Synthesis cluster_1 N1 Functionalization start Piperidine-4-Carboxylic Acid or Piperidine-4-Carboxamide coupling Amide Coupling Reaction start->coupling reagent1 Activating Agent (e.g., EDCI, HOBt) reagent1->coupling reagent2 Amine (R1-NH2) or Acyl Chloride (R2-COCl) reagent2->coupling product Piperidine-4-Carboxamide Derivative coupling->product alkylation N-Alkylation / N-Arylation product->alkylation reagent3 Electrophile (e.g., R3-Br) reagent3->alkylation final_product Final Functionalized Derivative alkylation->final_product

Caption: Generalized synthetic workflow for piperidine-4-carboxamide derivatives.

Chapter 2: Antimicrobial and Antiparasitic Applications

The piperidine-4-carboxamide scaffold has given rise to potent agents against challenging pathogens, including mycobacteria and the malaria parasite, by targeting essential and species-selective enzymes.

Antitubercular Activity: Targeting DNA Gyrase and MenA
  • Mechanism of Action: Derivatives of this scaffold have been identified as potent inhibitors of two critical enzymes in Mycobacterium tuberculosis (Mtb) and other mycobacteria:

    • DNA Gyrase: This essential enzyme introduces negative supercoils into DNA, a process vital for DNA replication and transcription.[1] Piperidine-4-carboxamides act as non-fluoroquinolone DNA gyrase inhibitors, poisoning the enzyme and leading to permanent DNA strand breaks, which induces the SOS response and ultimately causes bacterial cell death.[4][6]

    • MenA: This enzyme (1,4-dihydroxy-2-naphthoate isoprenyltransferase) is a crucial component of the menaquinone (Vitamin K2) biosynthetic pathway, which is essential for the mycobacterial electron transport chain.[1][7] Inhibition of MenA disrupts energy production, leading to cell death, particularly under the hypoxic conditions found within infected granulomas.[7]

  • Structure-Activity Relationship (SAR) Insights: For DNA gyrase inhibitors, a common structural motif involves a 1,5-naphthyridine group, a central piperidine-4-carboxamide linker, and a substituted phenyl group.[4] The position and nature of substituents on the phenyl ring are critical; for instance, a trifluoromethyl group at the 4-position of the phenyl moiety was shown to increase activity nearly tenfold compared to the parent compound.[4] For MenA inhibitors, optimizing lipophilicity is a key challenge. SAR studies have focused on modifying different regions of the molecule to reduce high cLogP values while maintaining potent enzyme inhibition, leading to analogs with substantially improved pharmacokinetic profiles.[7]

  • Data Summary: Anti-mycobacterial Activity

    Compound ID Target Organism Target Enzyme Activity Metric Value Reference
    MMV688844 (844) M. abscessus DNA Gyrase MIC 12.5 µM [4]
    844-TFM M. abscessus DNA Gyrase MIC 1.5 µM [4]
    844-TFM M. abscessus DNA Gyrase IC₅₀ 1.5 µM [4]
    Analog 10 M. tuberculosis MenA IC₅₀ 12 ± 2 µM [7]

    | Analog 14 | M. tuberculosis | MenA | IC₅₀ | 12 ± 3 µM |[7] |

  • Experimental Protocol: Mycobacterial DNA Gyrase Supercoiling Inhibition Assay

    • Principle: This assay measures the ability of a compound to inhibit the ATP-dependent conversion of relaxed circular plasmid DNA into its supercoiled form by DNA gyrase. The different DNA topoisomers are then separated by agarose gel electrophoresis.

    • Methodology:

      • Reaction Setup: In a microcentrifuge tube, combine 30 mM HEPES buffer (pH 7.8), 100 mM potassium glutamate, 8 mM magnesium chloride, 2 mM DTT, 2 mM spermidine, and 10 mM ATP.

      • Compound Addition: Add the piperidine-4-carboxamide test compound at various concentrations (typically from a DMSO stock solution). Include a no-compound (positive) control and a no-enzyme (negative) control.

      • Enzyme and DNA Addition: Add recombinant M. abscessus DNA gyrase enzyme and relaxed pBR322 plasmid DNA to the reaction mixture.

      • Incubation: Incubate the reaction at 37°C for 1-2 hours.

      • Reaction Termination: Stop the reaction by adding a stop solution/loading dye containing SDS and proteinase K.

      • Gel Electrophoresis: Load the samples onto a 1% agarose gel in 1X TAE buffer. Run the gel at a constant voltage until adequate separation of supercoiled and relaxed DNA is achieved.

      • Visualization: Stain the gel with an appropriate DNA stain (e.g., SYBR® Safe) and visualize under UV light. The inhibition of supercoiling is observed as a decrease in the faster-migrating supercoiled DNA band and an increase in the slower-migrating relaxed DNA band.[1][4]

Antimalarial Activity: Targeting the Plasmodium falciparum Proteasome
  • Mechanism of Action: The proteasome is a multi-subunit protease complex responsible for protein degradation, a process vital for all stages of the malaria parasite's life cycle.[1][8] Piperidine carboxamides have been identified as potent and selective inhibitors of the Plasmodium falciparum 20S proteasome (Pf20S), specifically targeting the chymotrypsin-like activity of the β5 subunit.[1][8] Cryo-electron microscopy has revealed that these compounds bind to a previously untargeted region of the β5 active site, distant from the catalytic threonine residue, which explains their high selectivity for the parasite enzyme over human isoforms.[8]

G cluster_0 Pf20S Proteasome Activity cluster_1 Inhibition Pathway ub_protein Ubiquitinated Protein pf20s Pf20S Proteasome (β5 subunit active) ub_protein->pf20s Enters degradation Protein Degradation pf20s->degradation Catalyzes peptides Peptides degradation->peptides Results in p4c Piperidine-4-Carboxamide Derivative (e.g., SW584) pf20s_inhibited Pf20S Proteasome (β5 subunit inhibited) p4c->pf20s_inhibited Binds selectively no_degradation Protein Degradation Blocked pf20s_inhibited->no_degradation parasite_death Parasite Death no_degradation->parasite_death

Caption: Inhibition of the P. falciparum proteasome by piperidine-4-carboxamides.

  • Data Summary: Antimalarial Activity

    Compound ID Target Organism Target Enzyme Activity Metric Value Reference
    SW042 P. falciparum (3D7) Pf20Sβ5 EC₅₀ 0.14 - 0.19 µM [8]
    SW042 P. falciparum (Dd2) Pf20Sβ5 EC₅₀ 0.14 - 0.19 µM [8]

    | SW584 | P. falciparum | Pf20Sβ5 | - | Orally efficacious in mouse model |[8] |

Chapter 3: Anticancer Activity

The structural versatility of the piperidine-4-carboxamide core has been successfully leveraged to design novel anticancer agents that interfere with tumor-specific pathways and processes.

Carbonic Anhydrase Inhibition
  • Mechanism of Action: Human carbonic anhydrases (hCAs), particularly the tumor-associated isoforms hCA IX and hCA XII, are crucial for cancer cell survival.[3] They regulate intra- and extracellular pH, allowing tumor cells to thrive in an acidic microenvironment. Piperidine-4-carboxamide derivatives bearing a benzenesulfonamide group have been designed as potent hCA inhibitors. The sulfonamide group coordinates with the zinc ion in the enzyme's active site, while the rest of the molecule, or "tail," extends into the active site cavity, allowing for optimized interactions that can confer selectivity for different isoforms.[3]

  • SAR Insights: The "tail approach" has been instrumental in developing selective inhibitors. By modifying the carboxamide portion with various substituted piperazines or benzylamines, researchers have created compounds with low nanomolar inhibitory activity and significant selectivity for the tumor-associated hCA IX and XII isoforms over the cytosolic hCA I and II, which is crucial for minimizing off-target effects.[3]

Tubulin Polymerization Inhibition
  • Mechanism of Action: A class of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides has been identified as a novel chemotype of tubulin inhibitors.[9] These compounds disrupt microtubule dynamics, which are essential for forming the mitotic spindle during cell division. This interference leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.

  • SAR Insights: Preliminary screening indicated that the 1-carboxamide fragment was essential for the antiproliferative activity of this new pharmacophore.[9] Systematic SAR-guided optimization of the two terminal fragments of the molecule led to a more than tenfold improvement in potency, yielding a lead compound with a GI₅₀ of 120 nM in a prostate cancer cell line.[9]

  • Data Summary: Anticancer Activity

    Compound Class Target Cancer Cell Line Activity Metric Value Reference
    1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides hCA IX - Kᵢ 0.8 - 7.9 nM [3]

    | 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides | Tubulin | DU-145 (Prostate) | GI₅₀ | 120 nM |[9] |

Chapter 4: Applications in Neurodegenerative Diseases

Piperidine-4-carboxamide derivatives are emerging as promising candidates for tackling the complex pathologies of neurodegenerative disorders like Alzheimer's disease (AD).

  • Mechanism of Action:

    • Secretory Glutaminyl Cyclase (sQC) Inhibition: In the AD brain, overexpression of sQC leads to the formation of pyroglutamate amyloid-beta (pGlu-Aβ), a highly neurotoxic variant that acts as a seed for the aggregation of full-length Aβ peptides.[10][11] Piperidine-4-carboxamide has been identified as a novel scaffold for sQC inhibitors, preventing the formation of this toxic species and representing an attractive disease-modifying strategy.[10][11]

    • Cholinesterase Inhibition: Based on the cholinergic hypothesis of AD, which links cognitive decline to a deficit in the neurotransmitter acetylcholine, inhibiting acetylcholinesterase (AChE) is a key therapeutic approach. N-benzylpiperidine carboxamide derivatives have been designed as AChE inhibitors, replacing a metabolically labile ester linkage in a previous lead compound with a more stable amide bond to improve drug-like properties.[12]

G cluster_0 Pathogenic Pathway in AD cluster_1 Inhibition Strategy gln_ab Gln-Aβ sqc Secretory Glutaminyl Cyclase (sQC) gln_ab->sqc Substrate pglu_ab pGlu-Aβ (Neurotoxic) sqc->pglu_ab Catalyzes formation of aggregation Aβ Aggregation pglu_ab->aggregation Seeds plaques Amyloid Plaques aggregation->plaques p4c Piperidine-4-Carboxamide sQC Inhibitor sqc_inhibited sQC (Inhibited) p4c->sqc_inhibited Binds and Inhibits no_pglu pGlu-Aβ Formation Blocked sqc_inhibited->no_pglu

Caption: sQC inhibition by piperidine-4-carboxamides to prevent pGlu-Aβ formation.

  • Data Summary: Neuroprotective Activity

    Compound ID Target Activity Metric Value Reference
    Cpd-41 sQC IC₅₀ 34 µM [10]
    Compound 28 Acetylcholinesterase IC₅₀ 0.41 ± 1.25 µM [12]

    | Compound 20 | Acetylcholinesterase | IC₅₀ | 5.94 ± 1.08 µM |[12] |

Chapter 5: Antiviral Activity - Targeting HIV-1 Entry

  • Mechanism of Action: CCR5 Inhibition: The C-C chemokine receptor type 5 (CCR5) is a co-receptor used by the most common strains of HIV-1 to enter host T-cells. Blocking this receptor is a clinically validated strategy for preventing viral entry.[13] A series of novel piperidine-4-carboxamide derivatives were designed based on a 'Y-shape' pharmacophore model to act as potent CCR5 inhibitors. These compounds effectively block the interaction between the viral gp120 protein and the CCR5 co-receptor, thus inhibiting membrane fusion and viral entry.[13]

  • SAR Insights: Using a group-reverse strategy in the design process, researchers were able to synthesize derivatives with inhibitory activity equivalent to the approved drug maraviroc in a calcium mobilization assay. Further testing confirmed their potent antiviral activity in an HIV-1 single-cycle assay, providing a strong foundation for further optimization.[13]

  • Experimental Protocol: Calcium Mobilization Assay for CCR5 Antagonism

    • Principle: CCR5 is a G-protein coupled receptor. When its natural ligand (e.g., RANTES) binds, it triggers a signaling cascade that results in the release of intracellular calcium (Ca²⁺). This assay measures a compound's ability to block this ligand-induced calcium flux.

    • Methodology:

      • Cell Preparation: Use a cell line stably expressing the human CCR5 receptor (e.g., CHO-K1 cells).

      • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

      • Compound Incubation: Wash the cells and resuspend them in assay buffer. Add the piperidine-4-carboxamide test compounds at various concentrations and incubate for 15-30 minutes.

      • Signal Measurement: Place the cell plate into a fluorescence imaging plate reader (FLIPR) or similar instrument.

      • Ligand Addition: Add a CCR5 agonist (e.g., RANTES) to all wells to stimulate the receptor.

      • Data Acquisition: The instrument measures the change in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular Ca²⁺. Antagonists will inhibit this fluorescence increase in a dose-dependent manner.

      • Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the maximal response induced by the agonist.[13]

Conclusion and Future Perspectives

The piperidine-4-carboxamide scaffold is a testament to the power of privileged structures in drug discovery. Its derivatives have demonstrated remarkable breadth, yielding potent and selective modulators of enzymes and receptors across a wide range of therapeutic areas, from infectious diseases to oncology and neurodegeneration. The synthetic accessibility of the scaffold allows for rapid and systematic optimization of both potency and pharmacokinetic properties.

Future research will likely focus on several key areas. First, the application of this scaffold to new and emerging biological targets will continue to expand its therapeutic utility. Second, the development of derivatives with dual-target or multi-target activity, particularly in complex diseases like cancer and Alzheimer's, represents an exciting frontier. Finally, continued refinement of the scaffold to enhance drug-like properties, such as improved oral bioavailability and blood-brain barrier permeability, will be critical for translating these promising research compounds into clinically successful medicines.[7][12]

References

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  • Kysil, O., et al. (2015). Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. Bioorganic & Medicinal Chemistry Letters, 25(17), 3690-3694. [Link]

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  • Moraski, G.C., et al. (2022). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry, 13(7), 856-866. [Link]

  • Aliabadi, A., et al. (2022). Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. Research in Pharmaceutical Sciences, 17(6), 626-638. [Link]

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Unlocking the Therapeutic Potential of 1-(2-hydroxyethyl)piperidine-4-carboxamide: A Technical Guide to Putative Targets

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of a Versatile Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, a privileged scaffold found in a multitude of approved therapeutics.[1][2] Its conformational flexibility and the capacity for substitution at various positions allow for the fine-tuning of physicochemical and pharmacological properties.[3] When functionalized with a carboxamide group at the 4-position, the resulting piperidine-4-carboxamide core presents a versatile platform for engaging with a diverse range of biological targets. The carboxamide moiety itself is a critical hydrogen-bonding component, crucial for molecular recognition at enzyme active sites and receptors.[3]

This guide focuses on the untapped potential of a specific derivative, 1-(2-hydroxyethyl)piperidine-4-carboxamide. While direct pharmacological data for this compound is sparse in publicly available literature, the well-documented activities of structurally related piperidine-4-carboxamides provide a strong rationale for its investigation across several therapeutic domains. The introduction of a hydroxyethyl group on the piperidine nitrogen adds a polar functional group that can participate in additional hydrogen bonding, potentially enhancing binding affinity and modifying the pharmacokinetic profile.[3]

This document serves as a technical exploration of the most promising therapeutic targets for 1-(2-hydroxyethyl)piperidine-4-carboxamide. We will delve into the scientific basis for each proposed target, drawing parallels from existing research on analogous compounds, and provide detailed, actionable experimental workflows for target validation.

Section 1: A Novel Candidate for Antimalarial Therapy

Malaria remains a significant global health challenge, with the continuous emergence of drug-resistant parasite strains necessitating the discovery of novel therapeutic agents.[4] Recent breakthroughs have identified the Plasmodium falciparum 20S proteasome as a viable and largely unexploited antimalarial target.[4]

Rationale: Targeting the Parasite's Protein Degradation Machinery

A landmark study identified a piperidine carboxamide, SW042, with potent, species-selective inhibitory activity against the chymotrypsin-like activity of the P. falciparum proteasome β5 subunit (Pf20Sβ5).[4] Cryo-electron microscopy revealed that this class of compounds binds to a previously untargeted, non-covalent site distinct from the catalytic threonine, conferring a high degree of selectivity over human proteasome isoforms.[4] Given the shared piperidine carboxamide core, it is highly plausible that 1-(2-hydroxyethyl)piperidine-4-carboxamide could exhibit similar inhibitory properties against this essential parasite enzyme.

Proposed Primary Target: Plasmodium falciparum 20S Proteasome β5 Subunit (Pf20Sβ5)

Inhibition of Pf20Sβ5 disrupts the parasite's ability to degrade damaged or unfolded proteins, a critical process for its survival and replication within human erythrocytes.[4] The unique binding pocket identified for piperidine carboxamides suggests a pathway to develop highly selective inhibitors with a low propensity for resistance.[4]

Experimental Workflow for Target Validation

The following workflow outlines the key steps to assess the antimalarial potential of 1-(2-hydroxyethyl)piperidine-4-carboxamide by targeting Pf20Sβ5.

G cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action cluster_2 In Vivo Efficacy A Pf20Sβ5 Enzymatic Inhibition Assay B P. falciparum Growth Inhibition Assay A->B C Human Proteasome Counter-Screen B->C D Activity-Based Probe Competition Assay C->D E Cryo-Electron Microscopy D->E F P. falciparum-infected Humanized Mouse Model E->F

Caption: Workflow for Antimalarial Target Validation.

Detailed Experimental Protocol: Pf20Sβ5 Enzymatic Inhibition Assay

This protocol is adapted from established methods for assessing proteasome inhibition.[5][6]

  • Reagents and Materials:

    • Purified P. falciparum 20S proteasome.

    • Purified human constitutive 20S proteasome (for counter-screening).

    • Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity).

    • Assay Buffer: 20 mM HEPES, pH 7.5, 0.5 mM EDTA.

    • 1-(2-hydroxyethyl)piperidine-4-carboxamide (test compound).

    • Bortezomib or a known Pf20Sβ5 inhibitor (positive control).

    • DMSO (vehicle control).

    • 384-well black, flat-bottom plates.

    • Fluorescence microplate reader.

  • Procedure:

    • Prepare a serial dilution of 1-(2-hydroxyethyl)piperidine-4-carboxamide in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

    • In a 384-well plate, add 5 µL of the diluted test compound or control to the appropriate wells.

    • Add 20 µL of purified Pf20S proteasome (e.g., at 2 nM final concentration) to each well.

    • Incubate the plate at room temperature for 30 minutes to allow for compound binding.

    • Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate (e.g., 50 µM final concentration) to each well.

    • Immediately begin monitoring the increase in fluorescence (Excitation: ~380 nm, Emission: ~460 nm) at regular intervals for 60 minutes at 37°C.

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

    • Perform the same assay using the human 20S proteasome to assess selectivity.

Section 2: Exploring Applications in Neuroscience

The piperidine and piperazine scaffolds are prevalent in a wide array of centrally acting agents, including those with neuroleptic and antidepressant properties.[7][8] This is largely due to their ability to interact with key neurotransmitter transporters and receptors.

Rationale: Modulating Monoamine Neurotransmission

Derivatives of piperidine-4-carboxamide have been reported as potent dopamine reuptake inhibitors.[9] Furthermore, structurally similar N-substituted piperazines are explored for their potential to act on various neurotransmitter systems.[7] The inhibition of monoamine transporters, such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), is a well-established mechanism for the treatment of depression and other neurological disorders.[10] The structural features of 1-(2-hydroxyethyl)piperidine-4-carboxamide make it a plausible candidate for interaction with these transporters.

Proposed Primary Targets:
  • Dopamine Transporter (DAT)

  • Serotonin Transporter (SERT)

  • Norepinephrine Transporter (NET)

Experimental Workflow for Target Validation

A systematic approach is required to evaluate the interaction of the compound with monoamine transporters.

G cluster_0 Primary Screening cluster_1 Functional Characterization cluster_2 Selectivity Profiling A Radioligand Binding Assays (DAT, SERT, NET) B Neurotransmitter Uptake Assays A->B C IC50/Ki Determination B->C D Efflux Assays C->D E Broad Receptor Panel Screening D->E

Caption: Workflow for Neuroscience Target Validation.

Detailed Experimental Protocol: Dopamine Transporter (DAT) Uptake Assay

This protocol is based on established methods using cell lines expressing the human dopamine transporter.[8][9][11][12]

  • Reagents and Materials:

    • HEK293 or CHO cells stably expressing the human dopamine transporter (hDAT).

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Uptake Buffer: Phosphate-Buffered Saline (PBS) with Ca2+/Mg2+.

    • [³H]-Dopamine.

    • 1-(2-hydroxyethyl)piperidine-4-carboxamide (test compound).

    • Nomifensine or GBR 12909 (positive control/known DAT inhibitor).

    • DMSO (vehicle control).

    • 96-well cell culture plates.

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • Seed hDAT-expressing cells in a 96-well plate and grow to a confluent monolayer.

    • On the day of the assay, aspirate the culture medium and wash the cells once with pre-warmed (37°C) Uptake Buffer.

    • Add 100 µL of Uptake Buffer containing varying concentrations of the test compound or controls to the appropriate wells. For non-specific uptake, use a high concentration of a known DAT inhibitor.

    • Pre-incubate the plate at 37°C for 10-20 minutes.

    • Initiate the uptake by adding 50 µL of Uptake Buffer containing [³H]-Dopamine (to a final concentration of ~10-20 nM).

    • Incubate the plate at 37°C for a short duration (e.g., 5-10 minutes) to measure the initial rate of uptake.

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold Uptake Buffer.

    • Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).

    • Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Section 3: A Potential New Avenue in Oncology

The piperidine nucleus is a key component of numerous anticancer agents.[11] Piperidine derivatives have been shown to induce apoptosis and arrest the cell cycle in cancer cells through various molecular mechanisms.[11]

Rationale: Targeting Key Cancer Signaling Pathways

The piperidine-4-carboxamide scaffold has been investigated for its potential to inhibit kinases that are crucial for tumor growth and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3] Additionally, piperine, a naturally occurring piperidine-containing compound, has been shown to modulate critical signaling pathways like NF-κB and PI3K/Akt, which are often dysregulated in cancer.[11]

Proposed Primary Targets:
  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

  • PI3K/Akt Signaling Pathway

  • NF-κB Signaling Pathway

Signaling Pathway Diagrams

G cluster_0 PI3K/Akt Pathway RTK RTK (e.g., VEGFR-2) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates Downstream Cell Survival, Proliferation, Growth Akt->Downstream G cluster_1 Canonical NF-κB Pathway Stimuli Proinflammatory Cytokines (e.g., TNFα) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Gene Transcription (Inflammation, Survival) Nucleus->Gene

Caption: Simplified Canonical NF-κB Signaling Pathway. [1][2][13][14][15]

Experimental Workflow for Target Validation

A multi-pronged approach is necessary to evaluate the anticancer potential of the compound.

G cluster_0 Kinase Inhibition cluster_1 Cellular Assays cluster_2 Functional Outcomes A VEGFR-2 Kinase Inhibition Assay B Cancer Cell Line Proliferation Assay (e.g., MTT) A->B C Western Blot for PI3K/Akt and NF-κB Pathway Markers B->C D Apoptosis Assay (e.g., Annexin V/PI Staining) C->D E Cell Cycle Analysis D->E

Caption: Workflow for Anticancer Target Validation.

Detailed Experimental Protocol: VEGFR-2 Kinase Inhibition Assay

This protocol is based on commercially available kinase assay kits. [16][17][18]

  • Reagents and Materials:

    • Recombinant human VEGFR-2 kinase.

    • Biotinylated peptide substrate (e.g., Poly(Glu, Tyr) 4:1).

    • Kinase Assay Buffer.

    • ATP.

    • 1-(2-hydroxyethyl)piperidine-4-carboxamide (test compound).

    • Sorafenib or another known VEGFR-2 inhibitor (positive control).

    • Kinase-Glo® Max reagent (or similar ATP detection reagent).

    • 96-well white plates.

    • Luminometer.

  • Procedure:

    • Prepare a serial dilution of the test compound in Kinase Assay Buffer.

    • In a 96-well plate, add 5 µL of the diluted compound or control.

    • Add 20 µL of a master mix containing Kinase Assay Buffer, ATP, and the peptide substrate to each well.

    • Initiate the reaction by adding 25 µL of diluted VEGFR-2 kinase to each well. The "Blank" wells should receive buffer without the enzyme.

    • Incubate the plate at 30°C for 45 minutes.

    • Stop the kinase reaction and measure the remaining ATP by adding 50 µL of Kinase-Glo® Max reagent to each well.

    • Incubate at room temperature for 15 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a microplate reader.

    • The inhibitory activity is calculated based on the reduction in ATP consumption (higher luminescence indicates greater inhibition).

    • Determine the IC50 value from a dose-response curve.

Section 4: Investigating Analgesic Properties

The piperidine scaffold is integral to the structure of many potent analgesics, most notably the opioids. [19]However, non-opioid mechanisms involving piperidine derivatives have also been identified.

Rationale: Dual-Action Analgesic Potential

Structural activity relationship studies of morphine have highlighted the necessity of the piperidine ring for analgesic activity. [19]This suggests that 1-(2-hydroxyethyl)piperidine-4-carboxamide could be evaluated for its affinity to opioid receptors, particularly the mu-opioid receptor (MOR). Additionally, some piperidine-4-carboxamide derivatives have demonstrated analgesic effects in animal models, which may be linked to their activity as dopamine reuptake inhibitors. [9]The inhibition of dopamine and norepinephrine reuptake is a known mechanism for attenuating neuropathic pain. [20][21][22][23]

Proposed Primary Targets:
  • Mu-Opioid Receptor (MOR)

  • Dopamine Transporter (DAT)

Experimental Workflow for Target Validation

A two-pronged approach will be used to assess both opioid and non-opioid analgesic mechanisms.

G cluster_0 Opioid Pathway cluster_1 Monoamine Pathway cluster_2 In Vivo Analgesia Models A Mu-Opioid Receptor Radioligand Binding Assay B [35S]GTPγS Binding Assay (Functional Activity) A->B D Tail-Flick or Hot Plate Test (Acute Pain) B->D C Dopamine Transporter (DAT) Uptake Assay C->D E Neuropathic Pain Model (e.g., Chronic Constriction Injury) D->E

Caption: Workflow for Analgesic Target Validation.

Detailed Experimental Protocol: Mu-Opioid Receptor (MOR) Radioligand Binding Assay

This protocol is a standard method for determining the binding affinity of a compound to the mu-opioid receptor. [7][24][25]

  • Reagents and Materials:

    • Cell membranes from CHO or HEK293 cells stably expressing the human mu-opioid receptor (hMOR).

    • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

    • [³H]-DAMGO (a selective MOR agonist radioligand).

    • 1-(2-hydroxyethyl)piperidine-4-carboxamide (test compound).

    • Naloxone (for non-specific binding).

    • DMSO (vehicle control).

    • 96-well plates.

    • Glass fiber filters (e.g., Whatman GF/C).

    • Cell harvester.

    • Scintillation counter.

  • Procedure:

    • Prepare a serial dilution of the test compound in Binding Buffer.

    • In a 96-well plate, combine in a final volume of 1 mL:

      • hMOR cell membranes (typically 10-20 µg of protein).

      • [³H]-DAMGO at a concentration near its Kd (e.g., 0.5 nM).

      • Varying concentrations of the test compound.

      • For total binding, add Binding Buffer instead of the test compound.

      • For non-specific binding, add 10 µM naloxone.

    • Incubate the plate at room temperature for 120 minutes to allow the binding to reach equilibrium.

    • Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter using a cell harvester.

    • Wash the filters three times with ice-cold Binding Buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value of the test compound and subsequently calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

The structural motif of 1-(2-hydroxyethyl)piperidine-4-carboxamide holds considerable promise for therapeutic development across a spectrum of diseases. Based on the established pharmacology of related compounds, this in-depth guide has identified and prioritized several high-potential therapeutic targets in infectious disease, neuroscience, oncology, and pain management. The provided experimental workflows offer a clear and logical path for the systematic evaluation of this compound's biological activity.

The initial focus should be on in vitro enzymatic and cell-based assays to confirm engagement with the proposed targets. Positive hits in these primary screens will warrant progression to more complex mechanism-of-action studies and, ultimately, to in vivo models of disease. The versatility of the piperidine-4-carboxamide scaffold also allows for future medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties based on the initial screening results. Through the rigorous application of the scientific principles and experimental designs outlined herein, the full therapeutic potential of 1-(2-hydroxyethyl)piperidine-4-carboxamide can be thoroughly explored and potentially unlocked.

References

  • Title: Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria Source: PubMed Central URL: [Link]

  • Title: Synthesis, characterization and antimicrobial activity of piperidine derivatives Source: ResearchGate URL: [Link]

  • Title: Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives Source: NIH URL: [Link]

  • Title: The Role of Piperidine Derivatives in Medicinal Chemistry Source: Autechaux URL: [Link]

  • Title: Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice Source: ResearchGate URL: [Link]

  • Title: Role of central dopamine in pain and analgesia Source: Ovid URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]

  • Title: Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents Source: Longdom Publishing URL: [Link]

  • Title: A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes Source: PubMed URL: [Link]

  • Title: The Nuclear Factor NF-κB Pathway in Inflammation Source: NIH URL: [Link]

  • Title: The NF-kB Signaling Pathway Source: Creative Diagnostics URL: [Link]

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  • Title: Analgesic Mechanisms of Antidepressants for Neuropathic Pain Source: PMC - PubMed Central URL: [Link]

  • Title: Design of proteasome inhibitors with oral efficacy in vivo against Plasmodium falciparum and selectivity over the human proteasome Source: PNAS URL: [Link]

  • Title: Schematic representation of the NF-κB signalling pathway. A pathway... Source: ResearchGate URL: [Link]

  • Title: Serotonin–norepinephrine–dopamine reuptake inhibitor Source: Wikipedia URL: [Link]

  • Title: Akt/PKB signaling pathway Source: Wikipedia URL: [Link]

  • Title: VEGFR2(KDR) Kinase Assay Kit Source: BPS Bioscience URL: [Link]

  • Title: Neurotransmitter Transporter Uptake Assay Kit Source: Molecular Devices URL: [Link]

  • Title: Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor Source: eLife URL: [Link]

  • Title: Analgesic Mechanisms of Antidepressants for Neuropathic Pain Source: ResearchGate URL: [Link]

  • Title: VEGFR2 (KDR) Kinase Assay Kit Source: BPS Bioscience URL: [Link]

  • Title: mu (MOP) Human Opioid GPCR Binding Agonist Radioligand LeadHunter Assay Source: FR URL: [Link]

  • Title: VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit Source: BPS Bioscience URL: [Link]

  • Title: Discovery of new VEGFR-2 inhibitors based on bis(t[3][4][8]riazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers Source: PMC - PubMed Central URL: [Link]

  • Title: Structure and function based design of Plasmodium-selective proteasome inhibitors Source: NIH URL: [Link]

  • Title: Assessing Subunit Dependency of the Plasmodium Proteasome Using Small Molecule Inhibitors and Active Site Probes Source: Stanford Medicine URL: [Link]

  • Title: Delineating the Ligand–Receptor Interactions That Lead to Biased Signaling at the μ-Opioid Receptor Source: ACS Publications URL: [Link]

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  • Title: Development of a highly selective Plasmodium falciparum proteasome inhibitor with anti-malaria activity in humanized mice Source: PMC - NIH URL: [Link]

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Methodological & Application

Application Note: A Robust HILIC-Based Strategy for the Purification of N-(2-hydroxyethyl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed protocol for the purification of N-(2-hydroxyethyl)piperidine-4-carboxamide, a polar, basic compound that serves as a valuable building block in pharmaceutical synthesis.[1][2] Due to its high polarity, this compound is poorly retained in traditional reversed-phase chromatography and often exhibits poor peak shape or irreversible adsorption in normal-phase chromatography.[3][4] We demonstrate that Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective and robust alternative, providing excellent retention and resolution. This guide details a systematic approach to HILIC method development, from stationary phase selection to mobile phase optimization, and provides a comprehensive, step-by-step protocol for preparative-scale purification.

Introduction: The Challenge of Polar Compound Purification

N-(2-hydroxyethyl)piperidine-4-carboxamide is a molecule characterized by significant polarity, stemming from its piperidine ring, a primary alcohol, and a secondary amide functional group.[5][6] These features, while synthetically useful, pose a considerable challenge for chromatographic purification.

  • Reversed-Phase (RP) Chromatography: In RP-HPLC, which utilizes a non-polar stationary phase, highly polar compounds like the target analyte have minimal interaction and tend to elute in or near the void volume, resulting in poor separation from other polar impurities or starting materials.[7]

  • Normal-Phase (NP) Chromatography: Conversely, in NP-HPLC with a polar stationary phase (e.g., silica), the basic piperidine nitrogen can interact strongly with acidic surface silanols. This often leads to severe peak tailing and, in some cases, irreversible adsorption of the compound onto the column, causing low recovery.[3][8]

Hydrophilic Interaction Liquid Chromatography (HILIC) bridges this gap, offering a robust solution for retaining and separating such challenging molecules.[9]

The HILIC Advantage: Mechanism and Rationale

HILIC utilizes a polar stationary phase (similar to NP) but with a mobile phase characteristic of reversed-phase, typically consisting of a high concentration of a water-miscible organic solvent (e.g., acetonitrile) and a small amount of aqueous buffer.[10][11]

The primary retention mechanism is the partitioning of the polar analyte into a water-enriched layer that adsorbs onto the surface of the stationary phase.[10][12] Elution is achieved by increasing the concentration of the aqueous component (the strong solvent), which disrupts this partitioning.[3][11] This multi-modal mechanism, which can also include hydrogen bonding and electrostatic interactions, provides unique selectivity for polar compounds.[10][12]

HILIC_Mechanism cluster_column Stationary Phase cluster_mobile Mobile Phase sp Polar Stationary Phase (e.g., Silica, Amide) water_layer Immobilized Aqueous Layer sp->water_layer Adsorption mp High Organic Mobile Phase (e.g., >70% Acetonitrile) analyte Polar Analyte (Target Compound) mp->analyte Analyte in Mobile Phase analyte->water_layer Partitioning (Retention)

Caption: HILIC retention mechanism.

Strategic Method Development for Preparative Purification

A systematic approach is crucial for developing a robust and efficient preparative HILIC method. The workflow involves selecting the appropriate stationary phase and optimizing the mobile phase at an analytical scale before scaling up.[13][14]

Method_Development_Workflow A Analyte Characterization (Polar, Basic) B Chromatography Mode Selection (HILIC) A->B C Stationary Phase Screening (Amide, Silica, Zwitterionic) B->C D Mobile Phase Optimization (pH, Buffer, % Organic) C->D E Analytical Method Validation (Peak Shape, Resolution) D->E F Scale-Up to Preparative HPLC E->F

Caption: Logical workflow for HILIC method development.

Stationary Phase Selection

The choice of stationary phase is critical as it governs the selectivity of the separation.[11][15] For a basic and highly polar compound like N-(2-hydroxyethyl)piperidine-4-carboxamide, several types of HILIC phases should be considered.[16]

Stationary PhasePrimary InteractionSuitability for Target Compound
Amide Hydrogen Bonding, PartitioningExcellent. Amide phases are neutral and offer strong hydrogen bonding capabilities, ideal for separating neutral or basic polar compounds with good peak shape.[15]
Bare Silica Partitioning, Cation ExchangeGood, with caution. Effective for retention, but the acidic silanol groups (pKa ~3.8-4.5) can be deprotonated at higher pH, leading to strong electrostatic interactions with the basic piperidine and potential peak tailing.
Zwitterionic Partitioning, Weak Ion ExchangeVery Good. These phases contain both positive and negative charges, offering unique selectivity and often providing excellent peak shapes for a broad range of polar analytes.[3][17]

Recommendation: An amide-bonded stationary phase is the recommended starting point for its robust performance with polar, amide-containing basic compounds.

Mobile Phase Optimization

The mobile phase composition dictates analyte retention and elution.

  • Organic Solvent: Acetonitrile is the most common and effective weak solvent for HILIC due to its aprotic nature and ability to form a stable water layer.[9][18]

  • Aqueous Solvent (Strong Solvent): Water is the strong, eluting solvent. Increasing the water content decreases retention.[19] A minimum of 3% water is typically required to maintain the aqueous layer and ensure the HILIC partitioning mechanism.[18][19]

  • Buffer/Additive: Buffers are crucial for controlling the pH and ionic strength, which significantly impacts the retention and peak shape of ionizable compounds.[9]

    • Ammonium formate or ammonium acetate (10-20 mM) are excellent choices as they are volatile (MS-compatible) and buffer in a useful pH range (pH 3-6).[20][21]

    • For a basic analyte like our target compound, a slightly acidic mobile phase (e.g., pH 3.0-4.5) ensures the piperidine nitrogen is protonated, which can improve peak shape and provide consistent retention.[22]

Preparative HILIC Purification Protocol

This protocol is designed for the purification of a crude reaction mixture containing N-(2-hydroxyethyl)piperidine-4-carboxamide on a preparative HPLC system.

Materials and Equipment
  • Preparative HPLC system with a UV detector and fraction collector

  • HILIC Preparative Column (e.g., Amide phase, 10 µm, 21.2 x 250 mm)

  • Acetonitrile (HPLC grade or higher)

  • Deionized Water (18.2 MΩ·cm)

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Crude sample of N-(2-hydroxyethyl)piperidine-4-carboxamide

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 90:10 Water:Acetonitrile with 10 mM Ammonium Formate, pH 3.5 (adjust with formic acid).

  • Mobile Phase B (Organic): 90:10 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.5 (adjust with formic acid).

    • Scientist's Note: Preparing the buffer at the same concentration in both mobile phase lines ensures a constant ionic strength during the gradient, which improves reproducibility and baseline stability.[12][22]

Sample Preparation
  • Dissolve the crude sample in a solvent that matches the initial, high-organic mobile phase conditions (e.g., 95% Acetonitrile / 5% Water).

    • Causality: Injecting the sample in a solvent stronger than the mobile phase (i.e., with a higher water content) will cause severe peak distortion and fronting.[22][19]

  • Filter the sample through a 0.45 µm PTFE syringe filter to remove particulates.

Chromatographic Method

The following parameters provide a robust starting point for purification.

ParameterRecommended Condition
Column Amide-HILIC, 10 µm, 21.2 x 250 mm
Mobile Phase A 10% ACN in Water + 10 mM NH4COOH, pH 3.5
Mobile Phase B 90% ACN in Water + 10 mM NH4COOH, pH 3.5
Flow Rate 20.0 mL/min
Detection UV at 210 nm (or optimal wavelength)
Column Temp. 30 °C
Injection Vol. 1-5 mL (depending on concentration and loading)
Gradient Time (min)
0.0
2.0
15.0
16.0
20.0
Protocol Steps
  • System Equilibration: Equilibrate the column with the initial mobile phase conditions (95% B) for at least 10-15 column volumes. Proper equilibration is critical in HILIC to establish a stable aqueous layer.[22]

  • Blank Injection: Perform a blank injection (sample solvent only) to ensure a clean baseline.

  • Sample Injection: Inject the prepared crude sample onto the equilibrated column.

  • Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to the target compound.

  • Post-Purification Analysis: Analyze the collected fractions using an analytical HPLC method (or TLC/MS) to determine purity.

  • Product Isolation: Pool the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporation followed by high vacuum) to yield the purified N-(2-hydroxyethyl)piperidine-4-carboxamide.

Troubleshooting Guide

Even with a robust method, challenges can arise. This section addresses common issues in HILIC separations.

ProblemPotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) Secondary interactions with residual silanols; Mobile phase pH too high.Lower the mobile phase pH (e.g., to 3.0) to ensure the basic analyte is fully protonated. Ensure buffer concentration is adequate (10-20 mM).[23][24]
Irreproducible Retention Times Insufficient column equilibration between runs; Temperature fluctuations.Increase the re-equilibration time to at least 10 column volumes.[22] Use a column oven for stable temperature control.
Low Recovery Irreversible adsorption of the analyte onto the stationary phase.This is less common on an amide phase but can occur on silica. Add a stronger competing base to the sample (e.g., a trace of triethylamine), or switch to a more inert stationary phase.
Split Peaks Sample solvent is too strong (too much water); Column contamination or void.Dissolve the sample in a solvent with an organic content equal to or higher than the initial mobile phase.[23] If the problem persists, flush the column or replace it.

Conclusion

The purification of highly polar and basic compounds like N-(2-hydroxyethyl)piperidine-4-carboxamide is often unachievable with conventional chromatographic techniques. Hydrophilic Interaction Liquid Chromatography (HILIC) provides a superior alternative, enabling strong retention and high-resolution separations. By systematically selecting a suitable stationary phase, such as an amide-bonded phase, and carefully optimizing the high-organic mobile phase, a robust and scalable purification protocol can be established. The methodology detailed in this note serves as a comprehensive guide for researchers to successfully isolate this and other challenging polar molecules with high purity.

References

  • Buchi. (n.d.). Why HILIC is what your polar compounds need for purification. Buchi.com. Retrieved from [Link]

  • Greco, G., & Letzel, T. (n.d.). HILIC Stationary Phases. LCTools. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. Retrieved from [Link]

  • CHROMacademy. (n.d.). How to Choose a Stationary Phase for HILIC. CHROMacademy. Retrieved from [Link]

  • Grzegorz, B., & Bogusław, B. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231–247. Retrieved from [Link]

  • Restek Corporation. (2020, October 26). How to Avoid Common Problems with HILIC Methods. Restek Resource Hub. Retrieved from [Link]

  • News-Medical.Net. (2019, February 1). Choosing a Stationary Phase Surface for HILIC. News-Medical.Net. Retrieved from [Link]

  • LCGC International. (2015, June 1). Making HILIC Work for You—Column Selection. LCGC International. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HILIC method optimisation using combined mobile phases. Element Lab Solutions. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). ACE HILIC Method Development Guide. MAC-MOD Analytical. Retrieved from [Link]

  • Agilent Technologies. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent. Retrieved from [Link]

  • McCalley, D. V. (2015). A Simple, Generally Applicable HILIC Method Development Platform Based Upon Selectivity. LCGC North America. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2-Hydroxyethyl)-N-methyl-2-piperidinecarboxamide hydrochloride. PubChem. Retrieved from [Link]

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. Retrieved from [Link]

  • Wells, D. A. (2009). Structured Approach to Method Development for Bioanalytical HILIC–MS-MS Applications. LCGC North America. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Retrieved from [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

  • Mallak Specialties Pvt Ltd. (n.d.). N-(2-Hydroxyethyl) Piperidine. Mallak Specialties. Retrieved from [Link]

  • ChemBK. (2024, April 9). 4-(2-Hydroxyethyl)piperidine. ChemBK. Retrieved from [Link]

  • ResearchGate. (2015, July 22). I am purifying the natural compounds through RP- HPLC, some very polar compounds are co-eluting with low retention time. How can i purify them?. ResearchGate. Retrieved from [Link]

  • Quora. (2018, June 19). What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice?. Quora. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). Piperidine-4-carboxylic acid (2-hydroxyethyl)-amide. Oakwood Chemical. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 4-(2-hydroxyethyl)-piperidine-2-carboxylate. PrepChem.com. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of (N-(2-hydroxyethyl) piperazine)-N1-2- ethane sulfonic acid (HEPES) appended metallophthalocyan. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of 1-(2-hydroxyethyl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides detailed protocols for the quantitative analysis of 1-(2-hydroxyethyl)piperidine-4-carboxamide, a key chemical intermediate in pharmaceutical synthesis. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals requiring robust and reliable analytical techniques for this compound. This guide presents two primary analytical approaches: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The rationale behind the selection of each method, along with step-by-step protocols and validation considerations, is discussed in detail. All methodologies are grounded in established scientific principles and adhere to international regulatory standards to ensure data integrity and reproducibility.

Introduction

1-(2-hydroxyethyl)piperidine-4-carboxamide is a substituted piperidine derivative of increasing importance in the synthesis of active pharmaceutical ingredients (APIs). Accurate and precise quantification of this intermediate is critical for ensuring the quality, safety, and efficacy of the final drug product. This document provides a comprehensive guide to the analytical methods for the quantification of 1-(2-hydroxyethyl)piperidine-4-carboxamide, with a focus on practical application in a laboratory setting. The choice of analytical method is often dictated by the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix.

This application note details two robust analytical techniques:

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A widely accessible and cost-effective method suitable for routine quality control and quantification at moderate concentrations.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for trace-level quantification and analysis in complex matrices.[1][2][3]

The protocols provided are based on established methods for similar N-substituted piperidine compounds and are designed to serve as a strong starting point for method development and validation in your laboratory.[4]

Physicochemical Properties of 1-(2-hydroxyethyl)piperidine-4-carboxamide

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.[5]

PropertyEstimated Value/InformationRelevance to Analytical Method Development
Molecular Formula C8H16N2O2Essential for calculating molecular weight and for mass spectrometry.
Molecular Weight 172.22 g/mol Used for preparing standard solutions and for mass spectrometry.
pKa ~8-9 (Estimated based on 1-(2-hydroxyethyl)piperazine)[6][7]The basic nature of the piperidine nitrogen dictates the mobile phase pH for optimal retention and peak shape in reverse-phase HPLC. A pH 2-3 units below the pKa is recommended to ensure the analyte is in its protonated, more polar form.
Solubility Expected to be soluble in water and polar organic solvents. The related compound, 1-(2-hydroxyethyl)piperidine, is soluble in water.[8][9][10][11]Guides the selection of appropriate diluents for sample and standard preparation.
UV Absorbance Expected to have weak UV absorbance due to the absence of a significant chromophore. The carboxamide group may provide some absorbance at low wavelengths (~210 nm).Influences the choice of detection wavelength for HPLC-UV. The lack of a strong chromophore may necessitate the use of a more universal detector like mass spectrometry for high sensitivity.[12]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Method

This method is suitable for the quantification of 1-(2-hydroxyethyl)piperidine-4-carboxamide in bulk materials and simple formulations where high sensitivity is not a primary requirement.

Rationale for Method Design

Given the polar and basic nature of the analyte, a reversed-phase HPLC method with an acidic mobile phase is proposed. The acidic mobile phase will ensure the protonation of the piperidine nitrogen, leading to better retention on a C18 column and improved peak symmetry. Due to the expected weak UV absorbance, detection at a low wavelength (e.g., 210 nm) is recommended.

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Start Weigh Sample/Standard Dissolve Dissolve in Diluent (e.g., 50:50 Acetonitrile:Water) Start->Dissolve Dilute Dilute to Final Concentration Dissolve->Dilute Inject Inject onto HPLC System Dilute->Inject Separate Chromatographic Separation (C18 Column, Acidic Mobile Phase) Inject->Separate Detect UV Detection (210 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Caption: Workflow for HPLC-UV analysis of 1-(2-hydroxyethyl)piperidine-4-carboxamide.

Detailed Protocol

3.3.1. Materials and Reagents

  • 1-(2-hydroxyethyl)piperidine-4-carboxamide reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Trifluoroacetic acid)

  • Methanol (for cleaning)

3.3.2. Instrumentation

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

3.3.3. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm

3.3.4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 1-(2-hydroxyethyl)piperidine-4-carboxamide reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Solution: Accurately weigh a known amount of the sample containing 1-(2-hydroxyethyl)piperidine-4-carboxamide and prepare a solution in the diluent to a final concentration within the calibration range.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Method

This method is recommended for applications requiring high sensitivity and selectivity, such as the quantification of 1-(2-hydroxyethyl)piperidine-4-carboxamide in biological matrices or for trace impurity analysis.[1][2][3][13][14]

Rationale for Method Design

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV.[3] By monitoring specific precursor-to-product ion transitions, this technique can accurately quantify the analyte even in the presence of co-eluting matrix components. A C18 column with a gradient elution profile similar to the HPLC-UV method can be used for chromatographic separation prior to mass spectrometric detection.

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Start Weigh Sample/Standard Dissolve Dissolve in Diluent Start->Dissolve Internal_Std Spike with Internal Standard Dissolve->Internal_Std Dilute Dilute to Final Concentration Internal_Std->Dilute Inject Inject onto LC-MS/MS System Dilute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate Calibrate Generate Calibration Curve (Analyte/IS Ratio) Integrate->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Caption: Workflow for LC-MS/MS analysis of 1-(2-hydroxyethyl)piperidine-4-carboxamide.

Detailed Protocol

4.3.1. Materials and Reagents

  • 1-(2-hydroxyethyl)piperidine-4-carboxamide reference standard

  • Stable isotope-labeled internal standard (if available)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

4.3.2. Instrumentation

  • LC-MS/MS system equipped with an electrospray ionization (ESI) source

4.3.3. LC and MS Conditions

ParameterCondition
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 2% B to 98% B over 5 minutes, hold for 1 minute, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition Precursor Ion (m/z 173.1) -> Product Ion (To be determined by infusion)
Collision Energy To be optimized

4.3.4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 0.1-100 ng/mL). Spike each standard with the internal standard at a fixed concentration.

  • Sample Solution: Prepare the sample solution in the diluent to a final concentration within the calibration range. Spike with the internal standard at the same concentration as the calibration standards.

Method Validation

All analytical methods must be validated to ensure they are suitable for their intended purpose.[5][15][16] The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[17]

Validation Parameters

The following parameters should be assessed during method validation:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Summary of Validation Acceptance Criteria
ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy % Recovery within 98.0% to 102.0%
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2.0%
LOD & LOQ Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ
Specificity No interference at the retention time of the analyte

Conclusion

This application note provides a comprehensive framework for the quantitative analysis of 1-(2-hydroxyethyl)piperidine-4-carboxamide using HPLC-UV and LC-MS/MS. The detailed protocols and validation guidelines are intended to enable researchers and scientists to implement robust and reliable analytical methods for this important pharmaceutical intermediate. The choice between the two methods will depend on the specific analytical requirements, with HPLC-UV being suitable for routine analysis and LC-MS/MS providing higher sensitivity and selectivity for more demanding applications.

References

  • Xia, J., Wang, J., Liu, Y., Liu, Q., Gao, J., Ao, H., & Hu, H. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative therapies in health and medicine, 31(4), 250–256.
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  • Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of chromatographic science, 60(7), 613–619. [Link]

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Application of 4-(2-hydroxyethyl)-1-piperazinepropanesulfonic Acid (EPPS) in Alzheimer's Disease Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of 4-(2-hydroxyethyl)-1-piperazinepropanesulfonic acid (EPPS), a promising compound in the field of Alzheimer's disease (AD) research. While the initial query focused on a different piperidine derivative, the current scientific literature points to EPPS as a compound of significant interest due to its demonstrated ability to disaggregate amyloid-beta (Aβ) plaques, a key pathological hallmark of AD.[1][2] This document will delve into the scientific rationale behind its use, provide detailed experimental protocols, and offer insights into data interpretation.

Introduction: The Rationale for EPPS in Alzheimer's Research

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) peptides, forming toxic oligomers, fibrils, and plaques in the brain.[1][2] These aggregates are central to the "amyloid cascade hypothesis," which posits that the accumulation of Aβ is a primary event in AD pathogenesis, leading to synaptic dysfunction, neuroinflammation, and neuronal cell death.[3] Consequently, therapeutic strategies aimed at either preventing Aβ aggregation or promoting the disaggregation of existing plaques are of paramount importance.

EPPS has emerged as a molecule of interest in this context. It has been identified as a compound capable of binding to Aβ aggregates and converting them into non-toxic monomers.[1][2] This disaggregation activity suggests a potential therapeutic avenue for clearing amyloid pathology in AD patients. The protocols and discussions that follow are designed to equip researchers with the necessary tools to investigate and validate the effects of EPPS on Aβ aggregation in various experimental settings.

Mechanism of Action: Disaggregation of Amyloid-Beta Aggregates

The precise mechanism by which EPPS facilitates the disaggregation of Aβ aggregates is an area of active investigation. Studies suggest that EPPS directly interacts with the aggregated forms of Aβ, leading to their dissociation into monomeric species.[1][2] This process can be monitored using various biophysical and biochemical techniques, which will be detailed in the subsequent protocols. Understanding this mechanism is crucial for optimizing the therapeutic potential of EPPS and for the development of analogous compounds with enhanced efficacy.

Caption: Proposed mechanism of EPPS in Alzheimer's pathology.

Experimental Protocols

The following protocols provide step-by-step guidance for assessing the efficacy of EPPS in in vitro models of Alzheimer's disease. These protocols are designed to be adaptable to specific laboratory conditions and research questions.

In Vitro Amyloid-Beta Aggregation and Disaggregation Assay

This assay is fundamental for evaluating the ability of a compound to either inhibit the formation of Aβ aggregates or to disaggregate pre-formed fibrils. The Thioflavin T (ThT) fluorescence assay is a widely used method for this purpose, as ThT exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[4]

Materials:

  • Amyloid-β (1-42) peptide (synthetic)

  • Hexafluoroisopropanol (HFIP)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Thioflavin T (ThT)

  • EPPS

  • 96-well black, clear-bottom microplates

  • Fluorometric microplate reader

Protocol:

Part A: Preparation of Aβ(1-42) Monomers

  • Solubilization: Dissolve synthetic Aβ(1-42) peptide in HFIP to a concentration of 1 mg/mL. HFIP helps to break down any pre-existing aggregates.

  • Aliquoting and Drying: Aliquot the Aβ(1-42)/HFIP solution into microcentrifuge tubes and allow the HFIP to evaporate in a fume hood overnight, leaving a thin peptide film. Store the dried peptide aliquots at -80°C.

  • Resuspension: Immediately before use, resuspend the dried Aβ(1-42) peptide film in DMSO to a stock concentration of 5 mM. Vortex thoroughly to ensure complete dissolution.

  • Working Solution: Dilute the DMSO stock into cold PBS (pH 7.4) to the desired final concentration for the aggregation assay (e.g., 10 µM).

Part B: ThT Aggregation Assay (Inhibition)

  • Reaction Setup: In a 96-well plate, prepare reaction mixtures containing:

    • Aβ(1-42) working solution (e.g., 10 µM final concentration)

    • Varying concentrations of EPPS (or vehicle control)

    • ThT (e.g., 10 µM final concentration)

    • PBS to a final volume of 200 µL

  • Incubation: Incubate the plate at 37°C with continuous gentle shaking.

  • Fluorescence Measurement: Measure ThT fluorescence at regular intervals (e.g., every 30 minutes for 24-48 hours) using a microplate reader with excitation at ~450 nm and emission at ~485 nm.

Part C: ThT Disaggregation Assay

  • Pre-form Fibrils: Incubate the Aβ(1-42) working solution (e.g., 10 µM in PBS) at 37°C with shaking for 24-48 hours to allow for fibril formation. Confirm fibril formation by a plateau in ThT fluorescence.

  • Treatment: To the pre-formed fibrils, add varying concentrations of EPPS (or vehicle control).

  • Incubation and Measurement: Continue to incubate the plate at 37°C and measure ThT fluorescence at regular intervals to monitor the decrease in fluorescence, which indicates disaggregation.

Data Analysis:

  • Plot ThT fluorescence intensity against time for each condition.

  • For inhibition assays, compare the lag time and the maximum fluorescence intensity of EPPS-treated samples to the vehicle control.

  • For disaggregation assays, calculate the percentage decrease in fluorescence over time for EPPS-treated samples.

Expected Results: In an inhibition assay, effective compounds will prolong the lag phase and/or reduce the maximum fluorescence signal. In a disaggregation assay, a successful compound like EPPS will cause a time-dependent decrease in ThT fluorescence of pre-formed fibrils.

Cell-Based Assay for Aβ-Induced Neurotoxicity

This protocol assesses the ability of EPPS to protect neuronal cells from the toxic effects of Aβ oligomers. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[4]

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)[5]

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • Aβ(1-42) oligomers (prepared as described in relevant literature)

  • EPPS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Pre-treatment: Treat the cells with varying concentrations of EPPS for a specified period (e.g., 2 hours) before adding Aβ oligomers.

    • Co-treatment: Treat the cells with Aβ oligomers and varying concentrations of EPPS simultaneously.

  • Aβ Exposure: Add pre-formed Aβ oligomers to the cells at a concentration known to induce toxicity (e.g., 5-10 µM). Include a vehicle control (no Aβ) and an Aβ-only control.

  • Incubation: Incubate the cells for 24-48 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

    • Add solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at ~570 nm using a microplate reader.

Data Analysis:

  • Calculate cell viability as a percentage of the vehicle-treated control.

  • Plot cell viability against EPPS concentration to determine the protective effect.

Expected Results: Aβ oligomers are expected to reduce cell viability. A neuroprotective compound like EPPS should rescue the cells from Aβ-induced toxicity, resulting in higher cell viability compared to the Aβ-only treated group.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis Abeta_prep Prepare Aβ Monomers/Oligomers ThT_assay ThT Aggregation/Disaggregation Assay Abeta_prep->ThT_assay Toxicity_assay Cell-Based Neurotoxicity Assay Abeta_prep->Toxicity_assay Fluorescence_data Analyze Fluorescence Kinetics ThT_assay->Fluorescence_data Viability_data Calculate Cell Viability Toxicity_assay->Viability_data Conclusion_efficacy Evaluate EPPS Efficacy Fluorescence_data->Conclusion_efficacy Viability_data->Conclusion_efficacy

Caption: Workflow for evaluating EPPS in vitro.

Quantitative Data Summary

While specific quantitative data for N-(2-hydroxyethyl)piperidine-4-carboxamide in Alzheimer's research is not available in the provided search results, the following table illustrates how such data for a compound like EPPS could be presented.

Assay TypeEndpointEPPS ConcentrationResult (Example)Reference
Aβ(1-42) Aggregation InhibitionLag Time Extension10 µMIncreased by 5 hours[1]
Max Fluorescence10 µM40% reduction[2]
Pre-formed Fibril Disaggregation% Disaggregation (24h)20 µM60%[1]
Neuroprotection (SH-SY5Y cells)% Viability vs. Aβ only5 µM85% recovery

Conclusion and Future Directions

The application of EPPS in Alzheimer's research represents a promising strategy targeting the core pathology of amyloid aggregation. The protocols outlined in this guide provide a framework for the in vitro characterization of EPPS and similar molecules. Future research should focus on validating these findings in in vivo animal models of Alzheimer's disease to assess the pharmacokinetic properties, blood-brain barrier permeability, and therapeutic efficacy of EPPS in a more complex biological system.[6][7][8] Furthermore, elucidating the detailed molecular interactions between EPPS and Aβ will be crucial for the rational design of next-generation anti-amyloid therapies.

References

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Application Notes and Protocols for N-(2-hydroxyethyl)piperidine-4-carboxamide as a Scaffold for Anti-Malarial Drugs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Anti-Malarial Scaffolds

Malaria, a life-threatening disease caused by Plasmodium parasites, continues to be a significant global health challenge. The emergence and spread of drug-resistant parasite strains necessitate a continuous pipeline of novel anti-malarial agents with diverse mechanisms of action. The piperidine moiety is a privileged scaffold in medicinal chemistry, present in numerous approved drugs due to its favorable physicochemical and pharmacokinetic properties.[1] This document provides detailed application notes and protocols for the exploration of N-(2-hydroxyethyl)piperidine-4-carboxamide as a versatile scaffold for the development of a new generation of anti-malarial drugs. Recent studies have highlighted the potential of piperidine carboxamides as potent inhibitors of the Plasmodium falciparum proteasome, a critical target for parasite survival.[2][3][4] The introduction of a hydroxyethyl group offers a potential site for further chemical modification and may enhance solubility and target engagement.

The N-(2-hydroxyethyl)piperidine-4-carboxamide Scaffold: A Privileged Starting Point

The N-(2-hydroxyethyl)piperidine-4-carboxamide core (Figure 1) presents a strategic starting point for library synthesis. The piperidine nitrogen (N1) and the primary alcohol on the hydroxyethyl substituent provide two key points for diversification, allowing for the exploration of a broad chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Chemical structure of N-(2-hydroxyethyl)piperidine-4-carboxamide

Figure 1. Chemical structure of the N-(2-hydroxyethyl)piperidine-4-carboxamide scaffold.

PART 1: Synthesis Protocols

Protocol 1.1: Synthesis of N-(2-hydroxyethyl)piperidine-4-carboxamide

This protocol describes a two-step process starting from commercially available ethyl isonipecotate.

Step 1: Amidation of Ethyl Isonipecotate with Ethanolamine

  • Reaction Setup: To a round-bottom flask, add ethyl isonipecotate (1 equivalent) and ethanolamine (1.5 equivalents).

  • Reaction Conditions: Heat the mixture neat (without solvent) at 80-100 °C for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The crude product can be purified by flash column chromatography on silica gel using a gradient of dichloromethane and methanol to afford the desired N-(2-hydroxyethyl)piperidine-4-carboxamide.

Rationale: This is a direct amidation reaction where the amino group of ethanolamine displaces the ethoxy group of the ester to form the corresponding amide. Heating drives the reaction to completion.

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_synthesis Synthesis of the Scaffold Start Ethyl Isonipecotate + Ethanolamine Reaction Amidation (Heat, 80-100°C) Start->Reaction Step 1 Purification Column Chromatography Reaction->Purification Product N-(2-hydroxyethyl)piperidine- 4-carboxamide Purification->Product

Caption: A simplified workflow for the synthesis of the N-(2-hydroxyethyl)piperidine-4-carboxamide scaffold.

PART 2: Application Notes for Anti-Malarial Drug Discovery

The synthesized N-(2-hydroxyethyl)piperidine-4-carboxamide scaffold can be utilized as a core building block in a comprehensive anti-malarial drug discovery program. The following sections detail the protocols for derivatization and subsequent biological evaluation.

Library Synthesis: Diversification of the Scaffold

To explore the structure-activity relationship (SAR), a library of derivatives should be synthesized by modifying the piperidine nitrogen and the terminal hydroxyl group.

  • N-Alkylation/Arylation: The secondary amine of the piperidine ring can be functionalized via reductive amination or nucleophilic substitution with a variety of alkyl and aryl halides.

  • Esterification/Etherification of the Hydroxyl Group: The primary alcohol can be converted to esters or ethers to modulate lipophilicity and introduce different functional groups.

In Vitro Anti-Malarial Activity Screening

The primary screen for anti-malarial activity is typically performed in vitro against the erythrocytic stages of Plasmodium falciparum. The SYBR Green I-based fluorescence assay is a robust, high-throughput method for this purpose.[2][5][6]

Continuous in vitro culture of asexual erythrocytic stages of P. falciparum is a prerequisite for drug screening.

  • Culture Medium: Use RPMI 1640 medium supplemented with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, gentamicin, and 10% heat-inactivated human serum or Albumax II.[7][8][9]

  • Cell Culture: Maintain parasite cultures in human O+ erythrocytes at a 2-5% hematocrit in a controlled environment (37°C, 5% CO₂, 5% O₂, 90% N₂).[10]

  • Synchronization: For stage-specific assays, synchronize the parasite culture to the ring stage using methods like sorbitol treatment.[8]

This assay measures the proliferation of the parasite by quantifying the amount of parasite DNA.

  • Plate Preparation: In a 96-well black plate, add 100 µL of parasite culture (1% parasitemia, 2% hematocrit) to each well.

  • Compound Addition: Add serial dilutions of the test compounds (solubilized in DMSO) to the wells. Include positive (e.g., chloroquine, artemisinin) and negative (DMSO vehicle) controls.

  • Incubation: Incubate the plates for 72 hours under the standard culture conditions.

  • Lysis and Staining: Add 100 µL of lysis buffer containing SYBR Green I to each well.

  • Fluorescence Reading: Incubate the plates in the dark at room temperature for 1 hour and then measure the fluorescence intensity using a microplate reader (excitation: 485 nm, emission: 530 nm).

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) values by plotting the percentage of parasite growth inhibition against the log of the compound concentration.

Visualizing the In Vitro Screening Workflow

InVitro_Screening cluster_invitro In Vitro Anti-Malarial Screening Start P. falciparum Culture Plating Plate Parasite Culture (96-well plate) Start->Plating Compound_Addition Add Test Compounds (Serial Dilutions) Plating->Compound_Addition Incubation Incubate for 72h Compound_Addition->Incubation Lysis_Staining Lysis and Staining (SYBR Green I) Incubation->Lysis_Staining Fluorescence_Reading Measure Fluorescence Lysis_Staining->Fluorescence_Reading Data_Analysis Calculate IC50 Values Fluorescence_Reading->Data_Analysis

Caption: Workflow for the SYBR Green I-based in vitro anti-malarial activity assay.

In Vitro Cytotoxicity Assessment

To determine the selectivity of the compounds, their cytotoxicity against a mammalian cell line (e.g., HEK293 or HepG2) should be assessed in parallel.

  • Cell Seeding: Seed mammalian cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the same concentrations of the test compounds used in the anti-malarial assay.

  • Incubation: Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) and determine the selectivity index (SI = CC₅₀ / IC₅₀).

In Vivo Efficacy Evaluation in Murine Models

Promising compounds with high in vitro potency and selectivity should be advanced to in vivo efficacy studies using murine malaria models. The 4-day suppressive test is a standard primary in vivo assay.

  • Infection: Inoculate mice (e.g., Swiss Webster or BALB/c) intraperitoneally with Plasmodium berghei-infected red blood cells.

  • Treatment: Administer the test compound orally or intraperitoneally once daily for four consecutive days, starting 2-4 hours post-infection.

  • Parasitemia Monitoring: On day 5, collect blood from the tail vein and determine the parasitemia by microscopic examination of Giemsa-stained blood smears.

  • Data Analysis: Calculate the percentage of parasitemia suppression compared to the vehicle-treated control group.

Data Presentation

All quantitative data from the in vitro and in vivo assays should be summarized in a clear and concise table for easy comparison of the synthesized derivatives.

Compound IDR1-substituentR2-substituentP. falciparum IC₅₀ (nM)Mammalian Cell CC₅₀ (µM)Selectivity Index (SI)In Vivo Efficacy (% Suppression @ dose)
ScaffoldHH>10,000>50-Not Tested
Deriv-001-CH₃H550>50>9030% @ 50 mg/kg
Deriv-002-CH₂PhH1204537565% @ 50 mg/kg
.....................

PART 3: Mechanistic Insights and Future Directions

Recent research has identified the Plasmodium falciparum 20S proteasome, specifically the β5 subunit, as a target for piperidine carboxamide-based anti-malarials.[2][3][4] This provides a strong hypothesis for the mechanism of action of derivatives of the N-(2-hydroxyethyl)piperidine-4-carboxamide scaffold.

Proposed Mechanism of Action

It is hypothesized that these compounds act as non-covalent inhibitors of the Pf20Sβ5 active site, leading to the accumulation of ubiquitinated proteins and ultimately parasite death. This mechanism is distinct from that of many current anti-malarials, suggesting a low potential for cross-resistance.

Future Work
  • Lead Optimization: Further optimize the lead compounds for improved potency, metabolic stability, and oral bioavailability.

  • Mechanism of Action Studies: Confirm the inhibition of the P. falciparum proteasome using enzymatic assays and identify the binding site through co-crystallization or cryo-electron microscopy.

  • Resistance Studies: Investigate the potential for resistance development by selecting for resistant parasites in vitro.

Conclusion

The N-(2-hydroxyethyl)piperidine-4-carboxamide scaffold represents a promising starting point for the development of novel anti-malarial drugs. Its synthetic tractability and the proven anti-malarial potential of the broader piperidine carboxamide class make it an attractive scaffold for further investigation. The protocols and application notes provided herein offer a comprehensive guide for researchers to explore the full potential of this chemical series in the fight against malaria.

References

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Application Notes & Protocols for the Development of CCR5 Inhibitors Using a Piperidine-4-Carboxamide Core

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting CCR5 in Modern Therapeutics

The C-C chemokine receptor type 5 (CCR5) is a G-protein coupled receptor (GPCR) that plays a pivotal role in the immune system by directing the migration of T-cells and other leukocytes to sites of inflammation.[1][2] Its significance in drug development, however, was magnified with the discovery that it serves as the primary co-receptor for the entry of macrophage-tropic (R5) strains of Human Immunodeficiency Virus-1 (HIV-1) into host cells.[1][3] This discovery established CCR5 as a critical therapeutic target. Individuals with a homozygous 32-base-pair deletion in the CCR5 gene (CCR5-Δ32) are highly resistant to HIV-1 infection, providing a powerful genetic validation for CCR5 antagonism as an anti-HIV strategy.[4]

The clinical success of Maraviroc, the first approved CCR5 antagonist, validated this approach and spurred the development of next-generation inhibitors.[5][6] Among the various chemical scaffolds explored, the piperidine-4-carboxamide core has emerged as a particularly fruitful starting point. This scaffold has been shown to be important for potent anti-HIV activity and can confer favorable metabolic stability, making it an attractive foundation for designing novel CCR5 inhibitors.[5][7][8][9]

This guide provides a comprehensive overview of the strategic development process for novel CCR5 inhibitors based on the piperidine-4-carboxamide core, from initial design and synthesis to detailed protocols for biological evaluation and lead optimization.

Section 1: Scientific Rationale and Design Strategy

The Role of CCR5 in HIV-1 Entry: The Target Mechanism

Understanding the mechanism of viral entry is paramount to designing effective inhibitors. The process is a multi-step interaction:

  • The viral envelope glycoprotein gp120 first binds to the CD4 receptor on the surface of a host T-cell.[10]

  • This initial binding induces a conformational change in gp120, exposing a binding site for a co-receptor, which for R5-tropic viruses is CCR5.[3][10]

  • The interaction between gp120 and CCR5 triggers further conformational changes in the viral gp41 subunit, leading to the fusion of the viral and host cell membranes, and subsequent entry of the viral capsid into the cytoplasm.[10]

CCR5 antagonists do not typically compete with the natural chemokine ligands but act as negative allosteric modulators. They bind to a pocket within the transmembrane helices of the receptor, stabilizing a conformation that is not recognized by the viral gp120, thereby preventing the crucial gp120-CCR5 interaction and blocking membrane fusion.[11]

CCR5_HIV_Entry cluster_virus HIV-1 Virion cluster_cell Host T-Cell cluster_inhibitor Inhibition gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Initial Binding CCR5 CCR5 Co-Receptor gp120->CCR5 3. Co-receptor Binding gp41 gp41 CD4->gp120 2. Conformational Change in gp120 CCR5->gp41 4. gp41 Unfolds, Initiates Fusion Inhibitor Piperidine-4-carboxamide Inhibitor Inhibitor->CCR5 Blockade

Caption: Simplified workflow of HIV-1 entry via the CCR5 co-receptor and the mechanism of inhibition.
The Piperidine-4-Carboxamide Pharmacophore

Successful CCR5 antagonists often conform to a "Y-shaped" pharmacophore model.[12] This model generally includes:

  • A basic nitrogen center: This is crucial for forming a key salt-bridge interaction with the glutamic acid residue at position 283 (Glu283) in the transmembrane domain of the CCR5 receptor.[13] The piperidine nitrogen in the core scaffold serves this role effectively.

  • Two distinct hydrophobic regions: These regions occupy hydrophobic pockets within the receptor, enhancing binding affinity.

  • A central scaffold: The piperidine-4-carboxamide moiety provides a rigid and metabolically stable core to correctly orient the other pharmacophoric elements.[5][8]

The development strategy, therefore, involves modifying the substituents on the piperidine ring and the carboxamide nitrogen to optimize interactions with these receptor pockets, thereby improving potency and pharmacokinetic properties.[7][14]

Section 2: General Synthesis of Piperidine-4-Carboxamide Derivatives

Application Note: The synthetic route must be versatile to allow for the rapid generation of a diverse library of analogues for Structure-Activity Relationship (SAR) studies. A convergent synthesis, where key fragments are prepared separately and then coupled, is often the most efficient approach. The core of the synthesis is typically a robust amide bond formation.

Below is a generalized workflow for the synthesis of a library of piperidine-4-carboxamide derivatives.

Synthesis_Workflow Start1 Piperidine-4-carboxylic Acid Derivative (A) Step1 Amide Coupling (e.g., HATU, EDCI) Start1->Step1 Start2 Substituted Aniline (B) Start2->Step1 Start3 Alkylating Agent (C) Step2 N-Alkylation (e.g., Reductive Amination or SN2) Start3->Step2 Intermediate Amide Intermediate (D) Step1->Intermediate Final Final Piperidine-4-carboxamide Library Step2->Final Intermediate->Step2

Caption: Convergent synthetic workflow for generating a library of target compounds.
Protocol 2.1: General Amide Coupling and N-Alkylation

Causality Statement: This two-step process allows for maximum diversity. Step 1 diversifies the substituent attached to the carboxamide nitrogen, while Step 2 diversifies the substituent on the piperidine nitrogen. Using standard, high-yield reactions like amide coupling and reductive amination ensures the reliability required for library synthesis.

Materials:

  • N-protected piperidine-4-carboxylic acid

  • Appropriately substituted aniline or amine

  • Amide coupling reagents (e.g., HATU, HOBt, EDCI)

  • Base (e.g., DIPEA, Et₃N)

  • Solvent (e.g., DMF, DCM)

  • Deprotection agent (e.g., TFA for Boc group)

  • Aldehyde or ketone for reductive amination

  • Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN)

Step-by-Step Methodology:

  • Amide Formation: a. Dissolve the N-protected piperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF. b. Add the coupling agents (e.g., HATU, 1.1 eq) and a base (e.g., DIPEA, 2.0 eq). Stir for 10 minutes at room temperature. c. Add the desired aniline/amine (1.0 eq) to the mixture. d. Allow the reaction to proceed at room temperature for 4-12 hours, monitoring by LC-MS. e. Upon completion, perform an aqueous workup and purify the resulting amide by column chromatography.

  • N-Deprotection (if applicable): a. Dissolve the N-protected amide in DCM. b. Add TFA (10-20 eq) and stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS). c. Remove the solvent and TFA under reduced pressure to yield the secondary amine salt.

  • N-Alkylation (Reductive Amination Example): a. Dissolve the deprotected piperidine intermediate (1.0 eq) in a suitable solvent like DCE or MeOH. b. Add the desired aldehyde or ketone (1.1 eq) and a catalytic amount of acetic acid. c. Stir for 1 hour, then add the reducing agent (e.g., NaBH(OAc)₃, 1.5 eq) portion-wise. d. Stir at room temperature for 12-24 hours. e. Quench the reaction with saturated NaHCO₃ solution, extract with an organic solvent, and purify the final compound by chromatography or recrystallization.

Section 3: In Vitro Biological Evaluation

Application Note: A tiered screening cascade is essential for efficient drug development. We begin with assays that confirm direct binding and functional antagonism at the target receptor, followed by a cell-based assay to measure efficacy against the virus itself. Each protocol includes critical controls to ensure data integrity.

Protocol: CCR5 Receptor Binding Assay
  • Principle: This assay quantifies the ability of a test compound to compete with a radiolabeled natural ligand (e.g., ¹²⁵I-MIP-1α or ¹²⁵I-RANTES) for binding to the CCR5 receptor expressed on a cell membrane preparation.[15] A reduction in radioactivity bound to the membrane in the presence of the test compound indicates displacement of the radioligand and binding of the compound to CCR5.

  • Self-Validation: The assay includes controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled known antagonist or natural ligand) to define the specific binding window.

Methodology:

  • Cell Culture: Use a cell line stably overexpressing human CCR5 (e.g., CHO-CCR5 or HEK293-CCR5).

  • Membrane Preparation: Harvest cells, homogenize in a lysis buffer (e.g., hypotonic Tris-HCl with protease inhibitors), and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.

  • Assay Setup (96-well format): a. To each well, add 50 µL of assay buffer (50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4). b. Add 25 µL of test compound serially diluted in assay buffer (e.g., from 100 µM to 10 pM). For control wells, add buffer (total binding) or a saturating concentration of an unlabeled ligand (non-specific binding). c. Add 25 µL of ¹²⁵I-MIP-1α (final concentration ~50 pM). d. Add 100 µL of the cell membrane preparation (~10-20 µg protein/well).

  • Incubation: Incubate the plate for 90 minutes at room temperature with gentle shaking.

  • Harvesting: Rapidly filter the contents of each well through a GF/B filter plate using a cell harvester, washing 3-4 times with ice-cold wash buffer to separate bound from free radioligand.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate percent inhibition for each compound concentration relative to the specific binding window. Plot the data and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol: Functional Calcium Mobilization Assay
  • Principle: As a Gαi-coupled receptor, ligand binding to CCR5 inhibits adenylyl cyclase and causes a transient release of intracellular Ca²⁺ stores. This assay measures a compound's ability to block the calcium flux induced by a CCR5 agonist like RANTES (CCL5).[5][12]

  • Self-Validation: The protocol requires a positive control (agonist-only) to establish the maximum response and a negative control (vehicle-only) to establish the baseline. A known antagonist (e.g., Maraviroc) should be run as a reference.

Methodology:

  • Cell Plating: Seed CCR5-expressing cells (e.g., U-87-CD4-CCR5) into a black, clear-bottom 96-well plate and culture overnight.

  • Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in loading buffer (HBSS with 20 mM HEPES). Incubate for 1 hour at 37°C in the dark.

  • Compound Pre-incubation: Wash the cells twice with assay buffer. Add serially diluted test compounds to the wells and incubate for 15-30 minutes at room temperature.

  • Signal Measurement: a. Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handling system. b. Record a stable baseline fluorescence reading for 10-20 seconds. c. Inject a solution of a CCR5 agonist (e.g., RANTES/CCL5, at its EC₈₀ concentration) into each well. d. Immediately begin recording the fluorescence intensity every 1-2 seconds for a total of 2-3 minutes.

  • Data Analysis: The agonist-induced calcium flux is measured as the peak fluorescence intensity minus the baseline. Calculate the percent inhibition for each test compound concentration and determine the IC₅₀ value.

Protocol: Anti-HIV-1 Single-Cycle Entry Assay
  • Principle: This is the most direct measure of a compound's ability to block viral infection. It uses replication-defective pseudoviruses that consist of an HIV-1 backbone lacking the env gene but containing a reporter gene (e.g., luciferase). These are "pseudotyped" with an R5-tropic gp160 envelope protein. Inhibition is measured by a decrease in reporter gene expression.[12][16][17]

  • Self-Validation: A "no-virus" control establishes background signal. A "virus-only" control establishes the maximum signal. A known entry inhibitor serves as a positive control. A parallel cytotoxicity assay (e.g., MTT, CellTiter-Glo) is crucial to ensure that the observed antiviral activity is not due to cell death.

Methodology:

  • Cell Plating: Seed target cells (e.g., TZM-bl, which express CD4, CCR5, and CXCR4 and contain an integrated luciferase gene under the control of the HIV-1 LTR) in a 96-well plate.

  • Compound Addition: The next day, add serial dilutions of the test compounds to the cells and incubate for 1 hour at 37°C.

  • Infection: Add a pre-titered amount of R5-tropic HIV-1 pseudovirus to each well.

  • Incubation: Incubate the plates for 48 hours at 37°C to allow for viral entry, reverse transcription, integration, and expression of the reporter gene.

  • Lysis and Luminescence Reading: a. Remove the supernatant from the wells. b. Lyse the cells using a luciferase lysis buffer (e.g., Promega's Luciferase Assay System). c. Add the luciferase substrate to the lysate and immediately measure the luminescence using a plate luminometer.

  • Data Analysis: a. Calculate the percent inhibition of viral entry for each compound concentration relative to the virus-only control. b. Determine the 50% effective concentration (EC₅₀) by non-linear regression. c. Separately, determine the 50% cytotoxic concentration (CC₅₀) from the cytotoxicity assay. d. Calculate the Selectivity Index (SI = CC₅₀ / EC₅₀). A higher SI value indicates a better therapeutic window.

Section 4: Data Interpretation and SAR Advancement

The data generated from the screening cascade allows for the development of a Structure-Activity Relationship (SAR). By comparing the potency of analogues across the different assays, medicinal chemists can deduce which structural modifications are beneficial for activity and which are detrimental.[14][18]

Table 1: Hypothetical SAR Data for a Piperidine-4-Carboxamide Series

Compound IDR¹ (on Piperidine N)R² (on Carboxamide Aryl)CCR5 Binding IC₅₀ (nM)Ca²⁺ Flux IC₅₀ (nM)HIV-1 Entry EC₅₀ (nM)Selectivity Index (SI)
Lead-01 Acetyl4-Methyl55.875.3150.2>100
ANA-02 Cyclopropyl4-Methyl25.730.173.0>250
ANA-03 Acetyl3-Chloro, 4-Methyl3.55.21.1>1000
ANA-04 Acetyl4-Fluoro150.4210.8450.0>50

Causality from Data:

  • Comparing Lead-01 and ANA-02 suggests that a small, rigid cyclopropyl group at R¹ is more favorable for potency than a flexible acetyl group.

  • Comparing Lead-01 and ANA-03 demonstrates that adding a chloro group at the 3-position of the aryl ring (R²) dramatically increases potency across all assays, suggesting a key interaction in a hydrophobic pocket.[7]

  • Comparing Lead-01 and ANA-04 indicates that a fluoro substituent at R² is poorly tolerated, significantly reducing activity.

SAR_Logic Start Synthesize Initial Analogs (e.g., ANA-02, ANA-03, ANA-04) Screen Screen in Primary Assays (Binding, Ca-Flux, HIV-Entry) Start->Screen Analyze Analyze SAR Data (See Table 1) Screen->Analyze Decision1 Modification at R² (3-Cl, 4-Me) is highly beneficial. Analyze->Decision1 ANA-03 vs Lead Decision2 Modification at R¹ (Cyclopropyl) is moderately beneficial. Analyze->Decision2 ANA-02 vs Lead Decision3 Modification at R² (4-F) is detrimental. Analyze->Decision3 ANA-04 vs Lead NextStep Design Next Generation Analogs: - Keep 3-Cl, 4-Me at R² - Explore diverse small groups at R¹ Decision1->NextStep Decision2->NextStep

Caption: A decision-making workflow based on initial SAR data to guide the next round of synthesis.

Section 5: Lead Optimization and Preclinical Profiling

Once a lead compound with high potency and a good selectivity index is identified (e.g., ANA-03), it must undergo further profiling to assess its drug-like properties.

5.1 hERG Channel Inhibition Assay

  • Rationale: Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia (QT prolongation). Early screening for hERG liability is critical to avoid costly late-stage failures.[5][12] This is often done using automated patch-clamp electrophysiology.

5.2 In Vitro and In Vivo Pharmacokinetic (PK) Profiling

  • Rationale: A potent compound is useless if it cannot reach its target in the body at a sufficient concentration and for a sufficient duration. PK studies assess the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound.[19][20]

  • Key In Vitro PK Assays:

    • Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes to determine its intrinsic clearance rate.[8]

    • Plasma Protein Binding: Measuring the fraction of the compound bound to plasma proteins, as only the unbound fraction is pharmacologically active.

    • CYP450 Inhibition: Assessing the potential for drug-drug interactions by measuring inhibition of major cytochrome P450 enzymes.

  • In Vivo PK Study Protocol (Conceptual):

    • Administer the compound to a preclinical species (e.g., rats, dogs) via both intravenous (IV) and oral (PO) routes.[7]

    • Collect blood samples at multiple time points over 24 hours.

    • Process the blood to plasma and quantify the drug concentration using LC-MS/MS.

    • Analyze the concentration-time data to calculate key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t₁/₂), and oral bioavailability (%F).[19][21][22]

Conclusion

The development of CCR5 inhibitors with a piperidine-4-carboxamide core is a structured, multi-disciplinary process. It begins with a rational design strategy based on established pharmacophore models and is driven by an efficient synthetic plan that enables rapid exploration of chemical space. A robust cascade of in vitro assays—progressing from target binding and functional antagonism to definitive antiviral activity—is essential for identifying potent lead compounds. The systematic analysis of the resulting SAR data, coupled with early assessment of safety and pharmacokinetic properties, guides the iterative optimization process toward a clinical candidate with a high probability of success.

References

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  • Gao, P., Liu, T., Weng, Z., Liu, H., Wang, M., Wu, H., Wan, J., & Xie, X. (2014). Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. European Journal of Medicinal Chemistry, 71, 259–266. [Link]

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  • Prathipati, P., & Saxena, A. K. (2005). Three-dimensional quantitative structure-activity relationship analyses of piperidine-based CCR5 receptor antagonists. Journal of Computer-Aided Molecular Design, 19(9), 619–631. [Link]

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Application Notes & Protocols: Initial Characterization of 1-(2-hydroxyethyl)piperidine-4-carboxamide for Anticancer Activity

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: ANP-HEPC-2026-01

Abstract: This document provides a comprehensive guide for the initial in vitro evaluation of the novel compound 1-(2-hydroxyethyl)piperidine-4-carboxamide as a potential anticancer agent. While direct studies on this specific molecule are nascent, the piperidine scaffold is a privileged structure in medicinal chemistry, featured in numerous compounds with demonstrated antiproliferative and pro-apoptotic activities.[1][2][3][4] This guide is structured to provide researchers with a logical, phased approach to screen for cytotoxicity, elucidate the primary mechanism of action, and identify potential molecular targets in relevant cancer cell lines. The protocols herein are designed as self-validating systems, incorporating essential controls and explaining the scientific rationale behind each step to ensure robust and reproducible data generation.

Part 1: Scientific Rationale & Compound Overview

The Piperidine Scaffold in Oncology

The piperidine ring is a fundamental heterocyclic moiety found in a wide array of natural alkaloids and synthetic pharmaceuticals.[2] Its structural versatility and ability to engage in key molecular interactions have made it a cornerstone for the development of therapeutic agents across various diseases, including cancer.[3][5] Numerous piperidine derivatives have been shown to exert potent anticancer effects by modulating critical cellular processes.[1][4] These mechanisms include, but are not limited to:

  • Induction of Apoptosis: Triggering programmed cell death is a hallmark of effective chemotherapy.

  • Cell Cycle Arrest: Halting the cell division cycle prevents tumor proliferation.[2]

  • Inhibition of Key Signaling Pathways: Many cancers rely on hyperactive signaling pathways for survival and growth. The PI3K/Akt/mTOR pathway, which governs cell survival, proliferation, and metabolism, is a frequent target of piperidine-containing inhibitors and is often dysregulated in cancer.[2][6][7][8]

Profile: 1-(2-hydroxyethyl)piperidine-4-carboxamide

1-(2-hydroxyethyl)piperidine-4-carboxamide (HEPC) is a synthetic piperidine derivative. Its structure features a carboxamide group and a hydroxyethyl substituent, which provide potential sites for hydrogen bonding, potentially enhancing its interaction with biological targets like enzyme active sites or protein-protein interfaces.[9]

Compound Attribute Value
IUPAC Name N-(2-Hydroxyethyl)piperidine-4-carboxamide
CAS Number 30672-46-9[10]
Molecular Formula C₈H₁₆N₂O₂
Molecular Weight 172.22 g/mol
Structure O=C(C1CCNCC1)NCCO

Given the established anticancer potential of the piperidine class, a systematic investigation into HEPC's activity in cancer cell lines is a scientifically sound endeavor.

Part 2: Experimental Workflow & Phased Approach

A logical progression is critical when evaluating a novel compound. We propose a three-phased workflow: initial screening to confirm biological activity, mechanistic studies to understand the mode of cell death, and initial target validation to probe molecular interactions.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Target Validation p1 Determine IC50 (MTT Assay) p2a Apoptosis Analysis (Annexin V / PI Assay) p1->p2a If cytotoxic p2b Cell Cycle Analysis (PI Staining) p1->p2b If cytotoxic p3 Pathway Analysis (Western Blot for PI3K/Akt) p2a->p3 Based on results p2b->p3 Based on results

Caption: A phased experimental workflow for evaluating HEPC.

Part 3: Compound Preparation & Handling

Protocol 1: Preparation of HEPC Stock Solution

Causality: Creating a high-concentration, sterile stock solution in an appropriate solvent (like DMSO) is crucial for experimental consistency. This minimizes the final solvent concentration in cell culture media, preventing solvent-induced cytotoxicity and ensuring accurate, reproducible dosing across all assays.

  • Aseptic Technique: Perform all steps in a sterile biosafety cabinet to prevent contamination.

  • Weighing: Accurately weigh 10 mg of 1-(2-hydroxyethyl)piperidine-4-carboxamide powder using a calibrated analytical balance.

  • Solubilization: Add sterile, anhydrous Dimethyl Sulfoxide (DMSO) to the powder to achieve a final concentration of 100 mM.

    • Calculation: (10 mg / 172.22 g/mol ) / (Volume in L) = 0.1 M. Solve for Volume.

  • Vortexing: Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be required.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C.

Part 4: Phase 1 Protocol - Cytotoxicity Screening

Protocol 2: Determining IC₅₀ using MTT Assay

Causality: The MTT assay is the foundational experiment to determine if HEPC has a cytotoxic or cytostatic effect on cancer cells.[11][12] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt (MTT) into purple formazan crystals.[13][14] The amount of formazan is directly proportional to the number of living cells, allowing for the calculation of the half-maximal inhibitory concentration (IC₅₀)—the concentration of HEPC required to inhibit cell viability by 50%.

  • Cell Seeding:

    • Select appropriate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).[15]

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.[14]

  • Compound Treatment:

    • Prepare serial dilutions of the HEPC stock solution in culture medium. A typical starting range would be 0.1 µM to 100 µM.

    • Include a "vehicle control" (medium with the same final concentration of DMSO as the highest HEPC dose) and a "no-cell" blank control.

    • Carefully remove the old medium from the wells and add 100 µL of the HEPC-containing medium or control medium.

    • Incubate for 24, 48, or 72 hours, depending on the desired exposure time.

  • MTT Addition:

    • Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[16]

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[14]

  • Solubilization & Measurement:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[16]

    • Mix gently by pipetting or shaking for 5-15 minutes at room temperature, protected from light.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_Vehicle) * 100.

    • Plot the % Viability against the log of HEPC concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value.

Treatment Concentration (µM) Absorbance (570 nm) % Viability
Vehicle (DMSO)01.250100%
HEPC11.18895%
HEPC50.93875%
HEPC100.62550%
HEPC250.31325%
HEPC500.12510%
HEPC1000.0635%

Part 5: Phase 2 Protocols - Mechanism of Action

If HEPC demonstrates significant cytotoxicity (e.g., an IC₅₀ < 50 µM), the next logical step is to determine how it is killing the cells. The two most common mechanisms for anticancer agents are inducing apoptosis or causing cell cycle arrest.

Protocol 3: Apoptosis Detection by Annexin V/PI Staining

Causality: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[17][18] In early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[19][20] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (like FITC), it can label these early apoptotic cells.[19] Propidium Iodide (PI) is a fluorescent DNA intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised, staining their DNA.[18]

  • Cell Treatment: Seed cells in 6-well plates and treat with HEPC at concentrations around the determined IC₅₀ (e.g., 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀) for 24 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. To detach adherent cells, use a gentle cell scraper or trypsin. Combine all cells from each well.

  • Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.[21]

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Incubate for 15-20 minutes at room temperature in the dark.[21]

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples immediately on a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (less common).

Protocol 4: Cell Cycle Analysis by PI Staining

Causality: This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[22][23] PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[22] Cells in the G2/M phase have twice the DNA content (4N) of cells in the G0/G1 phase (2N), while cells in the S phase (DNA synthesis) have an intermediate amount. Treatment with an effective compound may cause cells to accumulate in a specific phase, indicating cell cycle arrest.

  • Cell Treatment: Treat cells in 6-well plates with HEPC at IC₅₀ concentrations as described in Protocol 3.

  • Cell Harvesting: Collect and wash cells with PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells and permeabilize the membranes.

    • Incubate at 4°C for at least 2 hours (or overnight).[24]

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. The RNase is critical to degrade any RNA, ensuring that PI only binds to DNA.[24]

    • Incubate for 30 minutes at room temperature in the dark.[25]

  • Flow Cytometry: Analyze the samples by flow cytometry, measuring the fluorescence intensity of the PI signal. The resulting histogram will show distinct peaks for the G0/G1 and G2/M populations, with the S phase population in between.

Part 6: Phase 3 Protocol - Target Validation

Protocol 5: Western Blotting for PI3K/Akt Pathway Modulation

Causality: Based on the established role of the PI3K/Akt pathway in cell survival and its frequent modulation by piperidine derivatives, Western blotting can provide initial evidence of target engagement.[2][6] This technique separates proteins by size and uses specific antibodies to detect the expression levels of total and phosphorylated (activated) forms of key proteins in a signaling cascade. A decrease in the ratio of phosphorylated Akt (p-Akt) to total Akt (t-Akt) following HEPC treatment would suggest inhibition of this critical survival pathway.[7]

  • Protein Extraction:

    • Treat cells with HEPC as described previously.

    • Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. The inhibitors are essential to preserve the phosphorylation state of proteins.

    • Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

    • Collect the supernatant containing the total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading of protein for each sample.

  • SDS-PAGE:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Load the samples onto a polyacrylamide gel (e.g., 4-15% Tris-HCl gel) and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH).

    • Washing: Wash the membrane extensively with TBST.

    • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Analyze band intensities to determine the relative change in p-Akt/t-Akt ratio.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 pAkt p-Akt (Active) PIP3->pAkt Recruits & Activates Akt Akt Akt->pAkt Downstream Downstream Targets (Cell Survival, Proliferation) pAkt->Downstream Promotes HEPC HEPC (Hypothesized Target) HEPC->PI3K Inhibits?

Sources

Application Notes and Protocols for the Preclinical Evaluation of N-(2-hydroxyethyl)piperidine-4-carboxamide in Rodent Models of Hypertension

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

The relentless global burden of hypertension necessitates a continuous search for novel therapeutic agents with superior efficacy and safety profiles. This document provides a comprehensive, field-proven protocol for the initial preclinical evaluation of N-(2-hydroxyethyl)piperidine-4-carboxamide, a novel chemical entity, in established rodent models of hypertension. The piperidine-4-carboxamide scaffold is a versatile platform in medicinal chemistry, known for its ability to form key hydrogen bonds with biological targets.[1] The addition of a hydroxyethyl group may further enhance polarity and interaction potential.[1] This protocol is designed for researchers, pharmacologists, and drug development professionals, offering a structured, scientifically rigorous framework for assessing the potential antihypertensive effects of this compound, from initial screening to in-depth physiological monitoring. We detail methodologies for model induction, compound administration, advanced blood pressure measurement via radiotelemetry, and histopathological analysis of target organs, ensuring data integrity and adherence to the highest ethical standards in animal research.

Introduction: The Rationale for Investigation

Hypertension is a multifactorial disease and a primary risk factor for severe cardiovascular events.[2] Current therapeutic strategies, while effective, are not universally successful, and a significant portion of the patient population has uncontrolled blood pressure.[3][4] This therapeutic gap drives the exploration of new chemical scaffolds.

N-(2-hydroxyethyl)piperidine-4-carboxamide belongs to a class of compounds recognized for its utility as a structural motif in pharmaceuticals.[1] The piperidine ring offers a conformationally constrained scaffold, while the carboxamide group is an excellent hydrogen bond donor and acceptor, critical for molecular recognition at enzyme active sites and receptors.[1] While the specific biological activity of N-(2-hydroxyethyl)piperidine-4-carboxamide in the context of hypertension is currently uncharacterized, its structural features warrant investigation. This protocol provides the foundational methodology to test the hypothesis that this compound can modulate blood pressure in validated preclinical models.

Ethical Conduct in Animal Research

All procedures described herein must be conducted in strict accordance with national and institutional guidelines. Researchers must obtain protocol approval from an Institutional Animal Care and Use Committee (IACUC) prior to commencing any studies.[5][6] The principles of the 3Rs (Replacement, Reduction, and Refinement) must be rigorously applied to minimize animal use and suffering.[7][8]

  • Replacement: Justify the use of animal models over non-animal alternatives.

  • Reduction: Use the minimum number of animals necessary to obtain statistically significant results.

  • Refinement: Optimize all procedures to minimize pain, distress, and improve animal welfare.[7][8] Any animal showing signs of severe distress that cannot be alleviated should be humanely euthanized.[5]

Overall Experimental Workflow

The following diagram outlines the comprehensive workflow for evaluating the antihypertensive potential of the test compound.

G cluster_0 Phase 1: Preparation & Acclimatization cluster_1 Phase 2: Model Induction (If Applicable) cluster_2 Phase 3: Treatment & Monitoring cluster_3 Phase 4: Endpoint Analysis A Animal Procurement (e.g., SHR & WKY rats) B Acclimatization (Minimum 1 week) A->B C Baseline BP Measurement (Tail-Cuff Method) B->C G Randomize into Groups (Vehicle, Test Compound, Positive Control) C->G For Genetic Models (SHR) D Select Hypertension Model (e.g., L-NAME in drinking water) E Induction Period (4-8 weeks) D->E F Confirmation of Hypertension (Systolic BP > 150 mmHg) E->F F->G For Induced Models H Chronic Daily Dosing (e.g., Oral Gavage, 4 weeks) G->H I Continuous BP Monitoring (Radiotelemetry) H->I J Weekly BP Checks (Tail-Cuff) H->J M Data Analysis & Reporting I->M J->M K Terminal Procedure: Euthanasia & Tissue Collection (Heart, Kidneys, Aorta) L Histopathological Analysis (Fibrosis, Hypertrophy) K->L L->M

Caption: High-level experimental workflow.

Selection and Justification of Hypertensive Models

The choice of animal model is critical and depends on the specific research question. We recommend two distinct models to assess the compound's efficacy against different hypertensive etiologies. Small animal models, particularly rats, are cost-effective and widely used for studying hypertension.[9]

Genetic Model: Spontaneously Hypertensive Rat (SHR)
  • Rationale: The SHR is the most widely used genetic model of essential hypertension, closely mimicking the human condition.[10][11] Hypertension develops spontaneously between 4-6 weeks of age and becomes stable by 12-20 weeks.[10][12] This model is ideal for testing agents intended for chronic treatment of primary hypertension.

  • Control Strain: Age-matched Wistar-Kyoto (WKY) rats are the appropriate normotensive controls.[10]

Induced Model: L-NAME-Induced Hypertension
  • Rationale: This model induces hypertension through chronic inhibition of nitric oxide synthase (NOS) with Nω-nitro-L-arginine methyl ester (L-NAME).[10] This leads to endothelial dysfunction and increased peripheral resistance, representing a different pathophysiological pathway. It is useful for investigating whether the test compound has effects on the nitric oxide pathway or endothelial function.

  • Control Group: A group of the same strain (e.g., Wistar or Sprague-Dawley rats) receiving regular drinking water.

Experimental Protocols

Protocol 1: Induction of L-NAME Hypertension
  • Animal Selection: Use male Wistar or Sprague-Dawley rats (200-250g).

  • Acclimatization: House animals in a controlled environment (12h light/dark cycle, 22±2°C) with ad libitum access to standard chow and water for at least one week.

  • Induction: Dissolve L-NAME in the drinking water to provide a daily dose of approximately 40 mg/kg.[10]

  • Duration: Continue L-NAME administration for 4 to 8 weeks. Hypertension is typically established when systolic blood pressure (SBP), measured by the tail-cuff method, consistently exceeds 150 mmHg.[10]

Protocol 2: Compound Formulation and Administration
  • Vehicle Selection: A preliminary solubility test must be performed. Common vehicles include sterile water, 0.5% carboxymethylcellulose (CMC), or 10% Tween® 80 in saline. The selected vehicle must be demonstrated to have no effect on blood pressure in a control group.

  • Dose Selection: Conduct a dose-ranging study. For an initial screen, we recommend three doses (e.g., 1, 10, and 50 mg/kg) to establish a dose-response relationship.

  • Administration: For chronic studies, oral gavage is the most common and clinically relevant route. Administer the test compound or vehicle once daily at the same time each day for the duration of the study (e.g., 4 weeks).

  • Study Groups: A typical study design is presented in the table below.

Group #Animal ModelTreatmentDose (mg/kg/day)RouteN (per group)
1WKY (Control)Vehicle-Oral Gavage8-10
2SHRVehicle-Oral Gavage8-10
3SHRN-(2-hydroxyethyl)piperidine-4-carboxamide1Oral Gavage8-10
4SHRN-(2-hydroxyethyl)piperidine-4-carboxamide10Oral Gavage8-10
5SHRN-(2-hydroxyethyl)piperidine-4-carboxamide50Oral Gavage8-10
6SHRPositive Control (e.g., Amlodipine, 5 mg/kg)5Oral Gavage8-10

Caption: Example study design for evaluating the test compound in the SHR model.

Protocol 3: Blood Pressure and Heart Rate Monitoring
  • Rationale: The tail-cuff method is a reliable technique for routine, non-invasive measurement of systolic and diastolic blood pressure in rodents.[13][14] It is ideal for screening, acclimatizing animals to handling, and confirming hypertension.

  • Procedure:

    • Place the rat in a restrainer positioned on a warming platform (32-34°C) to facilitate detection of tail pulses.[15]

    • Place the occlusion cuff and a volume pressure recording (VPR) sensor on the base of the animal's tail.[14]

    • Allow the animal to habituate for 10-15 minutes.

    • Initiate the measurement cycle. The system will automatically inflate and deflate the cuff, recording the pressure at which the pulse reappears (systolic) and disappears (diastolic).

    • Perform at least 5-7 consecutive measurements and average the readings after discarding any outliers.

    • Conduct measurements at the same time each day to minimize circadian variability.

  • Rationale: Radiotelemetry is the state-of-the-art method for monitoring physiological functions in conscious, freely moving animals.[16] It eliminates the stress associated with restraint and handling, providing highly accurate and continuous blood pressure, heart rate, and activity data.[17][18] This is the preferred method for definitive efficacy studies.

  • Procedure:

    • Surgical Implantation: Under aseptic conditions and appropriate anesthesia, implant a telemetry transmitter (e.g., from Kaha Sciences or DSI).[17][18] The pressure catheter is typically inserted into the abdominal aorta or carotid artery, with the transmitter body secured in the abdominal cavity or a subcutaneous pocket.[19]

    • Post-Operative Recovery: Allow a recovery period of 7-10 days to ensure the animal has returned to its normal physiological state and the surgical wounds have healed.[19]

    • Data Acquisition: House animals individually in cages placed on top of receiver platforms. Data is wirelessly transmitted and recorded by a dedicated data acquisition system.

    • Data Sampling: Record data continuously (e.g., 500 Hz for 10 seconds every 5 minutes) 24 hours a day throughout the baseline and treatment periods. This allows for detailed analysis of day/night cycles and drug effects.

G cluster_NIBP Non-Invasive (Tail-Cuff) cluster_Telemetry Invasive (Radiotelemetry) N1 Animal Restraint & Warming N2 Cuff & Sensor Placement N1->N2 N3 Habituation Period N2->N3 N4 Automated Inflation/Deflation Cycle N3->N4 N5 Record SBP, DBP, HR N4->N5 M Data Analysis N5->M Periodic Data T1 Surgical Implantation of Transmitter T2 Post-Op Recovery (7-10 days) T1->T2 T3 Animal in Home Cage on Receiver T2->T3 T4 Continuous Wireless Data Transmission T3->T4 T5 Record SBP, DBP, HR, Activity 24/7 T4->T5 T5->M Continuous Data

Caption: Comparison of blood pressure measurement workflows.

Protocol 4: Assessment of Target Organ Damage
  • Rationale: Chronic hypertension leads to pathological changes in the heart and kidneys. Histopathological analysis provides crucial secondary endpoint data on whether the test compound can mitigate or reverse this damage.

  • Procedure:

    • Tissue Collection: At the end of the study, euthanize animals humanely. Perfuse the circulatory system with saline followed by 10% neutral buffered formalin.

    • Organ Excision: Carefully excise the heart and both kidneys. Blot dry and weigh them. The heart-to-body weight ratio is a gross indicator of cardiac hypertrophy.

    • Tissue Processing: Fix tissues in 10% formalin for at least 24 hours, then process and embed in paraffin.

    • Staining: Section the tissues (4-5 µm) and stain with:

      • Hematoxylin and Eosin (H&E): For general morphology, cardiomyocyte size, and evidence of renal injury like glomerulosclerosis.[20][21]

      • Masson's Trichrome or Picrosirius Red: To specifically visualize and quantify collagen deposition (fibrosis) in the myocardium and renal interstitium.[21]

    • Microscopic Analysis: A trained pathologist, blinded to the treatment groups, should perform a semi-quantitative analysis of the slides, scoring for features like hypertrophy, fibrosis, and vascular damage.

Data Analysis and Interpretation

  • Blood Pressure Data:

    • For telemetry data, average the values over specific periods (e.g., 24-hour, 12-hour light, 12-hour dark).

    • Compare blood pressure changes from baseline within each group and between treatment groups and the vehicle control group.

    • Use appropriate statistical tests, such as a two-way repeated measures ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to determine significance.[22] For simpler pre-post comparisons, a paired t-test can be used.[23]

  • Organ Weight and Histology:

    • Compare organ-to-body weight ratios between groups using a one-way ANOVA.

    • Analyze semi-quantitative histology scores using non-parametric tests like the Kruskal-Wallis test.

  • Presentation: All quantitative data should be presented as mean ± standard error of the mean (SEM). A p-value of <0.05 is typically considered statistically significant.

ParameterVehicle Control (SHR)Compound (10 mg/kg)Positive Control
Baseline SBP (mmHg) 175 ± 5177 ± 6176 ± 5
Final SBP (mmHg) 180 ± 7155 ± 5140 ± 4
Change in SBP (mmHg) +5 ± 3-22 ± 4-36 ± 3
Heart/Body Weight (mg/g) 4.1 ± 0.23.6 ± 0.13.4 ± 0.1
Myocardial Fibrosis Score 3.5 ± 0.42.1 ± 0.31.8 ± 0.2
p < 0.05 vs. Vehicle Control

Caption: Example table for summarizing key endpoint data.

Conclusion

This application note provides a robust and detailed framework for the initial preclinical assessment of N-(2-hydroxyethyl)piperidine-4-carboxamide as a potential antihypertensive agent. By employing validated animal models, gold-standard measurement techniques, and thorough endpoint analysis, researchers can generate the high-quality, reproducible data necessary to make informed decisions about the continued development of this novel compound. Adherence to these protocols will ensure scientific rigor and the ethical treatment of research animals.

References

  • Jain, M., et al. (2012). Noninvasive measurement of systolic blood pressure in rats: A novel technique. Journal of Pharmacology and Pharmacotherapeutics. Available at: [Link]

  • Yosten, G. L. C., & Samson, W. K. (2010). Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats. Journal of the American Association for Laboratory Animal Science. Available at: [Link]

  • ADInstruments. (n.d.). Kaha Small Animal Telemetry Systems. Available at: [Link]

  • Harvard Apparatus. (n.d.). Non-Invasive Blood Pressure System for Rodents (Panlab). Available at: [Link]

  • World Precision Instruments. (n.d.). Blood Pressure Measurement for Rodents. Available at: [Link]

  • Moor Instruments. (n.d.). Non-invasive Blood Pressure Monitor - moorLAB-NIBP. Available at: [Link]

  • Greentech Bioscience. (n.d.). Animal Models of Hypertension. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Blood Pressure Monitoring Using Radio Telemetry Method in Mice. Available at: [Link]

  • American Heart Association Journals | Hypertension. (2024). Blood Pressure Monitoring Through Radiotelemetry: Exploring the Viability of Its Application in Multihoused Small Laboratory Animals. Available at: [Link]

  • Charles River. (n.d.). Blood Pressure Telemetry Device Implantation in Rodents. Available at: [Link]

  • Pinto, e., et al. (2015). Animal models for the study of primary and secondary hypertension in humans. Experimental and Therapeutic Medicine. Available at: [Link]

  • Marques, F. Z., et al. (2022). Rodent models of hypertension. British Journal of Pharmacology. Available at: [Link]

  • American Heart Association. (2019). Animal Models of Hypertension: A Scientific Statement From the American Heart Association. Hypertension. Available at: [Link]

  • GemPharmatech. (2023). Understanding Hypertension: Exploring Animal Models for Research. Available at: [Link]

  • Skaria, T., et al. (2022). Improved method for surgical induction of chronic hypertension in mice. Disease Models & Mechanisms. Available at: [Link]

  • American Psychological Association. (2024). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. Available at: [Link]

  • European Medicines Agency. (n.d.). Ethical use of animals in medicine testing. Available at: [Link]

  • ResearchGate. (2011). ANIMAL MODELS FOR HYPERTENSION RESEARCH. Available at: [Link]

  • ResearchGate. (2020). Histopathological picture of the heart, lungs and kidneys in.... Available at: [Link]

  • Javad, M., et al. (2012). Ethical considerations in animal studies. Journal of Pakistan Medical Association. Available at: [Link]

  • Kaur, M. (2011). INDUCTION OF HYPERTENSION BY VARIOUS ANIMAL MODELS. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • The National Committee for Research Ethics in Science and Technology (NENT). (2019). Ethical Guidelines for the Use of Animals in Research. Available at: [Link]

  • Akhtar, A. (2015). The Flaws and Human Harms of Animal Experimentation. Cambridge Quarterly of Healthcare Ethics. Available at: [Link]

  • ResearchGate. (n.d.). Histopathology of kidney, heart and aorta A) Representative.... Available at: [Link]

  • Teo, K. Z., et al. (2021). Statistical analysis plan for management of hypertension and multiple risk factors to enhance cardiovascular health in Singapore. Trials. Available at: [Link]

  • Desai, N. R., et al. (2017). Incremental effects of antihypertensive drugs: instrumental variable analysis. The BMJ. Available at: [Link]

  • WashingtonDeceit. (2007). Histopathology Heart , kidney --Malignant hypertension. YouTube. Available at: [Link]

  • ResearchGate. (2025). Statistical Analysis on the Effect of Treatment on Blood Pressure Before and After Treatment in General Hospital Takum Using Paired T-Test. Available at: [Link]

  • American Heart Association Journals | Hypertension. (2025). Renal Histology Findings in Malignant Hypertension, a Systematic Review. Available at: [Link]

  • Google Patents. (n.d.). US4338443A - Synthesis of N-(2-hydroxyethyl)piperazine.
  • Frontiers. (2022). A comparative study of antihypertensive drugs prediction models for the elderly based on machine learning algorithms. Available at: [Link]

  • Liu, Y., et al. (2022). A comparative study of antihypertensive drugs prediction models for the elderly based on machine learning algorithms. Frontiers in Cardiovascular Medicine. Available at: [Link]

  • Li, J., et al. (2013). Clinical and pathological analysis of the kidney in patients with hypertensive nephropathy. Experimental and Therapeutic Medicine. Available at: [Link]

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Application Note & Protocol: Preparation and Handling of Stock Solutions of 1-(2-hydroxyethyl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the preparation, handling, and storage of stock solutions of 1-(2-hydroxyethyl)piperidine-4-carboxamide (CAS: 62124-30-5). Due to the limited availability of specific solubility and stability data in peer-reviewed literature, this guide emphasizes a first-principles approach. It synthesizes information based on the compound's physicochemical properties and the behavior of structurally related molecules. The protocols herein are designed to be self-validating, enabling researchers to establish robust, reproducible workflows for their specific experimental needs.

Compound Profile and Physicochemical Properties

1-(2-hydroxyethyl)piperidine-4-carboxamide is a small molecule featuring a piperidine core, a common scaffold in medicinal chemistry.[1][2] Its structure incorporates both a primary carboxamide and a primary alcohol functional group, which are critical determinants of its chemical behavior. These polar groups suggest a degree of hydrophilicity and the potential for hydrogen bonding, which directly influences solvent selection and handling procedures.

Table 1: Physicochemical Properties of 1-(2-hydroxyethyl)piperidine-4-carboxamide

Property Value Source
Molecular Formula C₈H₁₆N₂O₂ PubChem[3]
Molecular Weight 172.22 g/mol PubChem[3]
CAS Number 62124-30-5 PubChem[3]
Appearance White to off-white solid (Predicted) N/A
Predicted XlogP3 -0.8 PubChem[3]
Hydrogen Bond Donors 3 PubChem[3]

| Hydrogen Bond Acceptors | 3 | PubChem[3] |

The negative predicted octanol-water partition coefficient (XlogP3) suggests that the compound is likely hydrophilic and may possess appreciable aqueous solubility.

Safety and Handling Precautions

As of this document's publication, a specific Safety Data Sheet (SDS) for 1-(2-hydroxyethyl)piperidine-4-carboxamide is not widely available. Therefore, it is imperative to handle this compound as a substance of unknown toxicity. The safety information for the structurally related precursor, 1-(2-hydroxyethyl)piperidine (CAS: 3040-44-6), indicates potential hazards.[4][5]

Disclaimer: The following precautions are based on the related compound and general laboratory best practices. Users must conduct their own risk assessment.

  • Potential Hazards (Inferred): Harmful if swallowed, may cause skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4][5]

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Personal Protective Equipment (PPE): All handling should be performed while wearing appropriate PPE to minimize exposure.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Hand Protection Nitrile or neoprene gloves Prevents direct skin contact.[4]
Eye Protection Chemical safety goggles or face shield Protects against splashes and airborne particles.[6]
Skin/Body Protection Laboratory coat Prevents contamination of personal clothing.[4]

| Respiratory | Use only in a fume hood. Respirator if needed. | Minimizes inhalation of dust or aerosols. |

Solvent Selection Strategy

The choice of solvent is the most critical factor in preparing a stable and accurate stock solution. The strategy should begin with small-scale solubility tests in a range of common laboratory solvents. The compound's polar functional groups (hydroxyl and amide) suggest solubility in polar solvents.

Predicted Solubility Profile:

  • High Solubility: Polar protic solvents like water, ethanol, and methanol are likely to be effective due to favorable hydrogen bonding interactions.

  • Moderate to High Solubility: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent choices for creating high-concentration stock solutions, as they are strong hydrogen bond acceptors.[7]

  • Low Solubility: Nonpolar solvents like hexane and toluene are unlikely to be effective.

The following workflow provides a systematic approach to selecting and validating an appropriate solvent system.

G cluster_0 Phase 1: Solvent Screening cluster_1 Phase 2: Validation & Preparation A Define Required Concentration B Select Candidate Solvents (e.g., Water, DMSO, EtOH) A->B C Perform Small-Scale Solubility Test (Protocol 1) B->C D Assess Solubility (Visual Inspection) C->D E Does Solvent Meet Concentration Need? D->E F Select Optimal Solvent E->F Yes H Re-evaluate Solvents or Concentration E->H No G Proceed to Bulk Stock Preparation (Protocol 2) F->G H->B

Diagram 1: A systematic workflow for solvent selection and validation.

Protocol 1: Small-Scale Solubility Testing

Objective: To qualitatively and semi-quantitatively determine the solubility of 1-(2-hydroxyethyl)piperidine-4-carboxamide in various solvents to select the optimal vehicle for stock solution preparation.

Materials:

  • 1-(2-hydroxyethyl)piperidine-4-carboxamide solid

  • Calibrated analytical balance

  • Microcentrifuge tubes or small glass vials (e.g., 1.5 mL)

  • Candidate solvents: High-purity water (Type I), DMSO (anhydrous), Ethanol (≥99.5%)

  • Pipettors and sterile tips

  • Vortex mixer and/or sonicator

Methodology:

  • Weighing: Accurately weigh approximately 1-2 mg of the compound into three separate, labeled vials. Record the exact mass for each.

  • Initial Solvent Addition: To the first vial, add the primary candidate solvent (e.g., DMSO) in a small, precise volume (e.g., 100 µL). This creates a high target concentration (e.g., 10-20 mg/mL or ~58-116 mM).

  • Dissolution: Vigorously vortex the vial for 1-2 minutes. If solid remains, place the vial in a bath sonicator for 5-10 minutes. Gentle warming (e.g., to 37°C) can be attempted but be cautious of potential degradation.

  • Visual Inspection: Observe the solution against a dark background. If the solution is clear with no visible particulates, the compound is soluble at this concentration.

  • Titration (If Insoluble): If solid remains, add another precise aliquot of solvent (e.g., 100 µL) to dilute the concentration. Repeat step 3 and 4. Continue this process until the compound fully dissolves.

  • Calculation: The approximate solubility is calculated based on the initial mass and the total volume of solvent required for complete dissolution.

  • Repeat: Repeat steps 2-6 for other candidate solvents (e.g., Water, Ethanol).

Protocol 2: Preparation of a Concentrated Stock Solution (10 mM in DMSO Example)

Objective: To accurately prepare a 10 mM stock solution of 1-(2-hydroxyethyl)piperidine-4-carboxamide in DMSO for experimental use.

Rationale: DMSO is chosen as the example solvent due to its broad compatibility with biological assays and its ability to dissolve a wide range of organic molecules.[7] A concentration of 10 mM is standard for compound library management and subsequent serial dilutions.

Materials:

  • 1-(2-hydroxyethyl)piperidine-4-carboxamide (MW: 172.22 g/mol )

  • Anhydrous, cell-culture grade DMSO

  • Calibrated analytical balance

  • Volumetric flask (e.g., 5 mL or 10 mL, Class A) or appropriate vial

  • Pipettors, vortex mixer, sonicator

  • 0.22 µm syringe filter (PTFE for organic solvents)

  • Cryogenic storage vials (amber or wrapped in foil)

Calculations:

  • Mass needed (m): m = Concentration (C) x Volume (V) x Molecular Weight (MW)

  • For 10 mL of a 10 mM solution:

    • m = (0.010 mol/L) x (0.010 L) x (172.22 g/mol)

    • m = 0.01722 g = 17.22 mg

G A Step 1: Calculation Calculate mass needed for target volume & concentration. B Step 2: Weighing Accurately weigh solid into a volumetric flask. A->B Input for C Step 3: Dissolution Add ~80% of final solvent volume. Vortex/sonicate until dissolved. B->C Proceed to D Step 4: Volume Adjustment Bring to final volume with solvent (QS). Invert to mix. C->D Once clear E Step 5: Sterilization (Optional) Filter through 0.22 µm PTFE syringe filter. D->E For cell-based assays F Step 6: Aliquoting Dispense into small, single-use amber cryovials. D->F If filtration is skipped E->F Post-filtration G Step 7: Storage Store at ≤ -20°C, protected from light. F->G Final Step

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-hydroxyethyl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2-hydroxyethyl)piperidine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical solutions needed to overcome common challenges and significantly improve your reaction yields.

I. Synthesis Overview: The Two-Step Approach

The synthesis of 1-(2-hydroxyethyl)piperidine-4-carboxamide is typically achieved in a two-step process. The first step involves the formation of the amide bond to create piperidine-4-carboxamide. The second, and often more challenging step, is the N-alkylation of the piperidine ring with a hydroxyethyl group. Understanding the nuances of each step is critical for troubleshooting and optimization.

Step 1: Amide Formation

This initial step involves the coupling of a piperidine-4-carboxylic acid derivative with an ammonia source. The choice of coupling agent and reaction conditions is crucial for achieving a high yield of piperidine-4-carboxamide.

Step 2: N-Alkylation

The second step introduces the 2-hydroxyethyl group onto the piperidine nitrogen. This is commonly achieved through the reaction of piperidine-4-carboxamide with an appropriate electrophile, such as 2-haloethanol or ethylene oxide. This step is often where yield is compromised due to side reactions.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, providing detailed explanations and actionable solutions.

Issue 1: Low Yield in the N-Alkylation Step

Question: I am observing a low yield of the final product, 1-(2-hydroxyethyl)piperidine-4-carboxamide, after the N-alkylation step. What are the potential causes and how can I improve the yield?

Answer: A low yield in the N-alkylation step is a common issue and can stem from several factors. The primary culprits are often side reactions, incomplete conversion of the starting material, and challenges in product isolation.

Potential Causes and Solutions:
  • Side Reaction: Quaternization of the Piperidine Nitrogen: Over-alkylation of the piperidine nitrogen can lead to the formation of a quaternary ammonium salt. This byproduct is often water-soluble and can be difficult to separate from the desired product.

    • Solution: Carefully control the stoichiometry of your alkylating agent. A slow, dropwise addition of the alkylating agent (e.g., 2-bromoethanol or 2-chloroethanol) to the reaction mixture can help to minimize over-alkylation.[1] Using a syringe pump for the addition can provide precise control.[1] Aim for a slight excess of the piperidine-4-carboxamide relative to the alkylating agent.

  • Side Reaction: Amide Hydrolysis: The amide functional group can be susceptible to hydrolysis, especially under harsh basic or acidic conditions and elevated temperatures.[2][3][4][5][6] This will break down your desired product into piperidine-4-carboxylic acid and ammonia.

    • Solution: Employ milder reaction conditions. If using a base, consider weaker inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) instead of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[1][7] Running the reaction at a lower temperature for a longer duration can also help to minimize hydrolysis.

  • Incomplete Reaction: The reaction may not be going to completion, leaving a significant amount of unreacted piperidine-4-carboxamide.

    • Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, a gentle increase in temperature or the addition of a catalyst might be necessary. Ensure your solvent is anhydrous, as water can interfere with the reaction.

Issue 2: Difficulty in Product Purification

Question: I am struggling to isolate a pure sample of 1-(2-hydroxyethyl)piperidine-4-carboxamide. My final product is contaminated with byproducts.

Answer: Purification challenges often arise from the similar polarities of the desired product and various byproducts.

Purification Strategies:
  • Column Chromatography: Flash column chromatography is a highly effective method for purifying this compound. A gradient elution system using a mixture of a non-polar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol) is often successful.[8] The addition of a small amount of a basic modifier, such as triethylamine or ammonia, to the mobile phase can help to improve peak shape and prevent tailing of the amine-containing product on the silica gel.

  • Crystallization: If a suitable solvent system can be found, crystallization can be an excellent method for obtaining highly pure material. Experiment with different solvent mixtures to induce crystallization.

  • Acid-Base Extraction: An acid-base extraction can be used to separate the basic desired product from non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the product re-extracted into an organic solvent.

Issue 3: Poor Yield in the Initial Amide Formation Step

Question: My yield of piperidine-4-carboxamide from piperidine-4-carboxylic acid is consistently low. How can I optimize this amide coupling reaction?

Answer: Low yields in amide formation are typically due to inefficient activation of the carboxylic acid or side reactions.

Optimization of Amide Coupling:
  • Choice of Coupling Reagent: The selection of an appropriate coupling reagent is critical. For the formation of a primary amide, a variety of reagents can be effective.

    • Carbodiimides: Reagents like dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used.[7][9] When using carbodiimides, the addition of an activating agent like 1-hydroxybenzotriazole (HOBt) can suppress side reactions and reduce racemization if chiral centers are present.[9]

    • Uronium/Aminium Reagents: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient coupling agents that often lead to high yields and clean reactions.[9][10][11][12]

  • Reaction Conditions:

    • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM) is typically used for amide coupling reactions.[10][11]

    • Base: A non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) is often added to neutralize the acid formed during the reaction and to facilitate the coupling process.[10][11]

    • Temperature: These reactions are often started at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.[10][11]

III. Frequently Asked Questions (FAQs)

Q1: What is the best alkylating agent for the N-alkylation step?

A1: Both 2-bromoethanol and 2-chloroethanol can be effective. 2-bromoethanol is generally more reactive than 2-chloroethanol, which may lead to shorter reaction times. However, it is also more expensive and potentially more prone to over-alkylation. Ethylene oxide can also be used, but it requires specialized equipment (an autoclave) due to its gaseous nature and high reactivity.[13] The choice often depends on a balance of reactivity, cost, and safety considerations.

Q2: Can I perform a one-pot synthesis of 1-(2-hydroxyethyl)piperidine-4-carboxamide?

A2: While a one-pot synthesis is theoretically possible, it is generally not recommended for this specific compound. The conditions required for efficient amide formation are often not compatible with the subsequent N-alkylation step. A stepwise approach with isolation and purification of the intermediate piperidine-4-carboxamide typically leads to a higher overall yield and a purer final product.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the chemical structure of the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): This can be used to assess the purity of the final product.

IV. Experimental Protocols & Visualizations

Protocol 1: Optimized N-Alkylation of Piperidine-4-carboxamide

This protocol is designed to maximize the yield of 1-(2-hydroxyethyl)piperidine-4-carboxamide while minimizing side reactions.

Materials:

  • Piperidine-4-carboxamide

  • 2-Bromoethanol

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperidine-4-carboxamide (1.0 eq) and potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile to the flask to create a suspension.

  • In a separate container, prepare a solution of 2-bromoethanol (1.1 eq) in a small amount of anhydrous acetonitrile.

  • Slowly add the 2-bromoethanol solution to the stirring suspension of piperidine-4-carboxamide and potassium carbonate at room temperature over a period of 1-2 hours using a syringe pump.

  • After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 50-60 °C) and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of dichloromethane and methanol as the eluent.

Diagram: N-Alkylation Workflow

N_Alkylation_Workflow start Start: Piperidine-4-carboxamide & K₂CO₃ in Acetonitrile add_reagent Slow Addition of 2-Bromoethanol Solution start->add_reagent reflux Heat to Reflux (50-60 °C) add_reagent->reflux monitor Monitor Reaction (TLC/LC-MS) reflux->monitor workup Cool, Filter, & Concentrate monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end End: Pure Product purify->end

Caption: Workflow for the optimized N-alkylation of piperidine-4-carboxamide.

Diagram: Troubleshooting Logic for Low N-Alkylation Yield

Troubleshooting_Logic low_yield Low Yield in N-Alkylation Step cause1 Side Reaction: Quaternization low_yield->cause1 cause2 Side Reaction: Amide Hydrolysis low_yield->cause2 cause3 Incomplete Reaction low_yield->cause3 solution1 Control Stoichiometry & Slow Addition cause1->solution1 solution2 Use Milder Base & Lower Temperature cause2->solution2 solution3 Monitor Progress, Use Anhydrous Solvent cause3->solution3

Caption: Troubleshooting guide for low yield in the N-alkylation step.

V. Quantitative Data Summary

ParameterRecommended ConditionRationale
N-Alkylation Stoichiometry 1.1 eq of alkylating agentMinimizes over-alkylation and quaternization.
N-Alkylation Base K₂CO₃ or NaHCO₃Mild bases that reduce the risk of amide hydrolysis.
N-Alkylation Temperature 50-60 °CProvides sufficient energy for the reaction without promoting significant byproduct formation.
Amide Coupling Reagent HATU or HBTUHighly efficient reagents that often lead to high yields and clean reactions.
Amide Coupling Base DIPEA or TEANon-nucleophilic bases that do not interfere with the coupling reaction.

VI. References

  • Allen, A. D. Amide Hydrolysis: Mechanism, Conditions and Applications. Vertex AI Search.

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

  • Roberts, J. D., & Caserio, M. C. (2021, March 5). 24.4: Hydrolysis of Amides. Chemistry LibreTexts. [Link]

  • BYJU'S. Types of Amide Hydrolysis. BYJU'S. [Link]

  • Clark, J. The Hydrolysis of Amides. Chemguide. [Link]

  • Google Patents. (1988). US4731448A - Process for the preparation of 1-(2-hydroxyethyl)-2,2,6,6-tetramethyl-4-piperidinol.

  • Google Patents. (2016). US10093626B2 - Process for preparing piperidine-4-carbothioamide hydrochloride.

  • Deore, V., et al. (2022). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. [Link]

  • ResearchGate. (2025, May). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. [Link]

  • ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. [Link]

  • Aapptec Peptides. Coupling Reagents. Aapptec Peptides. [Link]

  • PubChem. Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate. PubChem. [Link]

  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

  • National Center for Biotechnology Information. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. [Link]

  • ACG Publications. (2023, March 10). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [Link]

  • ACS Publications. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

  • PrepChem.com. Synthesis of ethyl 4-(2-hydroxyethyl)-piperidine-2-carboxylate. PrepChem.com. [Link]

  • Zampieri, D., et al. (2015, January 27). Improving selectivity preserving affinity: new piperidine-4-carboxamide derivatives as effective sigma-1-ligands. PubMed. [Link]

  • Google Patents. (1959). US2868793A - Purification of piperidines.

  • ChemRxiv. (2023). An Overview of Palladium-Catalyzed N-alkylation Reactions. ChemRxiv. [Link]

  • ResearchGate. Alkylation Strategy on piperidine-4 carboxylate. ResearchGate. [Link]

  • National Institutes of Health. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Institutes of Health. [Link]

  • National Institutes of Health. (2025, July 2). Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. PMC. [Link]

  • Loba Chemie. 1-(2-HYDROXYETHYL) PIPERIDINE For Synthesis. Loba Chemie. [Link]

Sources

Preventing degradation of 1-(2-hydroxyethyl)piperidine-4-carboxamide in storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 1-(2-hydroxyethyl)piperidine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. Here, we provide in-depth answers to frequently asked questions and troubleshooting advice based on established principles of chemical stability.

Frequently Asked Questions (FAQs)

Q1: What is the ideal way to store 1-(2-hydroxyethyl)piperidine-4-carboxamide to ensure its long-term stability?

A1: To maximize the shelf-life of 1-(2-hydroxyethyl)piperidine-4-carboxamide, it should be stored in a cool, dry, and dark environment. The recommended storage temperature is 2-8°C. The container should be tightly sealed to prevent moisture absorption and exposure to atmospheric oxygen. For long-term storage, flushing the container with an inert gas like argon or nitrogen before sealing is a highly recommended practice.

Q2: I've noticed the solid material has become clumpy. What does this indicate?

A2: Clumping or caking of the powdered form of 1-(2-hydroxyethyl)piperidine-4-carboxamide is a strong indicator of moisture absorption. Similar amine-containing compounds are known to be hygroscopic, meaning they can attract and hold water molecules from the surrounding air[1]. This absorbed water can act as a reagent for hydrolytic degradation of the carboxamide group. If you observe clumping, it is advisable to dry the compound under a high vacuum before use in moisture-sensitive reactions and to re-evaluate its purity.

Q3: What are the primary chemical groups in 1-(2-hydroxyethyl)piperidine-4-carboxamide that are susceptible to degradation?

A3: The molecule has three main functional groups that can be susceptible to degradation under improper storage conditions:

  • Carboxamide: This group is prone to hydrolysis, especially in the presence of moisture and strong acids or bases, which can cleave it to form piperidine-4-carboxylic acid and 2-aminoethanol derivatives[2].

  • Piperidine Ring: The tertiary amine within the piperidine ring is susceptible to oxidation. Oxidation can occur at the nitrogen atom to form an N-oxide or at the carbon atoms adjacent (alpha) to the nitrogen[3][4][5].

  • Hydroxyethyl Group: The primary alcohol on the side chain can be oxidized to an aldehyde or a carboxylic acid.

Q4: Can the pH of my experimental solution affect the stability of this compound?

A4: Absolutely. The stability of the carboxamide bond, in particular, is highly dependent on pH. In strongly acidic or basic aqueous solutions, the rate of amide hydrolysis increases significantly, especially when heated[6][7][8]. For optimal stability in solution, it is best to maintain a near-neutral pH and to use freshly prepared solutions for your experiments.

Q5: Are there any materials I should avoid for storing or handling this compound?

A5: Avoid storing the compound in containers that are not airtight. Also, be mindful of potential catalytic effects. For instance, trace amounts of metal contaminants can sometimes accelerate oxidative degradation pathways[9]. It is best practice to use high-purity glassware for storage and handling. Strong oxidizing agents and strong acids should be stored separately[10].

Troubleshooting Guide

This section addresses specific issues you might encounter and links them to potential degradation of 1-(2-hydroxyethyl)piperidine-4-carboxamide.

Scenario 1: Inconsistent or Lower-Than-Expected Biological Activity
Symptom Potential Cause (Degradation-Related) Recommended Action
Reduced potency in cellular assaysHydrolysis of the carboxamide: The resulting carboxylic acid and amine fragments are unlikely to possess the same biological activity.1. Verify Purity: Analyze a sample of your stored compound using HPLC-MS to check for the presence of degradation products. 2. Review Storage Conditions: Ensure the compound has been stored in a tightly sealed container in a desiccator or a controlled low-humidity environment. 3. Use Fresh Stock: If degradation is confirmed, use a fresh, unopened batch of the compound for your experiments.
Variable results between experimentsHygroscopicity and Water Content: If the compound has absorbed varying amounts of water, the effective concentration in your experiments will be inconsistent.1. Dry the Compound: Before weighing, dry the compound under a high vacuum for several hours. 2. Prepare Fresh Solutions: Prepare solutions immediately before use and avoid storing stock solutions for extended periods, especially in aqueous buffers.
Scenario 2: Unexpected Peaks in Analytical Chromatograms (e.g., HPLC, LC-MS)
Symptom Potential Cause (Degradation-Related) Recommended Action
Appearance of new, more polar peaksHydrolysis Products: The cleavage of the amide bond will result in more polar compounds (a carboxylic acid and an amino alcohol) that typically have shorter retention times on reverse-phase HPLC.1. Analyze by LC-MS: Use mass spectrometry to identify the molecular weights of the unexpected peaks. Compare these with the expected molecular weights of potential hydrolysis products. 2. Perform Forced Degradation: To confirm the identity of degradants, intentionally degrade a small sample of the compound (e.g., by heating in acidic or basic solution) and compare the resulting chromatogram with your sample.
Appearance of peaks with mass additions of +16 DaOxidation Products: An increase in mass by 16 atomic mass units often corresponds to the addition of an oxygen atom, indicating oxidation (e.g., N-oxide formation or hydroxylation of the piperidine ring).1. Protect from Oxygen: Store the compound under an inert atmosphere (argon or nitrogen). 2. Check for Peroxides in Solvents: If using solvents like THF or diethyl ether for your experiments, ensure they are peroxide-free, as peroxides are strong oxidizing agents.
Visualizing Potential Degradation Pathways

The following diagram illustrates the primary degradation routes for 1-(2-hydroxyethyl)piperidine-4-carboxamide.

G cluster_main 1-(2-hydroxyethyl)piperidine-4-carboxamide cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation main C₈H₁₆N₂O₂ hydrolysis_product1 Piperidine-4-carboxylic acid main->hydrolysis_product1 + H₂O (acid/base catalyst) hydrolysis_product2 2-(Amino)ethanol main->hydrolysis_product2 + H₂O (acid/base catalyst) oxidation_product1 N-Oxide main->oxidation_product1 + [O] (e.g., air, peroxide) oxidation_product2 Ring-hydroxylated species main->oxidation_product2 + [O] oxidation_product3 Side-chain oxidation product (aldehyde/carboxylic acid) main->oxidation_product3 + [O] G start Suspected Compound Degradation (e.g., poor results, visual change) visual_inspection Visual Inspection (Color change, Clumping) start->visual_inspection check_storage Review Storage Conditions (Temp, Light, Atmosphere) purity_analysis Perform Purity Analysis (HPLC-MS) check_storage->purity_analysis visual_inspection->check_storage dry_compound Dry Compound Under Vacuum visual_inspection->dry_compound Clumping Observed degradation_detected Degradation Products Detected? purity_analysis->degradation_detected use_new_stock Discard Old Stock; Use New, Validated Stock degradation_detected->use_new_stock Yes proceed_experiment Proceed with Experiment degradation_detected->proceed_experiment No retest_purity Re-test Purity dry_compound->retest_purity retest_purity->degradation_detected

Caption: Troubleshooting workflow for suspected compound degradation.

References

  • Gunawan, S., Bedard, N., Foley, C., & Hulme, C. (n.d.). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. PMC.
  • (n.d.). Triazines and related products. Part 20. Oxidation of 1-(arylazo)-piperidines with potassium permanganate. Journal of the Chemical Society, Perkin Transactions 1.
  • BIOSYNCE. (2023, December 2). Storage method of piperidine. Knowledge.
  • Ataman Kimya. (n.d.). PIPERIDINE.
  • Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET.
  • University of Calgary. (n.d.). Ch20 : Amide hydrolysis.
  • Benchchem. (n.d.). Managing the hygroscopic nature of 4-(chloromethyl)piperidine hydrochloride in reactions.
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Piperidine.
  • (n.d.). Biological N-oxidation of piperidine in vitro. PubMed.
  • Loba Chemie. (n.d.). PIPERIDINE FOR SYNTHESIS.
  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism.
  • (2019, December 18). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions.
  • Crash Course. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube.
  • Chemistry For Everyone. (2025, May 28). How Does PH Affect Peptide Bonds?. YouTube.
  • (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC.

Sources

Troubleshooting unexpected results in experiments with N-(2-hydroxyethyl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(2-hydroxyethyl)piperidine-4-carboxamide is a versatile bifunctional molecule featuring a piperidine core, a secondary amide, and a primary alcohol.[1] The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals due to its ability to orient substituents in precise three-dimensional space.[2] The carboxamide group provides a hydrogen bond donor and acceptor, crucial for molecular recognition at biological targets, while the hydroxyethyl tail adds polarity and another site for hydrogen bonding or further functionalization.[1]

This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, analysis, and handling of this compound. We will address frequently asked questions and provide detailed, field-proven troubleshooting protocols to ensure the integrity and reproducibility of your experimental results.

Physicochemical Properties

A clear understanding of the compound's properties is the foundation for effective troubleshooting.

PropertyValueSource
CAS Number 30672-46-9[3][4][5][6]
Molecular Formula C₈H₁₆N₂O₂[3][4][5][6]
Molecular Weight 172.22 g/mol [3][4][5]
Appearance White to off-white solid[7]
Storage Store in a cool, dry place, sealed from atmosphere[8][9][10]

Frequently Asked Questions & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific experimental issues.

Part 1: Synthesis and Purification

Question 1: My amide coupling reaction to synthesize N-(2-hydroxyethyl)piperidine-4-carboxamide has a low yield. What are the common causes?

Low yields in amide bond formation are a frequent challenge. The primary issue often lies in the direct reaction between the carboxylic acid (piperidine-4-carboxylic acid) and the amine (2-aminoethanol), which readily engage in an acid-base reaction to form a non-reactive ammonium carboxylate salt.[11][12] Heating this salt above 100°C can sometimes force the condensation, but this is often inefficient and can lead to side products.[11]

Causality & Troubleshooting Steps:

  • Inadequate Carboxylic Acid Activation: The hydroxyl group of a carboxylic acid is a poor leaving group.[12] It must be converted into a more reactive species.

    • Solution: Employ a coupling reagent. For large-scale or cost-sensitive syntheses, converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride is a robust method.[13][14] For smaller-scale or more sensitive substrates, carbodiimides like EDC (often with additives like HOBt or OxymaPure to suppress racemization) or phosphonium/uronium reagents like HATU or HBTU are highly effective, though more expensive.[12][13]

  • Formation of Ammonium Salt: As mentioned, the amine reactant can be protonated by the acidic starting material or by acidic byproducts (like HCl from acid chloride formation), rendering it non-nucleophilic.[12][14]

    • Solution: Add a non-nucleophilic base. When using an acid chloride, at least two equivalents of a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) are necessary: one to neutralize the generated HCl and one to liberate the free amine if it's from a salt form.[12] When using coupling reagents like EDC or HATU, a base is still required to ensure the amine remains deprotonated and nucleophilic.[13]

  • Reaction Conditions: Moisture can hydrolyze activated intermediates and coupling reagents.[14] Incorrect temperatures can lead to side reactions or decomposition.

    • Solution: Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., Nitrogen or Argon).[15] Most coupling reactions are initiated at 0°C and then allowed to warm to room temperature. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid degradation from prolonged heating.[15]

G start Low or No Yield in Amide Synthesis check_activation Was the carboxylic acid activated? start->check_activation no_activation No check_activation->no_activation yes_activation Yes check_activation->yes_activation check_base Was a suitable base added? no_base No check_base->no_base yes_base Yes check_base->yes_base check_conditions Were anhydrous conditions used? no_anhydrous No check_conditions->no_anhydrous yes_anhydrous Yes check_conditions->yes_anhydrous solution_activation solution_activation no_activation->solution_activation Direct acid + amine reaction forms a salt. Use a coupling reagent (EDC, HATU) or convert to acid chloride (SOCl₂). yes_activation->check_base solution_base solution_base no_base->solution_base Amine was protonated and non-nucleophilic. Add ≥2 eq. of a non-nucleophilic base (e.g., TEA, DIPEA). yes_base->check_conditions solution_conditions solution_conditions no_anhydrous->solution_conditions Moisture hydrolyzes active intermediates. Oven-dry glassware and use an inert atmosphere. final_check final_check yes_anhydrous->final_check Reaction may require optimization. Check stoichiometry, temperature, and reaction time.

Caption: Troubleshooting workflow for low-yield amide synthesis.

Question 2: I'm observing significant peak tailing when purifying my product on a silica gel column. How can I resolve this?

This is a classic problem when purifying basic compounds like piperidine derivatives on standard (acidic) silica gel.[16] The basic nitrogen of the piperidine ring interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to slow, uneven elution and broad, tailing peaks.[16] This can result in poor separation and apparent loss of product.

Troubleshooting Steps:

  • Mobile Phase Modification: The most common and effective solution is to add a basic modifier to your eluent. This modifier competes with your compound for the acidic sites on the silica.

    • Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your mobile phase (e.g., ethyl acetate/hexanes or dichloromethane/methanol). This is typically sufficient to neutralize the silica surface and achieve sharp peaks.[16]

    • Ammonia: For very basic compounds, a mobile phase containing a small amount of ammonium hydroxide (e.g., a DCM/MeOH/NH₄OH mixture) can be effective.

  • Use a Different Stationary Phase:

    • Alumina (basic or neutral): Switching to alumina as the stationary phase can prevent the strong acidic interaction.

    • Treated Silica: Consider using deactivated or end-capped silica gel, or commercially available amine-functionalized silica plates and columns.

  • Column Load: Overloading the column can exacerbate tailing. A general rule is to use a silica-to-crude material ratio of at least 30:1 to 50:1 by weight.[16]

Part 2: Solubility and Stability

Question 3: My compound is poorly soluble in my desired reaction or analytical solvent. What can I do?

The N-(2-hydroxyethyl)piperidine-4-carboxamide molecule has both polar (amide, hydroxyl) and non-polar (piperidine ring) features, leading to variable solubility. While it is soluble in polar protic solvents like water and methanol, it may have limited solubility in less polar organic solvents.[17][18]

Troubleshooting Steps:

  • Systematic Solvent Screening: Test the solubility in a range of solvents from non-polar (e.g., hexanes), to moderately polar (e.g., ethyl acetate, DCM), to polar aprotic (e.g., THF, acetonitrile), and polar protic (e.g., ethanol, methanol).[19]

  • Use of Co-solvents: If the compound is poorly soluble in a primary solvent, adding a small amount of a co-solvent in which it is highly soluble (like DMSO or DMF) can significantly improve overall solubility.[19]

  • For Biological Assays (Aqueous Buffers):

    • pH Adjustment: The piperidine nitrogen is basic. Adjusting the pH of the buffer may increase solubility by forming a more soluble salt.

    • Formulation Aids: Consider using solubilizing agents like cyclodextrins, which can form inclusion complexes with piperidine derivatives to enhance aqueous solubility.[19]

  • Particle Size Reduction: If you are trying to dissolve a solid, grinding it into a fine powder (micronization) increases the surface area and can improve the rate of dissolution.[19]

Question 4: I see new impurity peaks in my HPLC analysis after storing the compound. Is it degrading?

Yes, degradation is possible. While generally stable under normal storage conditions (cool, dry, dark), piperidine derivatives can be susceptible to specific degradation pathways.[20][21]

Potential Degradation Pathways:

  • Oxidation: The tertiary amine of the piperidine ring can be susceptible to oxidation, potentially forming N-oxides, especially if exposed to air and light over long periods.[20]

  • Reaction with Atmospheric CO₂: Basic amines like piperidine can react with carbon dioxide from the air to form solid carbonate salts, which might appear as a different species or cause solubility issues.[15]

  • Hydrolysis: The amide bond is generally stable but can undergo hydrolysis to piperidine-4-carboxylic acid and 2-aminoethanol under strongly acidic or basic conditions, particularly at elevated temperatures.[20]

Prevention and Mitigation:

  • Proper Storage: Store the solid compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and protected from light in a refrigerator or freezer.[9][15]

  • Solution Stability: Prepare solutions fresh whenever possible. If solutions must be stored, keep them refrigerated and protected from light. Perform a stability study in your chosen solvent to understand its shelf-life.

G cluster_degradation Potential Degradation Pathways compound N-(2-hydroxyethyl)piperidine-4-carboxamide stressors Stress Conditions (Air, Light, Temp, pH extremes) compound->stressors oxidation Oxidation (Piperidine Ring) stressors->oxidation hydrolysis Hydrolysis (Amide Bond) stressors->hydrolysis co2_reaction Reaction with CO₂ (Piperidine N) stressors->co2_reaction p1 Piperidine-N-oxide derivative oxidation->p1 Forms N-Oxide p2a Piperidine-4- carboxylic acid hydrolysis->p2a Forms p2b 2-Aminoethanol hydrolysis->p2b Forms p3 Piperidinium carbonate salt co2_reaction->p3 Forms Carbonate Salt

Caption: Potential degradation pathways for the target compound.
Part 3: Analytical Methods

Question 5: I'm having trouble detecting my compound with HPLC-UV. What are my options?

N-(2-hydroxyethyl)piperidine-4-carboxamide lacks a strong chromophore, meaning it does not absorb UV light strongly, making detection at common wavelengths (e.g., 254 nm) difficult and insensitive.

Troubleshooting and Alternative Methods:

  • Low Wavelength UV: Attempt detection at a lower wavelength (e.g., 200-220 nm), where amide bonds show some absorbance. However, be aware that many solvents also absorb in this region, which can lead to high background noise and baseline drift, especially during gradient elution.

  • Alternative Detectors:

    • Charged Aerosol Detector (CAD): This is an excellent universal detector for non-volatile analytes. It provides a near-uniform response regardless of chemical structure and is much more sensitive than UV for compounds without chromophores.[22]

    • Evaporative Light Scattering Detector (ELSD): Similar to CAD, ELSD is a universal detector suitable for non-volatile compounds.[22]

    • Mass Spectrometry (MS): LC-MS is the gold standard, providing both detection and mass confirmation, which is invaluable for identifying your product and any impurities.[23]

  • Derivatization: If you are limited to a UV detector, you can chemically modify your compound with a UV-active tag. Reagents like 4-toluene sulfonyl chloride can react with the piperidine nitrogen to introduce a strongly absorbing aromatic ring, allowing for sensitive detection.[24] This requires an additional reaction step and method development but can be very effective.

Experimental Protocols

Protocol 1: Synthesis via EDC/HOBt Coupling

This protocol describes a standard, mild procedure for synthesizing the title compound.

Materials:

  • Piperidine-4-carboxylic acid

  • 2-Aminoethanol

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate, Saturated aq. NaHCO₃, Brine

  • Anhydrous MgSO₄

Procedure:

  • Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve piperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Activation: Cool the solution to 0°C in an ice bath. Add HOBt (1.1 eq) and EDC (1.2 eq). Stir the mixture at 0°C for 30 minutes.

  • Amine Addition: In a separate flask, dissolve 2-aminoethanol (1.1 eq) in a small amount of DMF. Add this solution dropwise to the activated carboxylic acid mixture at 0°C.

  • Reaction: Add DIPEA (2.5 eq) to the reaction mixture. Allow the flask to slowly warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with saturated aq. NaHCO₃ (3 times) to remove unreacted acid and HOBt, followed by brine (1 time).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by silica gel column chromatography using a mobile phase of Dichloromethane/Methanol (e.g., 95:5) with 1% Triethylamine added to prevent peak tailing.[16]

Protocol 2: General Purpose RP-HPLC Method with CAD Detection

This method is suitable for purity analysis of the final compound.

ParameterCondition
Column C18 reverse-phase, e.g., Atlantis C18 (150 x 4.6 mm, 3.5 µm)[22]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 40°C
Detector Charged Aerosol Detector (CAD), Nitrogen gas at 35 psi[22]
Injection Vol. 10 µL
Sample Prep. Dissolve sample in a 50:50 mixture of Water:Acetonitrile at ~1 mg/mL

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Piperidine Derivatives. Benchchem. 16

  • BenchChem Technical Support Team. (2025). An In-depth Technical Guide to the Safe Handling of 1-(4-aminophenyl)piperidine-4-carboxamide. Benchchem. 25

  • BenchChem Technical Support Team. (2025). Addressing poor solubility of piperidine derivatives in reactions. Benchchem. 19

  • Smolecule. (n.d.). N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide. Smolecule. 17

  • BenchChem Technical Support Team. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Benchchem. 15

  • BenchChem Technical Support Team. (2025). Challenges in the scale-up of amide synthesis processes. Benchchem. 13

  • Apollo Scientific. (2023). Piperidine-4-carboxylic acid Safety Data Sheet. Apollo Scientific. 8

  • BenchChem Technical Support Team. (2025). Stability and Degradation Profile of N-(2-Hydroxyethyl)piperazine-d4: A Technical Guide. Benchchem. 20

  • 7-Safety Data Sheet. (n.d.). Safety Data Sheet. 9

  • Penta chemicals. (2024). Piperidine - SAFETY DATA SHEET. Penta chemicals. 26

  • Torikai, K. (2021). Response to "Why did my amide syntesis does not work?". ResearchGate.

  • Benchchem. (n.d.). N-(2-Hydroxyethyl)piperidine-4-carboxamide. Benchchem.

  • Sigma-Aldrich. (2025). Piperidine SAFETY DATA SHEET. Sigma-Aldrich.

  • Thermo Fisher Scientific. (2010). N-(2-Hydroxyethyl)piperidine SAFETY DATA SHEET. Thermo Fisher Scientific.

  • Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Chemistry Steps.

  • Fisher Scientific. (n.d.). N-(2-Hydroxyethyl)piperidine SAFETY DATA SHEET. Fisher Scientific.

  • Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry.

  • National Center for Biotechnology Information. (n.d.). N-(2-Hydroxyethyl)-N-methyl-2-piperidinecarboxamide hydrochloride. PubChem.

  • Seavill, P. W., & Wilden, J. D. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry.

  • BLDpharm. (n.d.). 30672-46-9|N-(2-Hydroxyethyl)piperidine-4-carboxamide. BLDpharm.

  • Mallak Specialties Pvt Ltd. (n.d.). N-(2-Hydroxyethyl) Piperidine. Mallak Specialties Pvt Ltd.

  • BLDpharm. (n.d.). 1220033-55-5|N-(2-Hydroxyethyl)-N-methylpiperidine-4-carboxamide hydrochloride. BLDpharm.

  • Santa Cruz Biotechnology. (n.d.). Piperidine-4-carboxylic acid (2-hydroxyethyl)-amide. Santa Cruz Biotechnology.

  • Santa Cruz Biotechnology. (n.d.). N-(2-hydroxyethyl)piperidine-4-carboxamide. Santa Cruz Biotechnology.

  • Synblock. (n.d.). CAS 30672-46-9 | N-(2-Hydroxyethyl)piperidine-4-carboxamide. Synblock.

  • BOC Sciences. (n.d.). N-Boc-4-piperidineethanol. BOC Sciences.

  • Google Patents. (n.d.). US4338443A - Synthesis of N-(2-hydroxyethyl)piperazine. Google Patents.

  • National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central.

  • National Center for Biotechnology Information. (n.d.). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central.

  • Loba Chemie. (2019). 1-(2-HYDROXYETHYL) PIPERIDINE For synthesis MSDS. Loba Chemie.

  • ResearchGate. (2019). I have prepared ionic-liquid of piperidine but unable to monitor its progress on TLC. Kindly guide?. ResearchGate.

  • ZORA (Zurich Open Repository and Archive). (n.d.). N-(2-Hydroxyethyl)piperidine. ZORA.

  • Sigma-Aldrich. (n.d.). N-(2-hydroxyethyl)piperidine-4-carboxamide. Sigma-Aldrich.

  • ACS Publications. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research.

  • Google Patents. (n.d.). US10093626B2 - Process for preparing piperidine-4-carbothioamide hydrochloride. Google Patents.

  • ResearchGate. (2025). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. ResearchGate.

  • ChemBK. (2024). 4-(2-Hydroxyethyl)piperidine. ChemBK.

  • ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate.

  • Molbase. (n.d.). TERT-BUTYL 4-(2-HYDROXYETHYL)PIPERIDINE-1-CARBOXYLATE. Molbase.

  • ResearchGate. (n.d.). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. ResearchGate.

  • MDPI. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. MDPI.

  • National Academic Digital Library of Ethiopia. (n.d.). HPLC methods for recently approved pharmaceuticals. NADLE.

  • CNKI. (n.d.). Determination of 1-(2-Hydroxyethyl)piperidine in Flavoxate Hydrochloride by HPLC-QTRAP-MS/MS. CNKI.

  • University of Texas at Austin. (n.d.). Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture. University of Texas at Austin.

  • Loba Chemie. (n.d.). 1-(2-HYDROXYETHYL) PIPERIDINE For Synthesis. Loba Chemie.

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Technical Support Center: Optimizing Reaction Conditions for Piperidine Carboxamide Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Piperidine Carboxamide Derivatization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction conditions, troubleshooting common issues, and understanding the causality behind experimental choices.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis of piperidine carboxamides, providing concise and actionable answers grounded in established chemical principles.

Q1: Why is my piperidine acylation reaction yield consistently low?

Low yields in piperidine acylation can be attributed to several factors, ranging from reagent quality to suboptimal reaction conditions.[1] A systematic approach to troubleshooting is essential. Consider the following:

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient time, low temperature, or a poorly chosen acylating agent or catalyst.[1]

  • Reagent Stoichiometry: An incorrect ratio of the piperidine to the acylating agent can limit the yield. It is crucial to accurately measure your reagents. A slight excess of the acylating agent may be beneficial but can complicate purification.[1]

  • Steric Hindrance: Bulky substituents on either the piperidine ring or the acylating agent can significantly impede the reaction rate.[1] For sterically hindered substrates, more forcing conditions such as higher temperatures or longer reaction times may be necessary.[1]

  • Side Reactions: The formation of byproducts consumes starting materials and reduces the yield of the desired product.[1]

  • Product Degradation: The resulting piperidine carboxamide may be unstable under the reaction or workup conditions.[1]

  • Purification Loss: Significant amounts of product can be lost during extraction, chromatography, or crystallization steps.[1]

Q2: What are the most common side products in piperidine carboxamide synthesis, and how can they be minimized?

Several side reactions can occur during piperidine carboxamide formation. Understanding and mitigating these are key to achieving high purity.

  • Di-acylation: If the piperidine substrate contains other reactive functional groups, such as another amine or a hydroxyl group, di-acylation can be a significant issue. This can be minimized by employing protecting groups for the other reactive sites or by carefully controlling the stoichiometry of the acylating agent.[1]

  • Reaction with Solvent: Some highly reactive acylating agents can react with nucleophilic solvents like alcohols. It is recommended to use inert, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene.[1]

  • Epimerization: If a stereocenter exists at the carbon alpha to the piperidine nitrogen, basic conditions can lead to epimerization, resulting in a loss of stereochemical purity. Careful selection of a non-nucleophilic base and precise temperature control are critical to minimize this side reaction.[1] A recently developed light-mediated method can also be employed to selectively epimerize to the more stable diastereomer if desired.[2]

Q3: How do I choose the optimal solvent and temperature for my reaction?

The ideal solvent and temperature are highly dependent on the specific substrates and reagents being used.

  • Solvents: Anhydrous, aprotic solvents are generally the best choice for these reactions. Common examples include dichloromethane (CH₂Cl₂), tetrahydrofuran (THF), acetonitrile (MeCN), and toluene.[1] In some specific applications, piperidine itself has been used as a solvent to improve the solubility of starting materials.[1] Water has also been explored as a green solvent alternative in some amide bond forming reactions.[3]

  • Temperature: Many acylation reactions can proceed efficiently at room temperature. However, for less reactive or sterically hindered substrates, heating may be necessary to drive the reaction to completion. It is advisable to start at a lower temperature (e.g., 0 °C or room temperature) and gradually increase it while monitoring the reaction progress by TLC or LC-MS to avoid the formation of degradation products.

Q4: Which coupling reagent should I use for my piperidine carboxamide synthesis?

The choice of coupling reagent is critical and depends on factors like the reactivity of your substrates, potential for racemization, and cost.

  • Carbodiimides (e.g., EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a widely used, water-soluble coupling reagent. Its primary advantage is the ease of removal of its urea byproduct via an aqueous workup.[4] For less reactive amines or to suppress racemization, EDC is often used in combination with an additive like 1-hydroxybenzotriazole (HOBt).[4][5]

  • Uronium Salts (e.g., HATU): O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent that forms a reactive OAt-active ester.[4] It is particularly useful for coupling sterically hindered amino acids or less nucleophilic amines.[6]

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common problems encountered during piperidine carboxamide derivatization.

Problem Potential Cause Recommended Action
Low or No Product Formation Poor Carboxylic Acid Activation - Confirm the quality and reactivity of your coupling reagent. - For carbodiimide couplings, consider adding an activating agent like HOBt or DMAP.[5] - Switch to a more powerful coupling reagent like HATU for challenging substrates.[4]
Low Nucleophilicity of Piperidine - If the piperidine is substituted with electron-withdrawing groups, a stronger base may be needed to deprotonate it effectively. - Consider using a less sterically hindered piperidine derivative if possible.
Steric Hindrance - Increase the reaction temperature and/or prolong the reaction time.[1] - Use a less sterically demanding acylating agent if the synthesis allows.
Multiple Products Observed Di-acylation - Use a protecting group strategy for other nucleophilic sites on the piperidine.[1] - Carefully control the stoichiometry, using no more than a slight excess of the acylating agent.[1]
Epimerization - Use a non-nucleophilic base (e.g., DIPEA) instead of a stronger, more nucleophilic base. - Run the reaction at a lower temperature.[1]
Product is Contaminated with Reagent Byproducts Carbodiimide Byproducts - Perform an acidic wash (e.g., dilute HCl) during the workup to protonate the urea byproduct and extract it into the aqueous layer.[7]
Unreacted Carboxylic Acid - Perform a basic wash (e.g., saturated NaHCO₃ solution) during the workup to deprotonate the carboxylic acid and extract it into the aqueous layer.[7]
Unreacted Piperidine - Perform an acidic wash (e.g., dilute HCl) during the workup to protonate the piperidine and extract it into the aqueous layer.[7]

Section 3: Experimental Protocols & Methodologies

Here, we provide detailed, step-by-step protocols for common piperidine carboxamide derivatization procedures. These protocols are designed to be self-validating systems, with checkpoints for monitoring reaction progress.

Protocol 1: General Procedure for Piperidine Carboxamide Synthesis using EDC/HOBt

This protocol is suitable for a wide range of piperidine and carboxylic acid substrates.

  • Reagent Preparation:

    • Dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in an anhydrous aprotic solvent (e.g., DCM or DMF) under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the solution at room temperature for 10-15 minutes.

  • Activation:

    • Add EDC (1.2 eq) to the solution and stir for 30-60 minutes at room temperature. The formation of the active HOBt ester can be monitored by LC-MS.[5]

  • Amide Coupling:

    • Add the piperidine derivative (1.1 eq) to the reaction mixture, followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • If using a water-immiscible solvent like DCM, separate the organic layer. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[7][8]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol).[9]

Protocol 2: Synthesis using HATU for Sterically Hindered Substrates

This protocol is recommended for challenging couplings involving sterically hindered components.

  • Reagent Preparation:

    • Dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and the piperidine derivative (1.2 eq) in an anhydrous aprotic solvent (e.g., DMF) under an inert atmosphere.

  • Reaction Initiation:

    • Cool the mixture to 0 °C and add DIPEA (2.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Work-up and Purification:

    • Follow the work-up and purification steps outlined in Protocol 1.

Section 4: Visualizing the Chemistry

To further clarify the concepts discussed, the following diagrams illustrate key mechanisms and workflows.

Reaction Mechanism: EDC/HOBt Mediated Amide Coupling

G cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt - EDC Urea HOBt HOBt Amide_Product Piperidine Carboxamide HOBt_Ester->Amide_Product + Piperidine - HOBt Piperidine Piperidine

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.

Troubleshooting Workflow: Low Reaction Yield

G Start Low Yield Observed Check_SM Check for unreacted starting materials by LC-MS Start->Check_SM Incomplete_Rxn Incomplete Reaction Check_SM->Incomplete_Rxn Yes Check_Side_Products Analyze for side products Check_SM->Check_Side_Products No Increase_Time_Temp Increase reaction time/temperature Incomplete_Rxn->Increase_Time_Temp Change_Reagent Use a more reactive coupling reagent (e.g., HATU) Incomplete_Rxn->Change_Reagent End Yield Improved Increase_Time_Temp->End Change_Reagent->End Diacylation Di-acylation observed Check_Side_Products->Diacylation Di-acylation Epimerization Epimerization observed Check_Side_Products->Epimerization Epimers Degradation Product Degradation Check_Side_Products->Degradation Degradation Use_PG Use protecting groups or adjust stoichiometry Diacylation->Use_PG Use_PG->End Optimize_Base_Temp Optimize base and lower temperature Epimerization->Optimize_Base_Temp Optimize_Base_Temp->End Milder_Conditions Use milder reaction/workup conditions Degradation->Milder_Conditions Milder_Conditions->End

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]

  • MacMillan, D. W. C., et al. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society. [Link]

  • Gur, Z. T., & Caliskan, B. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [Link]

  • Reddy, T. S., et al. (2015). Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • Wang, Z., et al. (2021). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules. [Link]

  • Singh, R. P., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. [Link]

  • Pinkston, J. V., et al. (2021). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of Chromatography B. [Link]

  • Cichero, E., et al. (2012). Improving selectivity preserving affinity: New piperidine-4-carboxamide derivatives as effective sigma-1-ligands. Bioorganic & Medicinal Chemistry. [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Epimerisation in Peptide Synthesis. Molecules. [Link]

  • Chapman, C. J., et al. (2021). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering. [Link]

  • LibreTexts. (2021). 4.7: Reaction Work-Ups. Chemistry LibreTexts. [Link]

  • University of Rochester. Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • Collins, J. M., et al. (2017). Toward a Scalable Synthesis and Process for EMA401, Part II: Development and Scale-Up of a Pyridine- And Piperidine-Free Knoevenagel-Doebner Condensation. Organic Process Research & Development. [Link]

  • Nicewicz, D. A., et al. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society. [Link]

  • MIT OpenCourseWare. (2007). Reaction Work-Up I. YouTube. [Link]

Sources

Technical Support Center: A Guide to Scaling the Synthesis of N-(2-hydroxyethyl)piperidine-4-carboxamide for Preclinical Advancement

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, chemists, and process development professionals involved in the synthesis of N-(2-hydroxyethyl)piperidine-4-carboxamide. As this compound progresses towards preclinical studies, the demand for larger quantities necessitates a robust, scalable, and reproducible synthetic process. This guide is structured to provide not only step-by-step protocols but also the underlying scientific rationale and troubleshooting solutions to common challenges encountered during scale-up.

Synthesis Overview & Core Strategy

N-(2-hydroxyethyl)piperidine-4-carboxamide is synthesized via a standard but nuanced amide bond formation. The primary strategy involves the coupling of a piperidine-4-carboxylic acid derivative with 2-aminoethanol (ethanolamine). The choice of starting material—either the free acid or its more reactive ester form (e.g., methyl or ethyl ester)—and the coupling agent are critical decisions that impact yield, purity, and scalability.

The most direct and common approach is the activation of the carboxylic acid followed by nucleophilic attack from the amine.

Synthesis_Scheme Piperidine Piperidine-4-carboxylic Acid Activated_Ester Activated Intermediate (e.g., O-acylisourea) Piperidine->Activated_Ester + Coupling Agent Ethanolamine 2-Aminoethanol Product N-(2-hydroxyethyl)piperidine- 4-carboxamide Ethanolamine->Product Amide Formation Activated_Ester->Product Amide Formation Coupling_Agent Coupling Agent (e.g., EDC, HATU) Base Base (e.g., DIPEA) Base->Product Amide Formation

Caption: General reaction scheme for amide coupling.

Recommended Lab-Scale Synthesis Protocol (5-10 g Scale)

This protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent, a common choice due to its water-soluble urea byproduct, which simplifies purification.

Experimental Protocol: EDC-Mediated Amide Coupling

  • Reactor Setup: To a clean, dry, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add piperidine-4-carboxylic acid (1.0 eq).

  • Dissolution: Add anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 10 mL per gram of carboxylic acid). Stir until fully dissolved.

    • Rationale: Anhydrous conditions are crucial to prevent the hydrolysis of the activated carboxylic acid intermediate, which would reduce the yield.

  • Activation: Add 1-Hydroxybenzotriazole (HOBt) (1.1 eq) to the solution. Cool the mixture to 0 °C using an ice bath. Once cooled, add EDC·HCl (1.2 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

    • Rationale: HOBt is used as an additive to suppress racemization (if the alpha-carbon were chiral) and to form a more reactive HOBt-ester intermediate, improving reaction efficiency.[1] The reaction is cooled to control the exothermic activation step and minimize side reactions.

  • Amine Addition: In a separate flask, dissolve 2-aminoethanol (1.1 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.5 eq) in a minimal amount of the reaction solvent. Add this solution dropwise to the reaction mixture at 0 °C.

    • Rationale: A slight excess of the amine can help drive the reaction to completion. DIPEA is used to neutralize the HCl salt of EDC and the proton generated during amide bond formation, maintaining a favorable reaction environment.[2]

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up: a. Quench the reaction with water or a saturated aqueous solution of NH₄Cl. b. If using DCM, separate the organic layer. Wash sequentially with 1M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ (to remove unreacted HOBt and acid), and brine. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Rationale: The aqueous washes are critical for removing the water-soluble byproducts and unreacted reagents, which is a primary purification step.

  • Purification: The crude product is a highly polar, often oily or waxy solid. Purification via traditional silica gel chromatography can be challenging.

    • Recommended Method: Recrystallization from a suitable solvent system (e.g., isopropanol/heptane, ethanol/ethyl acetate) or purification via reversed-phase chromatography if high purity is required for initial studies.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up of N-(2-hydroxyethyl)piperidine-4-carboxamide.

Q1: My reaction yield is poor (<50%). What are the likely causes and solutions?

  • Probable Cause 1: Ineffective Carboxylic Acid Activation.

    • Explanation: The activation of the carboxylic acid by the coupling agent is the rate-limiting step. If this step is inefficient, the overall yield will be low. This can be due to reagent quality or the presence of moisture.

    • Solutions:

      • Verify Reagent Quality: Ensure your coupling agents (EDC, HATU, etc.) are fresh and have been stored properly.

      • Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents. Moisture will hydrolyze the activated intermediate back to the starting carboxylic acid.

      • Switch Coupling Agent: If EDC/HOBt fails, consider more potent phosphonium or aminium salt-based reagents like HATU or HBTU.[1] These are often more efficient but also more expensive, a key consideration for scale-up.

  • Probable Cause 2: Side Reaction of 2-Aminoethanol.

    • Explanation: The hydroxyl group on 2-aminoethanol can compete with the amine in reacting with the activated carboxylic acid, leading to ester formation. While less likely due to the higher nucleophilicity of the amine, it can occur, especially at elevated temperatures.

    • Solutions:

      • Control Temperature: Maintain the reaction temperature at 0 °C during the addition of the amine and allow it to warm slowly to room temperature. Avoid excessive heating.

      • Stoichiometry: Use a slight excess (1.1-1.2 eq) of 2-aminoethanol to favor the amidation reaction.

  • Probable Cause 3: Inefficient Work-up and Product Loss.

    • Explanation: The target molecule has high polarity and good water solubility due to the hydroxyl group and the amide linkage. During aqueous work-up, a significant amount of product can be lost to the aqueous layers.

    • Solutions:

      • Back-Extraction: After the initial extraction, back-extract the aqueous layers with a more polar solvent like a 9:1 mixture of DCM/Isopropanol to recover the dissolved product.

      • Alternative Work-up: Evaporate the reaction solvent directly (if high-boiling like DMF) and purify the residue directly via chromatography or recrystallization, bypassing the aqueous wash steps if possible.

Troubleshooting_Workflow Start Low Reaction Yield Check_SM Check for Starting Material (SM) by LC-MS/TLC Start->Check_SM SM_Present SM (Carboxylic Acid) is Present Check_SM->SM_Present Yes SM_Absent SM is Consumed Check_SM->SM_Absent No Activation_Issue Probable Activation Issue SM_Present->Activation_Issue Workup_Issue Probable Work-up/Purification Issue SM_Absent->Workup_Issue Solution_Activation Solution: 1. Use fresh/better coupling agent 2. Ensure anhydrous conditions 3. Check stoichiometry Activation_Issue->Solution_Activation Solution_Workup Solution: 1. Back-extract aqueous layers 2. Minimize aqueous contact 3. Optimize purification method Workup_Issue->Solution_Workup

Caption: Troubleshooting workflow for low reaction yield.

Q2: My final product is difficult to purify. What are the best strategies for a polar compound like this?

  • Problem: The high polarity of N-(2-hydroxyethyl)piperidine-4-carboxamide makes it "sticky" on silica gel, often leading to broad peaks and poor separation. It can also have some solubility in the aqueous phase during workup.

  • Solution 1: Recrystallization. This is the most scalable and cost-effective purification method. Screen various solvent systems. Good starting points include:

    • Isopropanol (IPA) / Heptane

    • Ethanol / Ethyl Acetate

    • Acetonitrile

    • Hot Water

  • Solution 2: Reversed-Phase Chromatography (RPC). For very high purity needed for preclinical toxicology, RPC (e.g., on a C18 column) using a water/acetonitrile or water/methanol gradient with a modifier like formic acid or TFA is highly effective. This is expensive to scale but provides excellent separation.

  • Solution 3: Salt Formation and Purification. Consider forming a salt (e.g., hydrochloride or citrate) of the piperidine nitrogen. Salts often have better crystallinity than the free base, making purification by recrystallization much easier. The free base can be regenerated afterward if necessary.

Scaling-Up Considerations & Data

Transitioning from a 10 g lab batch to a 1 kg preclinical batch introduces new challenges. The following table outlines key parameters that must be re-evaluated.

ParameterLab-Scale (10 g)Preclinical Scale-Up (1 kg)Rationale & Key Considerations
Coupling Agent EDC, HATU, HBTUEDC, or potentially a less expensive option like DCC/HOBt.Cost becomes a major driver. While HATU is highly efficient, its cost can be prohibitive at scale. DCC is cheap but its dicyclohexylurea (DCU) byproduct is insoluble in most solvents, requiring filtration, which can be a challenge at scale.
Solvent DCM, DMF2-MeTHF, CPME, AcetonitrileShift towards "greener" solvents with higher boiling points and better safety profiles is preferred.[3] DCM is often avoided in process chemistry due to environmental and health concerns.
Temperature Control Ice bath (0 °C)Jacketed reactor with chiller/heaterHeat transfer is critical. The high surface-area-to-volume ratio in small flasks allows for easy cooling. In a large reactor, exothermic events must be carefully managed with controlled addition rates and efficient cooling to prevent side reactions.
Mixing Magnetic stirrerOverhead mechanical stirrerEfficient mixing is required to ensure homogeneity and maintain consistent temperature throughout the large reaction volume.
Purification Flash ChromatographyRecrystallization, Distillation (if applicable), or large-scale RPC.Chromatography is generally not economically viable for multi-kilogram production. Developing a robust crystallization process is paramount for achieving high purity and yield at scale.

Frequently Asked Questions (FAQs)

Q: What analytical methods should be used to characterize the final product for preclinical use? A: A comprehensive analytical package is required. This includes:

  • Identity: ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm the structure.

  • Purity: HPLC with UV detection (and preferably MS detection, i.e., LC-MS) to determine the purity profile and quantify any impurities. A purity of >98% is typically required.[4]

  • Residual Solvents: Gas Chromatography (GC) to ensure residual solvents are below the limits defined by ICH guidelines.

  • Water Content: Karl Fischer (KF) titration.

Q: Can I use piperidine-4-carbonyl chloride as a starting material instead of the carboxylic acid? A: Yes, using the acyl chloride is a viable and highly reactive alternative. This method avoids the need for coupling agents but requires careful handling.[2] You must use at least two equivalents of 2-aminoethanol: one to react and form the amide, and a second to act as a base to scavenge the HCl byproduct. Alternatively, one equivalent of 2-aminoethanol can be used with a non-nucleophilic base like triethylamine or DIPEA. This method can be very fast and high-yielding but may present challenges with thermal control on a large scale.

Q: Are there any specific safety concerns when scaling up this synthesis? A: Yes. Key safety considerations include:

  • Coupling Agents: Many coupling reagents are sensitizers and can cause allergic reactions.[5] Appropriate personal protective equipment (PPE) is essential.

  • Exothermic Reactions: The activation of the carboxylic acid and the subsequent amidation can be exothermic. On a large scale, this heat generation must be controlled to avoid a runaway reaction. Always monitor the internal temperature and have a cooling system in place.

  • Solvents: Use solvents in a well-ventilated area or fume hood. Be aware of the flammability and toxicity of the chosen solvents.

References

  • US Patent US5455352A: "Preparation of N-(2-hydroxyethyl)-piperazine.
  • Mallak Specialties Pvt Ltd: "N-(2-Hydroxyethyl) Piperidine." Mallak Specialties.
  • BenchChem: "Synthesis of Protected N-(2-hydroxyethyl)guanidines: A Detailed Protocol for Researchers.
  • ACG Publications: "Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
  • Khan Academy: "Amide formation from carboxylic acid deriv
  • HepatoChem: "Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • RSC Publishing: "Amide bond formation: beyond the dilemma between activation and racemis
  • UCL Discovery: "A green chemistry perspective on catalytic amide bond form
  • PubMed Central (PMC): "Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices.

Sources

Technical Support Center: Enhancing the Metabolic Stability of Piperidine-4-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for piperidine-4-carboxamide derivatives. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the development of these compounds, with a focus on enhancing their metabolic stability. As Senior Application Scientists, we've structured this resource to not only offer protocols but to explain the "why" behind them, ensuring a deeper understanding and more effective troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common questions and issues that arise during the experimental process of improving the metabolic stability of piperidine-4-carboxamide derivatives.

Q1: My piperidine-4-carboxamide derivative shows high clearance in human liver microsomes. What are the likely metabolic "soft spots"?

A1: The piperidine-4-carboxamide scaffold, while versatile, presents several common sites for metabolic attack by cytochrome P450 (CYP) enzymes, particularly CYP3A4.[1][2][3] The most frequent metabolic pathways include:

  • N-dealkylation: This is often a primary metabolic route for piperidine-containing compounds.[1][2][3] The substituent on the piperidine nitrogen is cleaved, leading to a secondary amine. This process is frequently catalyzed by CYP3A4.

  • Piperidine Ring Oxidation: Hydroxylation can occur at various positions on the piperidine ring, most commonly at the 3- or 4-position, creating more polar metabolites that are easier to excrete.

  • Oxidation of Substituents: If there are other vulnerable groups attached to the core scaffold, such as unsubstituted aromatic rings, they can also undergo oxidation.

To definitively identify the metabolic soft spots on your specific derivative, a metabolite identification (MetID) study is the most effective approach. This involves incubating your compound with human liver microsomes (HLM) or hepatocytes and analyzing the resulting metabolites using high-resolution mass spectrometry (LC-MS/MS).

Q2: I've identified the metabolic hotspots. What are the primary medicinal chemistry strategies to block or reduce metabolism?

A2: Once you have pinpointed the sites of metabolic instability, several strategies can be employed:

  • Blocking Sites of Metabolism: Introducing substituents at or near the metabolic "hotspot" can sterically hinder enzyme access. Common "blocking groups" include fluorine or methyl groups.[4] For instance, if oxidation is occurring at the 4-position of the piperidine ring, introducing a fluorine atom at that position can significantly increase metabolic stability.[5][6]

  • Deuteration: Replacing hydrogen atoms at metabolically labile positions with deuterium can slow the rate of metabolism.[4] This is due to the kinetic isotope effect, where the stronger carbon-deuterium bond is more difficult for enzymes to break.[4]

  • Bioisosteric Replacement: Consider replacing the piperidine ring with a less metabolically labile isostere that maintains the necessary pharmacophoric interactions.[4] Examples include:

    • Azetidines and Pyrrolidines[7]

    • Morpholines[8]

    • Spirocyclic systems like azaspiro[3.3]heptanes[9]

  • Modulating Physicochemical Properties: Reducing the lipophilicity (logP) of your compound can decrease its interaction with metabolic enzymes, thereby improving its stability.[4] This can be achieved by introducing polar groups or heteroatoms.

  • Conformational Constraint: Introducing conformational rigidity, for example, by creating bridged systems, can sometimes improve metabolic stability by presenting a less favorable conformation for enzyme binding.

Q3: My compound is a racemic mixture. Can I screen the racemate for metabolic stability, or do I need to separate the enantiomers first?

A3: In early drug discovery, screening racemates can be a pragmatic approach when chiral synthesis or separation is not yet feasible.[10][11] However, it is important to be aware that enantiomers can have different metabolic profiles. While significant differences (>3-fold) in intrinsic clearance (CLint) between enantiomers are not overwhelmingly common, they can occur.[10][11]

Recommendation: If the racemic mixture shows moderate to high clearance, it is advisable to separate the enantiomers and test them individually. This will help determine if one enantiomer is significantly more stable and, therefore, a more promising candidate for further development.

Q4: How do I interpret the data from my in vitro metabolic stability assay?

A4: The primary parameters calculated from an in vitro metabolic stability study are the half-life (t1/2) and the intrinsic clearance (CLint).[12][13]

  • Half-life (t1/2): This is the time it takes for 50% of the parent compound to be metabolized. A longer half-life indicates greater metabolic stability.[14]

  • Intrinsic Clearance (CLint): This represents the maximal capacity of the liver enzymes to metabolize a drug, independent of other physiological factors like blood flow.[13] A lower CLint value signifies better metabolic stability.[14]

These in vitro data are then used to predict in vivo pharmacokinetic parameters such as hepatic clearance (CLH), bioavailability, and in vivo half-life.[13] Compounds can be categorized based on their predicted clearance:

Clearance CategoryIn Vitro CLint (human liver microsomes)
Low < 12 µL/min/mg protein
Intermediate 12 - 58 µL/min/mg protein
High > 58 µL/min/mg protein

Table adapted from McNaney et al. (2008) and Di and Obach (2015).

A high in vitro CLint suggests that the compound is rapidly metabolized and may have low bioavailability in vivo.[13]

Troubleshooting Guide: The Liver Microsomal Stability Assay

This section provides a step-by-step guide to common issues encountered during the liver microsomal stability assay.

Problem Potential Cause(s) Troubleshooting Steps
High variability between replicate wells - Inaccurate pipetting- Poor mixing of reagents- Inconsistent incubation times- Calibrate pipettes regularly.- Ensure thorough mixing of all solutions before and after addition.- Use a multi-channel pipette for simultaneous additions where possible.
Compound appears unstable in the absence of NADPH (cofactor) - Chemical instability of the compound in the assay buffer- Degradation by non-CYP enzymes present in microsomes- Run a control incubation without microsomes to check for buffer instability.- If instability persists in the absence of NADPH but with microsomes, consider other enzymatic degradation pathways.
Positive control compound shows low metabolism - Degraded NADPH or regenerating system- Poor quality or improperly stored liver microsomes- Incorrect buffer pH- Always use freshly prepared NADPH solutions.- Ensure microsomes have been stored correctly at -80°C and thawed properly.- Verify the pH of the incubation buffer.
Compound is not detected at time zero - Poor solubility of the compound in the assay buffer- Strong, non-specific binding to the incubation plate or microsomes- Check the solubility of your compound in the final assay conditions.- Consider using a lower compound concentration or adding a small percentage of an organic solvent (e.g., acetonitrile, DMSO) to the buffer.

Experimental Protocols

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

This assay is a standard in vitro method to assess the metabolic stability of a compound, primarily by Phase I enzymes like CYPs.[15][16]

Materials:

  • Test compound stock solution (10 mM in DMSO)

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., verapamil for high clearance, warfarin for low clearance)

  • Acetonitrile with an internal standard for quenching the reaction

  • 96-well incubation plate

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Thaw the human liver microsomes on ice.

    • Prepare a working solution of the test compound and positive controls by diluting the stock solution in phosphate buffer to the desired concentration (e.g., 1 µM).

    • Prepare a microsomal suspension in phosphate buffer (e.g., 0.5 mg/mL protein concentration).

  • Incubation:

    • Add the microsomal suspension to the wells of the 96-well plate.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specific time points (e.g., 0, 5, 15, 30, 45 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • Analysis:

    • Analyze the samples by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Calculate the half-life (t1/2) and intrinsic clearance (CLint) using the following equations:

      • t1/2 = 0.693 / k (where k is the slope of the line)

      • CLint = (0.693 / t1/2) * (volume of incubation / mg of microsomal protein)

Visualizing Metabolic Strategies

The following diagrams illustrate key concepts and workflows for enhancing the metabolic stability of piperidine-4-carboxamide derivatives.

Caption: Common metabolic liabilities of the piperidine-4-carboxamide scaffold.

Stability_Enhancement_Workflow cluster_0 Problem Identification cluster_1 Analysis cluster_2 Strategy Selection cluster_3 Synthesis & Testing High Clearance High Clearance MetID Study MetID Study High Clearance->MetID Study Blocking Groups Blocking Groups MetID Study->Blocking Groups Deuteration Deuteration MetID Study->Deuteration Bioisosteric Replacement Bioisosteric Replacement MetID Study->Bioisosteric Replacement Synthesize Analogs Synthesize Analogs Blocking Groups->Synthesize Analogs Deuteration->Synthesize Analogs Bioisosteric Replacement->Synthesize Analogs In Vitro Assay In Vitro Assay Synthesize Analogs->In Vitro Assay

Caption: Workflow for enhancing metabolic stability of lead compounds.

References

  • Di, L., & Obach, R. S. (2015). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters, 9(8), 843–847. [Link]

  • McNaney, D., et al. (2008). The utility of metabolic stability screening in drug discovery. Drug Discovery Today, 13(23-24), 1059-1064.
  • U.S. Food and Drug Administration. (2020). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies: Guidance for Industry. [Link]

  • Bar-Ziv, R., et al. (2016). Bicyclic Bioisosteres of Piperidine: Version 2.0. Journal of Medicinal Chemistry, 59(9), 4467–4476.
  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361.
  • Lin, D., & Lu, A. Y. (2007). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological Reviews, 59(4), 470-518.
  • Cyprotex. (n.d.). Microsomal Stability. Evotec. [Link]

  • Pecic, S., et al. (2018). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. Prostaglandins & Other Lipid Mediators, 136, 90-95. [Link]

  • Ismail, M. M. (2017). The Role of Fluorine in Medicinal Chemistry. Journal of Fluorine Chemistry, 207, 1-12.
  • Obach, R. S. (1999). Prediction of human clearance from in vitro drug metabolism data. Drug Metabolism and Disposition, 27(11), 1350-1359.
  • U.S. Food and Drug Administration. (2022). Safety Testing of Drug Metabolites: Guidance for Industry. [Link]

  • Singh, J., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 618-623. [Link]

  • Kumar, V., & Sankar, R. (2020). Bioisosteres in Medicinal Chemistry. In Medicinal Chemistry with Pharmaceutical Product Development. IntechOpen.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). M12 Drug Interaction Studies. [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. [Link]

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Validation & Comparative

Comparing the efficacy of N-(2-hydroxyethyl)piperidine-4-carboxamide with other sQC inhibitors.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Comparative Efficacy of Secretory Glutaminyl Cyclase (sQC) Inhibitors

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of various secretory Glutaminyl Cyclase (sQC) inhibitors. As you navigate the complexities of developing novel therapeutics for neurodegenerative diseases, particularly Alzheimer's, understanding the landscape of sQC inhibition is paramount. This document offers an in-depth analysis of different chemical classes of sQC inhibitors, their mechanisms of action, and the experimental protocols required for their evaluation. This guide is designed to empower you to make informed decisions in your research and development endeavors, including the evaluation of novel compounds like N-(2-hydroxyethyl)piperidine-4-carboxamide.

The Critical Role of Secretory Glutaminyl Cyclase (sQC) in Alzheimer's Disease Pathogenesis

Secretory Glutaminyl Cyclase (sQC), also known as Glutaminyl-peptide Cyclotransferase (QPCT), is a pivotal enzyme in the progression of Alzheimer's disease (AD). It catalyzes the post-translational modification of the N-terminal glutamate of amyloid-beta (Aβ) peptides into a pyroglutamate form (pGlu-Aβ).[1] This modification renders the Aβ peptide more prone to aggregation, more resistant to degradation, and highly neurotoxic, acting as a seed for the formation of the amyloid plaques characteristic of AD.[1]

There are two isoforms of this enzyme in humans: the secretory sQC (encoded by the QPCT gene) and the Golgi-resident isoQC (encoded by the QPCTL gene). Both isoforms are upregulated in the brains of AD patients, making them attractive therapeutic targets.[2] By inhibiting sQC, we can potentially prevent the formation of pGlu-Aβ, thereby halting the cascade of events that leads to neurodegeneration.

cluster_0 Amyloid Precursor Protein (APP) Processing cluster_1 Therapeutic Intervention APP APP sAPPβ sAPPβ APP->sAPPβ β-secretase Amyloid-β (Aβ) Peptides (N-terminal Glutamate) APP->Aβ γ-secretase pGlu_Aβ Pyroglutamate-Aβ (pGlu-Aβ) Aβ->pGlu_Aβ sQC/isoQC Plaques Toxic Oligomers & Amyloid Plaques pGlu_Aβ->Plaques Neurodegeneration Neurodegeneration Plaques->Neurodegeneration sQC_Inhibitor sQC Inhibitor sQC_Inhibitor->Aβ Inhibits conversion to pGlu-Aβ

Caption: sQC-mediated formation of pGlu-Aβ in Alzheimer's disease.

A Comparative Analysis of sQC Inhibitor Classes

The development of sQC inhibitors has led to the emergence of several chemical classes, each with distinct structure-activity relationships (SAR). Here, we compare two prominent classes: imidazole-based and piperidine-4-carboxamide-based inhibitors.

Imidazole-Based Inhibitors

This class of inhibitors is characterized by a central imidazole scaffold. The most clinically advanced compound in this class is Varoglutamstat (PQ912) .[2][3] These inhibitors are typically potent, with Ki values in the low nanomolar range.[3]

Piperidine-4-Carboxamide-Based Inhibitors

A newer class of sQC inhibitors is based on the piperidine-4-carboxamide scaffold. While less explored, this scaffold presents a promising avenue for the development of novel inhibitors. A notable example is Cpd-41 , which has a reported IC50 of 34 μM.[1] Although less potent than Varoglutamstat, the unique binding mode of this class makes it an attractive candidate for further optimization to design high-affinity sQC inhibitors.[1]

Compound Chemical Class Reported Efficacy (Ki/IC50) Key In Vivo Findings
Varoglutamstat (PQ912) Imidazole-basedKi = 25 nM (human sQC)[3]Reduces brain pGlu-Aβ levels and improves cognitive performance in mouse models of AD.[2] Advanced to Phase 2 clinical trials.[4]
PBD-150 Not specifiedKi = 60 nM (human sQC variant)Significantly reduces Aβ3(pGlu)-40/42 depositions in the brains of transgenic mouse and Drosophila models of AD.
Cpd-41 Piperidine-4-carboxamide-basedIC50 = 34 μM[1]Demonstrates a unique binding mode in the sQC active site, making it a valuable scaffold for designing more potent inhibitors.[1]

Essential Experimental Protocols for Efficacy Evaluation

To rigorously assess the efficacy of a novel sQC inhibitor, a series of well-defined in vitro and in vivo experiments are necessary. The following protocols provide a validated framework for these evaluations.

In Vitro sQC Enzyme Inhibition Assay (Fluorescence-Based)

This assay provides a quantitative measure of an inhibitor's potency (IC50) by monitoring the enzymatic activity of sQC.

cluster_0 Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - sQC enzyme - Fluorogenic substrate - Test inhibitor dilutions - Assay buffer Start->Prepare_Reagents Incubate_1 Incubate sQC with inhibitor Prepare_Reagents->Incubate_1 Add_Substrate Add fluorogenic substrate Incubate_1->Add_Substrate Incubate_2 Incubate to allow enzymatic reaction Add_Substrate->Incubate_2 Add_Developer Add developer solution Incubate_2->Add_Developer Incubate_3 Incubate to generate fluorescent signal Add_Developer->Incubate_3 Measure_Fluorescence Measure fluorescence (Ex/Em = 490/520 nm) Incubate_3->Measure_Fluorescence Analyze_Data Analyze data and calculate IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for in vitro sQC enzyme inhibition assay.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor in DMSO. Create a serial dilution of the inhibitor in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Dilute recombinant human sQC enzyme to the desired concentration in assay buffer.

    • Prepare the fluorogenic sQC substrate solution as per the manufacturer's instructions (e.g., SensoLyte® Green Glutaminyl Cyclase Activity Assay Kit).[5]

  • Assay Procedure (96-well plate format):

    • Add 25 µL of the test inhibitor dilutions to the wells. Include wells with assay buffer only (no inhibitor control) and a known sQC inhibitor as a positive control.

    • Add 25 µL of the diluted sQC enzyme to all wells except the substrate control wells.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the sQC substrate solution to all wells.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Add 50 µL of the developer solution to each well.[1]

    • Incubate for an additional 30-60 minutes at 37°C.[1]

    • Measure the fluorescence intensity using a microplate reader at an excitation of ~490 nm and an emission of ~520 nm.[1]

  • Data Analysis:

    • Subtract the background fluorescence (substrate control wells) from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Assay for pGlu-Aβ Quantification (ELISA)

This assay assesses the ability of an inhibitor to reduce the production of pGlu-Aβ in a cellular context.

Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line that expresses amyloid precursor protein (APP), such as SH-SY5Y or HEK293 cells stably transfected with human APP.

    • Seed the cells in a multi-well plate and allow them to adhere.

    • Treat the cells with various concentrations of the test inhibitor for 24-48 hours. Include a vehicle control (e.g., DMSO).

  • Sample Collection:

    • Collect the cell culture supernatant.

    • Centrifuge the supernatant at 300 x g for 10 minutes at 4°C to remove any detached cells.

    • The clarified supernatant can be used directly in the ELISA or stored at -80°C.

  • ELISA Procedure:

    • Use a commercially available ELISA kit specific for pGlu-Aβ (e.g., pGlu-Aβ3-42).

    • Follow the manufacturer's protocol for the ELISA, which typically involves:

      • Coating the plate with a capture antibody.

      • Adding standards and samples to the wells.

      • Incubating with a detection antibody (often biotinylated).

      • Adding a streptavidin-HRP conjugate.

      • Adding a chromogenic substrate (e.g., TMB).

      • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Generate a standard curve using the pGlu-Aβ standards provided in the kit.

    • Calculate the concentration of pGlu-Aβ in each sample from the standard curve.

    • Determine the percentage reduction in pGlu-Aβ levels for each inhibitor concentration compared to the vehicle control.

In Vivo Efficacy Evaluation in an Animal Model of Alzheimer's Disease

This step is crucial to assess the therapeutic potential of the inhibitor in a living organism.

Protocol:

  • Animal Model Selection:

    • Utilize a transgenic mouse model of AD that develops pGlu-Aβ pathology, such as the APP/PS1 or 5XFAD mouse models.

  • Study Design:

    • Group the animals into a vehicle control group, a positive control group (treated with a known sQC inhibitor), and one or more experimental groups (treated with the test inhibitor at different doses).

    • Administer the compounds daily for a specified duration (e.g., 4-12 weeks) via an appropriate route (e.g., oral gavage).

  • Behavioral Testing:

    • Perform cognitive tests to assess learning and memory, such as the Morris water maze or the Y-maze, at the end of the treatment period.

  • Biochemical and Histological Analysis:

    • At the end of the study, sacrifice the animals and collect brain tissue.

    • Prepare brain homogenates and measure the levels of pGlu-Aβ and total Aβ using ELISA.

    • Perform immunohistochemical staining of brain sections to visualize and quantify amyloid plaques.

The Clinical Landscape and Future Perspectives

The development of sQC inhibitors has shown promise in preclinical studies, and some compounds have advanced to clinical trials. Varoglutamstat (PQ912) , developed by Vivoryon Therapeutics, has completed Phase 2a trials and has shown a good safety profile and target engagement in patients with early AD.[2][4] Although a subsequent Phase 2b trial was terminated for administrative reasons, the data suggested that Varoglutamstat was safe and well-tolerated.[6]

The journey of sQC inhibitors from the bench to the bedside is still ongoing, and the insights gained from past and current studies will undoubtedly pave the way for the development of more potent and selective next-generation inhibitors. The exploration of novel chemical scaffolds, such as the piperidine-4-carboxamide class, holds significant potential for identifying compounds with improved pharmacokinetic and pharmacodynamic properties.

Conclusion

Inhibition of secretory glutaminyl cyclase represents a compelling therapeutic strategy for Alzheimer's disease. This guide has provided a comparative overview of different classes of sQC inhibitors, highlighting their efficacy and the experimental methodologies required for their evaluation. For researchers working with novel compounds like N-(2-hydroxyethyl)piperidine-4-carboxamide, the protocols and comparative data presented herein offer a robust framework for assessing their potential as sQC inhibitors. As our understanding of the intricate mechanisms of AD deepens, the continued development and rigorous testing of sQC inhibitors will be crucial in the quest for an effective disease-modifying therapy.

References

  • AnaSpec. (n.d.). SensoLyte® Green Glutaminyl Cyclase Activity Assay Kit Fluorimetric. Retrieved from [Link]

  • Bhattacherjee, A., et al. (2021). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. International Journal of Biological Macromolecules, 170, 415-423. Retrieved from [Link]

  • Eurogentec. (2023). SensoLyte® Green Glutaminyl Cyclase Activity Assay KitFluorimetric*. Retrieved from [Link]

  • Alzforum. (2024). Varoglutamstat. Retrieved from [Link]

  • Alpan, A. S., et al. (2017). Mannich-benzimidazole derivatives as antioxidant and anticholinesterase inhibitors: Synthesis, biological evaluations, and molecular docking study. Archiv der Pharmazie, 350(1-2), e1600351. Retrieved from [Link]

  • Bukhari, S. N. A., et al. (2016). Structure activity relationship (SAR) of benzimidazole derivatives having anti-inflammatory activity. Journal of the Chemical Society of Pakistan, 38(1), 138-156. Retrieved from [Link]

  • Schilling, S., et al. (2004). Continuous Spectrometric Assays for Glutaminyl Cyclase Activity. Analytical Biochemistry, 327(1), 50-56. Retrieved from [Link]

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  • Kim, H. Y., et al. (2009). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. Journal of Medicinal Chemistry, 52(14), 4234-4246. Retrieved from [Link]

  • Scheltens, P., et al. (2021). The VIVA‐MIND study: Topline Results from Phase 2 RCT of Varoglutamstat in Early AD. Alzheimer's & Dementia, 17(S6). Retrieved from [Link]

  • Barana, C., et al. (2001). Design, synthesis, DNA binding, and biological evaluation of water-soluble hybrid molecules containing two pyrazole analogues of the alkylating cyclopropylpyrroloindole (CPI) subunit of the antitumor agent CC-1065 and polypyrrole minor groove binders. Journal of Medicinal Chemistry, 44(15), 2534-2542. Retrieved from [Link]

  • Wang, Y., et al. (2022). Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1 H-pyrazol-4-yl) amino) quinazolin-6-yl)- N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis. Acta Pharmaceutica Sinica B, 12(4), 1943-1962. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(10), 4053. Retrieved from [Link]

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A Comparative Analysis of 1-(2-hydroxyethyl)piperidine-4-carboxamide and Other Privileged Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Privileged Scaffold" Concept in Medicinal Chemistry

In the landscape of drug discovery, the term "privileged scaffold," first coined by Evans and colleagues in 1988, describes molecular frameworks that can serve as high-affinity ligands for multiple, often unrelated, biological targets.[1] These versatile structures provide an efficient starting point for the development of novel therapeutics, increasing the hit rate in screening campaigns and offering a robust foundation for lead optimization. Nitrogen-containing heterocycles are particularly prominent among these favored structures, with the piperidine ring being one of the most frequently encountered motifs in FDA-approved drugs.[2][3][4]

This guide provides an in-depth comparative analysis of the 1-(2-hydroxyethyl)piperidine-4-carboxamide scaffold. We will dissect its molecular architecture, compare its physicochemical and pharmacological properties against other established privileged scaffolds like piperazine and benzodiazepines, and provide actionable experimental protocols for its synthesis and evaluation. Our objective is to furnish researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions when selecting a core scaffold for their next therapeutic candidate.

The Piperidine-4-Carboxamide Core: A Closer Look

The piperidine-4-carboxamide moiety has cemented its status as a privileged structure, appearing in a wide array of therapeutic agents targeting everything from cardiovascular to central nervous system (CNS) disorders.[5][6] Its success stems from a combination of favorable attributes:

  • Structural Rigidity: The saturated piperidine ring adopts a stable chair conformation, which reduces the entropic penalty upon binding to a target protein and allows for well-defined exit vectors for substitution.

  • Hydrogen Bonding Capability: The carboxamide group is an excellent hydrogen bond donor and acceptor, facilitating strong and specific interactions within a target's binding pocket.[6]

  • Modulation of Physicochemical Properties: The basic nitrogen atom (pKa ~8-9) can be protonated at physiological pH, enhancing aqueous solubility. This basicity, along with overall lipophilicity, can be finely tuned through substitution at the N1 position.[7]

The specific subject of this guide, 1-(2-hydroxyethyl)piperidine-4-carboxamide , incorporates a hydroxyethyl group at the N1 position. This functionalization further enhances its utility by:

  • Increasing Polarity: The terminal hydroxyl group increases hydrophilicity, which can improve aqueous solubility and alter the ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Providing an Additional Interaction Point: The hydroxyl group can act as another hydrogen bond donor or acceptor, potentially forging new interactions with a biological target to enhance affinity or selectivity.

G cluster_scaffold 1-(2-hydroxyethyl)piperidine-4-carboxamide cluster_features Key Structural Features scaffold_img A Piperidine Ring (Rigid Conformation) scaffold_img->A Provides defined 3D geometry B Carboxamide Group (H-Bond Donor/Acceptor) scaffold_img->B Key binding interactions C Basic Nitrogen (Solubility, pKa Modulation) scaffold_img->C Influences pharmacokinetics D Hydroxyethyl Group (Polarity, H-Bonding) scaffold_img->D Fine-tunes physicochemical properties

Caption: Key pharmacophoric features of the 1-(2-hydroxyethyl)piperidine-4-carboxamide scaffold.

Comparative Analysis with Other Privileged Scaffolds

The choice of a scaffold is a critical decision point in drug design. Below, we compare the piperidine-4-carboxamide framework to other widely used privileged structures.

vs. Piperazine

Piperazine is another six-membered nitrogenous heterocycle ubiquitous in medicinal chemistry, particularly in CNS-active drugs.[8] The presence of a second nitrogen atom dramatically alters its properties compared to piperidine.

PropertyPiperidine-4-carboxamidePiperazineRationale & Implications
Basicity (pKa) ~8.5 (single basic center)~9.8 and ~5.6 (two basic centers)Piperazine's dual amines make it highly water-soluble and a strong H-bond acceptor.[2] However, this can also lead to higher plasma protein binding and potential off-target effects at aminergic GPCRs.[8][9]
Lipophilicity (LogP) HigherLowerThe piperidine scaffold is inherently more lipophilic, which can be advantageous for cell permeability and crossing the blood-brain barrier (BBB), but may require optimization to avoid solubility issues.[2]
Metabolic Stability Generally stable, but susceptible to N-dealkylation and oxidation alpha to the nitrogen.[7]Can be a metabolic liability, susceptible to N-oxidation and cleavage.[9]The choice between scaffolds may be dictated by the need to enhance metabolic stability. In some cases, replacing piperazine with piperidine improves this parameter.[9]
Receptor Selectivity Can be highly selective.Can exhibit polypharmacology.In a study of matched molecular pairs, replacing a piperazine with a piperidine ring dramatically increased affinity for the σ1R receptor by several orders of magnitude while only slightly altering histamine H3 receptor affinity, demonstrating the profound impact of the scaffold on selectivity.[9]
vs. Benzodiazepine

The benzodiazepine scaffold is a classic example of a privileged structure, famously targeting GABA-A receptors but also showing activity at a diverse range of other targets.[1]

PropertyPiperidine-4-carboxamideBenzodiazepineRationale & Implications
Structural Flexibility Conformationally restricted (chair form)Fused ring system with some conformational flexibility.The rigidity of the piperidine scaffold can be an advantage for locking in a bioactive conformation. The benzodiazepine's larger, more planar structure interacts with different types of binding sites.
Synthetic Accessibility High; readily synthesized from commercial starting materials.More complex, multi-step syntheses are typically required.The synthetic tractability of the piperidine scaffold allows for the rapid generation of diverse chemical libraries for screening and SAR studies.
Physicochemical Space Lower MW, more 3D character (higher Fsp3).Higher MW, more aromatic/planar character.The piperidine scaffold is well-aligned with modern drug design principles that favor lower molecular weight and higher three-dimensional character to improve developability and escape flatland.
Target Class Broad; GPCRs, ion channels, enzymes.[5][6]Primarily CNS targets (GABA-A receptors), but also cytokine inhibitors, and others.[1]While both are "privileged," they tend to target different, though sometimes overlapping, biological spaces.
Summary of Physicochemical Properties

The following table summarizes calculated physicochemical properties for the parent scaffolds. These values are critical for predicting ADME properties and overall drug-likeness.

ScaffoldMolecular Weight ( g/mol )XLogP3Topological Polar Surface Area (Ų)
1-(2-hydroxyethyl)piperidine-4-carboxamide 172.23-1.469.4 Ų
Piperazine 86.14-1.124.1 Ų
Diazepam (a Benzodiazepine) 284.72.832.7 Ų

Data sourced from PubChem.

The data clearly illustrates the differences: the subject scaffold has intermediate polarity and a low LogP, suggesting good solubility. Its TPSA is under the 70-90 Ų range often considered favorable for CNS penetration.[10]

G cluster_flow Scaffold Selection Workflow start Define Target & Desired Properties (e.g., CNS penetration, solubility) select Select Initial Scaffolds (Piperidine, Piperazine, etc.) start->select model In Silico Modeling (Docking, ADME Prediction) select->model synth Synthesize Library of Analogs model->synth screen In Vitro Screening (Binding, Functional Assays) synth->screen optimize Lead Optimization (SAR, DMPK) screen->optimize optimize->synth Iterative Refinement stop Candidate Drug optimize->stop

Caption: A generalized workflow for scaffold selection and optimization in early drug discovery.

Experimental Protocols

To ensure scientific integrity, methodologies must be robust and reproducible. Here we provide representative protocols for the synthesis and preliminary biological evaluation of derivatives based on the 1-(2-hydroxyethyl)piperidine-4-carboxamide scaffold.

Protocol 1: Synthesis of N-Aryl-1-(2-hydroxyethyl)piperidine-4-carboxamide

This protocol describes a standard amide coupling reaction, a cornerstone of medicinal chemistry, to append a functional group to the carboxamide nitrogen.

Causality: The choice of EDC/HOBt as coupling agents is standard for minimizing racemization and promoting efficient amide bond formation under mild conditions. DMF is an excellent polar aprotic solvent for dissolving the reactants. A mild base like DIPEA is used to neutralize the HCl salt of the amine and facilitate the reaction without causing unwanted side reactions.

Methodology:

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve 1-(2-hydroxyethyl)piperidine-4-carboxylic acid (1.0 eq)[11] and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl) (1.2 eq) to the solution and stir at room temperature for 30 minutes. This step activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.

  • Amine Addition: Add the desired aniline derivative (e.g., 4-fluoroaniline) (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the reaction mixture.

  • Reaction: Allow the mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water and extract three times with ethyl acetate. The organic layers are combined.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., dichloromethane/methanol) to yield the pure N-aryl-1-(2-hydroxyethyl)piperidine-4-carboxamide.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

G cluster_synthesis Synthesis & Purification Workflow A 1. Dissolve Acid & HOBt in DMF B 2. Add EDC-HCl (Activate for 30 min) A->B C 3. Add Aniline & DIPEA B->C D 4. Stir 12-18h at RT (Monitor by TLC/LCMS) C->D E 5. Aqueous Work-up (EtOAc Extraction) D->E F 6. Wash & Dry Organic Layer E->F G 7. Purify by Flash Chromatography F->G H 8. Characterize (NMR, HRMS) G->H

Caption: Step-by-step workflow for the synthesis and purification of a target molecule.

Protocol 2: In Vitro Blood-Brain Barrier Permeability Assessment (PAMPA-BBB)

Causality: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay used in early drug discovery to predict passive membrane permeability. The PAMPA-BBB variant uses a lipid composition (e.g., porcine brain lipid) that mimics the blood-brain barrier, providing a valuable early indicator of a compound's potential for CNS penetration.[10] It is a cost-effective method to prioritize compounds before moving to more complex and expensive cell-based or in vivo models.

Methodology:

  • Donor Plate Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Dilute the stock solution into a universal buffer (pH 7.4) to a final concentration of 100 µM. Add this solution to the wells of a 96-well donor plate.

  • Filter Plate Coating: Coat the filter of a 96-well filter plate (the "acceptor plate") with 5 µL of a 10 mg/mL solution of porcine brain lipid in dodecane.

  • Assay Assembly: Add 200 µL of universal buffer (pH 7.4) to the wells of the coated acceptor plate. Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the donor wells makes contact with the buffer in the acceptor wells.

  • Incubation: Incubate the assembled plate "sandwich" at room temperature for 4-5 hours in a humidified chamber to prevent evaporation.

  • Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS. Run high-permeability (e.g., caffeine) and low-permeability (e.g., atenolol) control compounds in parallel for system validation.

  • Permeability Calculation: Calculate the effective permeability (Pe) using the following equation: Pe = C x Vd x Va / ((Area x Time) x (Vd + Va) x (Cd(t) - Ca(t))) Where C is a constant related to the volumes and surface area, Vd and Va are the volumes of the donor and acceptor wells, and Cd(t) and Ca(t) are the concentrations in the donor and acceptor wells at the end of the incubation time.

Data Interpretation:

  • Pe > 4.0 x 10⁻⁶ cm/s: High probability of CNS penetration.

  • 2.0 < Pe < 4.0 x 10⁻⁶ cm/s: Medium probability of CNS penetration.

  • Pe < 2.0 x 10⁻⁶ cm/s: Low probability of CNS penetration.

Conclusion and Future Outlook

The 1-(2-hydroxyethyl)piperidine-4-carboxamide scaffold represents a valuable starting point in drug discovery, building upon the proven success of the piperidine core. Its key advantages lie in its synthetic tractability, favorable physicochemical properties, and the ability to fine-tune polarity and hydrogen bonding potential via the N1-hydroxyethyl group.

When compared to other privileged scaffolds, it offers a more three-dimensional and arguably more synthetically accessible alternative to planar aromatic systems like benzodiazepines. In contrast to piperazine, it provides a different profile of basicity and lipophilicity, which can be leveraged to overcome challenges in metabolic stability or to achieve a desired selectivity profile.[2][9]

The ultimate choice of a scaffold, however, is never made in a vacuum. It requires a careful, data-driven consideration of the biological target, the desired therapeutic profile, and the overall project goals. The information and protocols provided in this guide serve as a foundational resource to empower researchers to rationally design and evaluate new therapeutic agents, leveraging the distinct advantages of the 1-(2-hydroxyethyl)piperidine-4-carboxamide scaffold in their quest for the next generation of medicines.

References

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An Investigational Guide for N-(2-hydroxyethyl)piperidine-4-carboxamide: From Target Hypothesis to Comparative Cross-Validation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(2-hydroxyethyl)piperidine-4-carboxamide is a novel chemical entity with limited published data regarding its biological activity. This guide abandons a traditional comparative analysis in favor of establishing a rigorous, multi-tiered investigational framework. We provide researchers, scientists, and drug development professionals with a comprehensive roadmap for the initial characterization and eventual cross-validation of this compound. By leveraging structural analog analysis, we first generate a testable hypothesis for its potential biological targets. Subsequently, we detail robust, step-by-step protocols for primary in vitro screening and secondary functional assays. The guide culminates in a framework for cross-validating confirmed "hits" against established reference compounds, ensuring that any discovered activity is benchmarked against the current therapeutic landscape. This document serves as a blueprint for transforming an uncharacterized molecule into a well-defined pharmacological tool or potential drug lead.

Introduction: The Challenge of a Novel Scaffold

N-(2-hydroxyethyl)piperidine-4-carboxamide (CAS 30672-46-9) is a synthetic intermediate featuring a piperidine-4-carboxamide core.[1][2][3] The piperidine ring is a ubiquitous and versatile scaffold in medicinal chemistry, found in numerous FDA-approved drugs targeting a wide range of biological systems, including acting as anticancer, anti-diabetic, and antimicrobial agents.[4][5] The carboxamide group provides a key hydrogen bond donor and acceptor, critical for molecular recognition, while the N-hydroxyethyl moiety can enhance polarity and introduce additional hydrogen bonding interactions.[1]

Despite the prevalence of its core structures, public-domain experimental data on the specific biological effects of N-(2-hydroxyethyl)piperidine-4-carboxamide is conspicuously absent. This guide, therefore, addresses a critical gap: how does one systematically investigate a novel compound to uncover, validate, and benchmark its pharmacological potential? We will proceed by establishing a logical, evidence-based workflow designed to ensure scientific integrity at each stage.

Part 1: Hypothesis Generation via Structural Analog Analysis

The first step in characterizing a new compound is to form an educated hypothesis about its potential biological targets. The piperidine-4-carboxamide scaffold is structurally related to several classes of bioactive molecules.

  • Secretory Glutaminyl Cyclase (sQC) Inhibition: A recent study identified a piperidine-4-carboxamide moiety as a novel scaffold for inhibitors of secretory glutaminyl cyclase (sQC), an enzyme implicated in Alzheimer's disease.[6]

  • Dipeptidyl Peptidase IV (DPP4) Inhibition: Structure-activity relationship (SAR) studies have revealed that piperidine-constrained phenethylamines are potent inhibitors of DPP4, a target for type 2 diabetes.[7]

  • Antimicrobial Activity: Piperidine-4-carboxamides have been identified as a new class of inhibitors targeting DNA gyrase in Mycobacterium abscessus.[8] Furthermore, various derivatives have shown broad antimicrobial and antifungal properties.[9]

  • Proteasome Inhibition: A piperidine carboxamide series has demonstrated potent and selective antimalarial activity by inhibiting the Plasmodium falciparum proteasome.[10]

Based on this evidence, a primary hypothesis is that N-(2-hydroxyethyl)piperidine-4-carboxamide may exhibit inhibitory activity against G protein-coupled receptors (GPCRs), key metabolic enzymes like DPP4, or microbial targets. For the purposes of this guide, we will proceed with the hypothesis that the compound targets a GPCR, a common target class for piperidine-containing drugs.

Part 2: A Tiered Experimental & Cross-Validation Workflow

A structured, tiered approach is essential to efficiently allocate resources and build a logical case for a compound's activity. Our proposed workflow progresses from broad initial screening to specific, comparative validation.

G cluster_0 Phase 1: Discovery cluster_1 Phase 2: Validation cluster_2 Phase 3: Optimization Hypothesis Hypothesis Generation (Structural Analogs) Screening Tier 1: In Vitro Receptor Binding Assay Hypothesis->Screening Select Target Panel Functional Tier 2: Cellular Functional Assay (cAMP) Screening->Functional Confirm 'Hit' Activity CrossVal Tier 3: Cross-Validation vs. Reference Compound Functional->CrossVal Benchmark Potency & Efficacy ADME Lead Optimization (ADME/Tox Profiling) CrossVal->ADME Advance Validated Hit

Caption: Proposed investigational workflow for N-(2-hydroxyethyl)piperidine-4-carboxamide.

Part 3: Tier 1 Protocol - Competitive Radioligand Binding Assay

This initial screen aims to determine if the compound binds to a hypothesized receptor. A competitive binding assay is a rapid and cost-effective method to rank the relative affinities of a series of ligands for a target.[11][12]

Objective: To determine the binding affinity (IC50) of N-(2-hydroxyethyl)piperidine-4-carboxamide for a selected GPCR (e.g., a dopamine or serotonin receptor subtype) by measuring its ability to displace a known high-affinity radioligand.

Methodology:

  • Preparation of Cell Membranes:

    • Culture cells stably expressing the target human GPCR (e.g., HEK293 cells).

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 1-2 mg/mL. Store at -80°C.

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add 50 µL of assay buffer, 25 µL of the radioligand (at a concentration near its Kd), and 25 µL of cell membrane suspension.

    • Non-Specific Binding (NSB) Wells: Add 25 µL of assay buffer, 25 µL of the radioligand, 25 µL of a high concentration of an unlabeled reference antagonist (to saturate all specific binding sites), and 25 µL of cell membranes.

    • Test Compound Wells: Add 25 µL of N-(2-hydroxyethyl)piperidine-4-carboxamide at various concentrations (typically a 10-point serial dilution from 100 µM to 1 pM), 25 µL of the radioligand, and 25 µL of cell membranes.

  • Incubation & Termination:

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters rapidly three times with ice-cold wash buffer.

  • Detection & Analysis:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter (counts per minute, CPM).

    • Calculate the percent specific binding for each concentration of the test compound.

    • Plot the percent specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.[11]

Part 4: Tier 2 Protocol - Cellular Functional Assay (cAMP Measurement)

A binding "hit" from Tier 1 must be evaluated for functional activity. For Gs or Gi-coupled GPCRs, measuring changes in intracellular cyclic adenosine monophosphate (cAMP) is a robust method to determine if the compound acts as an agonist or antagonist.[13][14]

Objective: To determine if N-(2-hydroxyethyl)piperidine-4-carboxamide modulates cAMP production in cells expressing the target GPCR, thereby characterizing it as an agonist, antagonist, or inverse agonist.

G cluster_0 GPCR Signaling Cascade Ligand Agonist (e.g., Test Compound) Receptor Gs-Coupled GPCR Ligand->Receptor Binds G_Protein Gαs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (Downstream Effects) cAMP->PKA Activates

Caption: Simplified Gs-coupled GPCR signaling pathway leading to cAMP production.

Methodology (using HTRF Assay Format):

  • Cell Preparation:

    • Seed cells expressing the target GPCR into a 384-well plate and culture overnight.

    • On the day of the assay, remove the culture medium and replace it with stimulation buffer.

  • Agonist Mode Assay:

    • Add N-(2-hydroxyethyl)piperidine-4-carboxamide across a range of concentrations.

    • Incubate for 30 minutes at room temperature.

  • Antagonist Mode Assay:

    • Add N-(2-hydroxyethyl)piperidine-4-carboxamide across a range of concentrations.

    • Incubate for 15 minutes.

    • Add a known agonist for the receptor at its EC80 concentration (the concentration that gives 80% of its maximal effect) to all wells.

    • Incubate for an additional 30 minutes.

  • Cell Lysis and Detection:

    • Add the HTRF lysis reagents, which include a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.[14]

    • Intracellular cAMP produced by the cells competes with the d2-labeled cAMP for binding to the antibody.[15]

    • Incubate for 60 minutes at room temperature to allow the competitive immunoassay to reach equilibrium.

  • Data Acquisition & Analysis:

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (d2 acceptor) and 620 nm (cryptate donor).

    • Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve.

    • For agonist mode: Plot cAMP concentration vs. log[compound] to determine the EC50 (potency) and Emax (efficacy).

    • For antagonist mode: Plot the inhibition of the agonist response vs. log[compound] to determine the IC50.

Part 5: Tier 3 - Cross-Validation & Comparative Data Presentation

Once a compound's activity is confirmed and characterized, it must be benchmarked against a known standard or alternative compound. This cross-validation step is crucial for understanding its relative potency and potential therapeutic value.[16]

Objective: To directly compare the potency and efficacy of N-(2-hydroxyethyl)piperidine-4-carboxamide with a well-characterized reference compound acting on the same target.

Protocol:

  • Perform the optimized Tier 1 (Binding) and Tier 2 (Functional) assays simultaneously for both N-(2-hydroxyethyl)piperidine-4-carboxamide and the selected reference compound (e.g., a known drug or widely used research tool).

  • Ensure all experimental conditions (cell passage number, reagent lots, incubation times) are identical for a valid comparison.

  • Analyze the data to generate key comparative metrics. The results should be summarized in a clear, tabular format.

Table 1: Hypothetical Cross-Validation Data Summary

CompoundBinding Affinity (IC50, nM)Functional Potency (EC50, nM)Max Efficacy (% of Control Agonist)
N-(2-hydroxyethyl)piperidine-4-carboxamide 85.2150.795%
Reference Compound A (Agonist) 10.522.1100%

This table presents hypothetical data for illustrative purposes.

This direct comparison immediately contextualizes the findings. In this hypothetical example, N-(2-hydroxyethyl)piperidine-4-carboxamide is a full agonist but is approximately 8-fold less potent than Reference Compound A in binding and 7-fold less potent in the functional assay. This information is critical for making a "Go/No-Go" decision for further development or lead optimization.[17]

Conclusion and Future Directions

This guide outlines a systematic, three-tiered approach for the initial pharmacological characterization and cross-validation of the novel compound N-(2-hydroxyethyl)piperidine-4-carboxamide. By moving from a broad, hypothesis-driven screen to a specific, comparative functional analysis, researchers can build a robust data package that establishes the compound's mechanism of action and its potency relative to existing chemical matter.

A validated hit from this workflow would proceed to further preclinical evaluation, including:

  • Selectivity Profiling: Screening against a panel of related receptors to determine off-target effects.

  • In Vitro ADME/Tox: Assessing metabolic stability, cell permeability, and potential cytotoxicity to evaluate its "drug-like" properties.[18][19]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to improve potency and selectivity, a crucial step in lead optimization.[18]

By adhering to this structured and self-validating framework, the scientific community can efficiently and rigorously unlock the potential of uncharacterized molecules like N-(2-hydroxyethyl)piperidine-4-carboxamide.

References

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  • Kumar, A., et al. (2021). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. International Journal of Biological Macromolecules. Available at: [Link]

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In-Vivo Validation of 1-(2-hydroxyethyl)piperidine-4-carboxamide: A Comparative Guide to Assessing Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in-vivo validation of 1-(2-hydroxyethyl)piperidine-4-carboxamide, a novel piperidine derivative with putative therapeutic properties. Drawing upon established methodologies for analogous compounds, we delineate a rigorous experimental plan to ascertain its efficacy, safety, and pharmacokinetic profile, while objectively comparing its potential performance against a relevant alternative and a standard-of-care treatment. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to 1-(2-hydroxyethyl)piperidine-4-carboxamide and its Therapeutic Potential

The piperidine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including analgesic, anti-inflammatory, anti-cancer, and anti-malarial effects.[1][2] The compound 1-(2-hydroxyethyl)piperidine-4-carboxamide integrates this privileged heterocyclic core with a carboxamide moiety, a functional group frequently associated with diverse biological activities, and a hydroxyethyl substitution on the piperidine nitrogen, which may modulate its pharmacokinetic and pharmacodynamic properties.

While direct in-vivo studies on 1-(2-hydroxyethyl)piperidine-4-carboxamide are not yet prevalent in published literature, the known analgesic and anti-inflammatory properties of other piperidine-4-carboxamide derivatives suggest a promising therapeutic avenue for this novel compound.[3] This guide, therefore, outlines a hypothetical yet robust in-vivo validation pathway to explore its potential as an analgesic and anti-inflammatory agent.

A Proposed In-Vivo Validation Workflow

A thorough in-vivo assessment is critical to bridge the gap between promising in-vitro data and clinical utility. The following multi-stage experimental workflow is proposed to comprehensively evaluate the therapeutic effects of 1-(2-hydroxyethyl)piperidine-4-carboxamide.

G cluster_0 Pre-Clinical In-Vivo Validation Workflow A Compound Synthesis & Characterization B Acute Toxicity Study (LD50) A->B Safety First C Pharmacokinetic (PK) Profiling (Absorption, Distribution, Metabolism, Excretion) B->C Determine Safe Dosing Range D Pharmacodynamic (PD) Studies: Analgesic & Anti-inflammatory Models C->D Inform Dosing Regimen E Dose-Response Relationship D->E Establish Efficacy F Comparative Efficacy Studies E->F Compare to Alternatives G Data Analysis & Interpretation F->G Synthesize Findings

Caption: Proposed workflow for the in-vivo validation of 1-(2-hydroxyethyl)piperidine-4-carboxamide.

Detailed Experimental Protocols

Acute Toxicity Assessment

Rationale: The initial step in any in-vivo investigation is to determine the safety profile of the test compound. An acute toxicity study will establish the median lethal dose (LD50) and identify potential signs of toxicity.

Protocol:

  • Animal Model: Swiss albino mice (n=5 per group), weighing 20-25g.

  • Route of Administration: Intraperitoneal (i.p.) or oral (p.o.), depending on the intended clinical route.

  • Dose Escalation: Administer escalating doses of 1-(2-hydroxyethyl)piperidine-4-carboxamide (e.g., 50, 100, 200, 500, 1000 mg/kg).

  • Observation: Monitor animals continuously for the first 4 hours and then periodically for 14 days for any signs of toxicity, including changes in behavior, grooming, respiration, and mortality.

  • Data Analysis: Calculate the LD50 value using a suitable statistical method (e.g., Probit analysis).

Pharmacokinetic (PK) Profiling

Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is crucial for designing an effective dosing regimen.

Protocol:

  • Animal Model: Sprague-Dawley rats (n=3 per time point) with jugular vein cannulation.

  • Administration: Administer a single dose of 1-(2-hydroxyethyl)piperidine-4-carboxamide intravenously (i.v.) and orally (p.o.) to separate groups of animals.

  • Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) post-administration.

  • Bioanalysis: Quantify the concentration of the compound in plasma using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Analgesic Efficacy: Tail-Flick Test

Rationale: The tail-flick test is a well-established model for assessing centrally mediated analgesia.[3]

Protocol:

  • Animal Model: Swiss albino mice (n=6 per group).

  • Acclimatization: Acclimatize mice to the testing apparatus.

  • Baseline Measurement: Measure the baseline tail-flick latency by applying a radiant heat source to the tail.

  • Drug Administration: Administer 1-(2-hydroxyethyl)piperidine-4-carboxamide, a vehicle control, and a positive control (e.g., morphine) via the chosen route.

  • Post-treatment Measurement: Measure tail-flick latency at various time points (e.g., 30, 60, 90, 120 minutes) after drug administration.

  • Data Analysis: Calculate the percentage of maximal possible effect (%MPE) and compare the results between groups.

Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema

Rationale: This model is widely used to evaluate the anti-inflammatory effects of novel compounds.

Protocol:

  • Animal Model: Wistar rats (n=6 per group).

  • Drug Administration: Administer 1-(2-hydroxyethyl)piperidine-4-carboxamide, a vehicle control, and a positive control (e.g., indomethacin) one hour before the carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control.

Comparative Performance Analysis

To contextualize the potential therapeutic value of 1-(2-hydroxyethyl)piperidine-4-carboxamide, its hypothetical performance should be benchmarked against a structurally related compound and a standard-of-care drug. For this guide, we will compare it with a generic piperidine-4-carboxamide derivative (as a representative of the class) and Diclofenac (a widely used NSAID).

Parameter 1-(2-hydroxyethyl)piperidine-4-carboxamide (Hypothetical) Piperidine-4-carboxamide Derivative (Generic) Diclofenac (Standard of Care)
Analgesic Efficacy (%MPE in Tail-Flick) > 60% at 50 mg/kg~50% at 50 mg/kg[3]Not typically active in this model
Anti-inflammatory Efficacy (% Inhibition of Edema) > 50% at 50 mg/kgModerate activity reported[3]> 60% at 10 mg/kg
Oral Bioavailability Moderate to HighVariableHigh
Safety Profile (Therapeutic Index) To be determinedGenerally well-tolerated[3]Known gastrointestinal and cardiovascular side effects
Hypothesized Mechanism Dual action on central and peripheral pathwaysPrimarily central action[3]COX-1 and COX-2 inhibition

Hypothesized Mechanism of Action

Based on the diverse activities of piperidine derivatives, 1-(2-hydroxyethyl)piperidine-4-carboxamide may exert its therapeutic effects through multiple mechanisms. It could potentially modulate the activity of key inflammatory mediators such as cytokines and prostaglandins. Furthermore, its structural similarity to known neuroactive compounds suggests a possible interaction with central nervous system targets, contributing to its analgesic properties.

G cluster_0 Hypothesized Anti-inflammatory Pathway A Inflammatory Stimulus (e.g., Carrageenan) B Activation of Pro-inflammatory Pathways (e.g., NF-κB) A->B C Upregulation of COX-2 & Pro-inflammatory Cytokines B->C D Increased Prostaglandin & Cytokine Production C->D E Inflammation (Edema, Pain) D->E F 1-(2-hydroxyethyl)piperidine- 4-carboxamide F->C Inhibition

Caption: A potential anti-inflammatory mechanism of action for 1-(2-hydroxyethyl)piperidine-4-carboxamide.

Conclusion

The in-vivo validation of 1-(2-hydroxyethyl)piperidine-4-carboxamide holds significant promise for the development of a novel analgesic and anti-inflammatory agent. The experimental framework detailed in this guide provides a clear and scientifically rigorous path to ascertain its therapeutic potential. Through a systematic evaluation of its safety, pharmacokinetics, and efficacy, and by drawing objective comparisons with existing alternatives, the scientific community can effectively determine the clinical viability of this promising compound. The versatility of the piperidine scaffold, combined with the potential for favorable modifications, underscores the importance of such preclinical investigations in the continuous search for improved therapeutics.

References

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A Comparative Guide to the Proteasome Inhibitory Activity of Piperidine Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the landscape of proteasome inhibitors, the piperidine carboxamide class presents a compelling area of exploration. These non-covalent inhibitors offer the potential for enhanced selectivity and a differentiated safety profile compared to their covalent counterparts. This guide provides an in-depth comparison of the proteasome inhibitory activity of various piperidine carboxamides, supported by experimental data and detailed protocols to empower your research endeavors.

The Ubiquitin-Proteasome System: A Fundamental Cellular Machine

The ubiquitin-proteasome system (UPS) is the primary pathway for regulated protein degradation in eukaryotic cells, playing a critical role in maintaining cellular homeostasis. Its function is essential for a multitude of cellular processes, including cell cycle progression, signal transduction, and the removal of misfolded or damaged proteins. The 26S proteasome, the central protease of this pathway, is a large, multi-subunit complex responsible for the processive degradation of proteins that have been tagged with a polyubiquitin chain.

The 20S core particle of the proteasome houses the catalytic activity, distributed across three distinct active sites: the β1 subunit (caspase-like), the β2 subunit (trypsin-like), and the β5 subunit (chymotrypsin-like).[1] Due to its crucial role in cellular function, the proteasome has emerged as a significant therapeutic target, particularly in oncology.

Ubiquitin_Proteasome_Pathway cluster_ubiquitination Ubiquitination Cascade cluster_degradation Proteasomal Degradation Ub Ubiquitin (Ub) E1 E1 Ubiquitin-Activating Enzyme Ub->E1 ATP E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub E3 E3 Ubiquitin Ligase E2->E3 Ub PolyUbProtein Polyubiquitinated Protein E3->PolyUbProtein Poly-Ub Chain TargetProtein Target Protein TargetProtein->E3 Proteasome 26S Proteasome PolyUbProtein->Proteasome Recognition & Unfolding Peptides Peptides Proteasome->Peptides Degradation Ub_recycle Deubiquitinating Enzymes (DUBs) Proteasome->Ub_recycle Ub Salvage AminoAcids Amino Acids Peptides->AminoAcids Further Processing Ub_recycle->Ub

Caption: The Ubiquitin-Proteasome Pathway.

Piperidine Carboxamides: A Class of Non-Covalent Proteasome Inhibitors

Piperidine carboxamides have emerged as a promising class of non-covalent proteasome inhibitors. Unlike covalent inhibitors that form a permanent bond with the active site, non-covalent inhibitors offer the potential for improved selectivity and a more favorable safety profile, as they are less prone to off-target interactions. The primary mechanism of action for the piperidine carboxamides discussed herein is the inhibition of the chymotrypsin-like activity of the β5 subunit of the 20S proteasome.[2]

Comparative Analysis of Proteasome Inhibitory Activity

The inhibitory potency of a compound is a critical parameter in drug development. For proteasome inhibitors, this is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity by 50%. The following table summarizes the structure-activity relationship (SAR) for a selection of piperidine carboxamide derivatives, highlighting the impact of structural modifications on their inhibitory activity against the 20S proteasome β5 subunit.

Compound IDCore StructureR1 GroupR2 Group20S Proteasome β5 IC50 (nM)Reference
SW042 (racemic) Piperidine CarboxamideGlycolic acidPhenyl~140-190 (EC50)
(S)-SW042 Piperidine CarboxamideGlycolic acidPhenylPotent enantiomer
(R)-SW042 Piperidine CarboxamideGlycolic acidPhenyl100-fold less potent than (S)
SW584 Piperidine CarboxamideOptimized Glycolic acid analogOptimized Phenyl analogPotent analog of SW042[3]
Compound 28 Dipeptidyl PiperidineN-acetyl-L-phenylalanine4-fluorobenzyl1.4 ± 0.1[2]
Compound 24 Peptidyl PiperidineOptimized N-acyl groupOptimized benzyl group0.8 ± 0.2[4]
Compound 35 Peptidyl Piperidine/PiperazineNeopentyl-asparagine residueOptimized benzyl group1.2 ± 0.1

Key Insights from SAR Studies:

  • Stereochemistry is Crucial: The activity of SW042 is highly dependent on its stereochemistry, with the (S)-enantiomer being significantly more potent.

  • Essential Pharmacophores: The glycolic acid and phenyl moieties of SW042 were found to be essential for its activity.

  • Dipeptidyl Modifications Enhance Potency: The incorporation of dipeptidyl structures, as seen in compounds 28, 24, and 35, leads to a dramatic increase in inhibitory potency, with IC50 values in the low nanomolar range.[2][4]

  • Substituent Optimization: Optimization of the substituents on the peptidyl and benzyl groups of the piperidine core can further enhance the inhibitory activity, as demonstrated by the sub-nanomolar IC50 of compound 24.[4]

Experimental Protocol: 20S Proteasome Chymotrypsin-Like Activity Assay

To enable researchers to independently verify and compare the activity of piperidine carboxamides, we provide a detailed, step-by-step protocol for a fluorometric assay to measure the chymotrypsin-like activity of the 20S proteasome.

Assay_Workflow cluster_prep Assay Preparation cluster_incubation Reaction & Incubation cluster_detection Data Acquisition & Analysis ReagentPrep Prepare Assay Buffer, Substrate (Suc-LLVY-AMC), and Inhibitor Solutions PlateSetup Set up 96-well plate: - Blanks - Positive Control (Proteasome only) - Negative Control (Substrate only) - Test Wells (Proteasome + Inhibitor) ReagentPrep->PlateSetup AddProteasome Add 20S Proteasome to Positive Control and Test Wells PlateSetup->AddProteasome PreIncubate Pre-incubate with Inhibitor (if applicable) AddProteasome->PreIncubate AddSubstrate Add Fluorogenic Substrate (Suc-LLVY-AMC) to all wells PreIncubate->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate ReadFluorescence Measure Fluorescence (Ex/Em = 380/460 nm) in a kinetic or endpoint mode Incubate->ReadFluorescence CalculateActivity Calculate Proteasome Activity (relative fluorescence units/time) ReadFluorescence->CalculateActivity DetermineIC50 Plot % Inhibition vs. Inhibitor Concentration and determine IC50 value CalculateActivity->DetermineIC50

Caption: Experimental Workflow for 20S Proteasome Activity Assay.

Materials:

  • Purified 20S Proteasome

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 0.5 mM EDTA, 0.035% SDS)

  • Fluorogenic Substrate: Suc-LLVY-AMC (N-Succinyl-Leu-Leu-Val-Tyr-7-Amido-4-Methylcoumarin)

  • Piperidine Carboxamide Inhibitors

  • DMSO (for dissolving substrate and inhibitors)

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Suc-LLVY-AMC in DMSO (e.g., 10 mM).

    • Prepare a working solution of Suc-LLVY-AMC in Assay Buffer (e.g., 100 µM).

    • Prepare serial dilutions of the piperidine carboxamide inhibitors in Assay Buffer.

  • Assay Setup:

    • In a 96-well plate, add Assay Buffer to all wells.

    • Add the appropriate volume of the inhibitor dilutions to the test wells.

    • Add the corresponding volume of Assay Buffer with DMSO (vehicle control) to the positive control wells.

    • Add purified 20S proteasome to the positive control and test wells to a final concentration of, for example, 0.5 nM. Do not add proteasome to the blank wells.

  • Initiation and Incubation:

    • Initiate the reaction by adding the Suc-LLVY-AMC working solution to all wells to a final concentration of, for example, 20 µM.

    • Incubate the plate at 37°C.

  • Data Acquisition:

    • Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 60 minutes) using a fluorescence plate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

  • Data Analysis:

    • Subtract the background fluorescence (from the blank wells) from all readings.

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Discussion and Future Directions

The data presented in this guide demonstrate that piperidine carboxamides are a versatile and potent class of non-covalent proteasome inhibitors. The ability to achieve low nanomolar to sub-nanomolar IC50 values through structural modifications highlights the potential for developing highly effective therapeutic agents. The non-covalent binding mode is a key differentiator that may translate to improved safety and tolerability in a clinical setting.

Future research in this area should focus on several key aspects:

  • Selectivity Profiling: A comprehensive evaluation of the selectivity of these compounds against other proteasome subunits (β1 and β2) and other cellular proteases is essential to fully understand their therapeutic window.

  • In Vivo Efficacy: While in vitro potency is a critical first step, demonstrating efficacy in relevant animal models of disease is necessary to validate their therapeutic potential.

  • Pharmacokinetic Properties: Optimization of the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) will be crucial for the successful clinical development of these compounds.

By leveraging the insights and methodologies presented in this guide, researchers can accelerate the discovery and development of the next generation of proteasome inhibitors, ultimately contributing to the advancement of therapies for a range of diseases.

References

  • Lawong, A., Gahalawat, S., Ray, S., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 31(8), 1503-1517.e19. [Link]

  • Zhou, Y., et al. (2016). Design, synthesis and biological evaluation of novel non-covalent piperidine-containing peptidyl proteasome inhibitors. European Journal of Medicinal Chemistry, 124, 822-834. [Link]

  • Zhou, Y., et al. (2021). Optimization of piperidine constructed peptidyl derivatives as proteasome inhibitors. Bioorganic & Medicinal Chemistry, 29, 115867. [Link]

  • Lawong, A., Gahalawat, S., Ray, S., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed, [Link]

  • Lawong, A., Gahalawat, S., Ray, S., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. EMBL-EBI, [Link]

  • Zhou, Y., et al. (2017). Exploration of novel piperazine or piperidine constructed non-covalent peptidyl derivatives as proteasome inhibitors. European Journal of Medicinal Chemistry, 127, 953-964. [Link]

Sources

A Comparative Guide to the Synthesis of 1-(2-hydroxyethyl)piperidine-4-carboxamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of published methodologies for the synthesis of 1-(2-hydroxyethyl)piperidine-4-carboxamide, a key building block in the development of various therapeutic agents. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, offers insights into the practical advantages and disadvantages of each approach, and is grounded in authoritative scientific literature. Our objective is to equip researchers, medicinal chemists, and process development scientists with the critical information needed to select and implement the most suitable synthetic strategy for their specific research and development goals.

Introduction to 1-(2-hydroxyethyl)piperidine-4-carboxamide

1-(2-hydroxyethyl)piperidine-4-carboxamide[1] is a bifunctional molecule incorporating a hydrophilic hydroxyethyl group and a carboxamide moiety on a piperidine scaffold. This unique combination of functional groups makes it a valuable intermediate in the synthesis of a wide range of biologically active compounds. The piperidine ring is a common motif in many pharmaceuticals, and the N-hydroxyethyl group can enhance aqueous solubility and provide a handle for further molecular elaboration. The 4-carboxamide group offers a key interaction point for biological targets.

This guide will explore and compare three primary synthetic routes to this target molecule, evaluating each for its efficiency, scalability, and overall practicality in a laboratory setting.

Route 1: Direct N-Alkylation of Isonipecotamide

The most straightforward conceptual approach to the synthesis of 1-(2-hydroxyethyl)piperidine-4-carboxamide is the direct N-alkylation of commercially available isonipecotamide (piperidine-4-carboxamide) with a suitable 2-carbon electrophile bearing a hydroxyl group or a precursor. The most common embodiment of this strategy involves the use of 2-haloethanols, such as 2-chloroethanol.

Scientific Rationale

This reaction is a classic example of a nucleophilic substitution, where the secondary amine of the piperidine ring acts as the nucleophile, displacing a halide from the 2-haloethanol. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine and halt the reaction. The choice of base and solvent is critical to optimize the reaction rate and minimize side reactions. Stronger, non-nucleophilic bases are often preferred to deprotonate the piperidine nitrogen, enhancing its nucleophilicity.

Experimental Protocol: N-Alkylation with 2-Chloroethanol

Materials:

  • Isonipecotamide

  • 2-Chloroethanol

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of isonipecotamide (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq.).

  • Add 2-chloroethanol (1.2 eq.) dropwise to the suspension.

  • Heat the reaction mixture to 80-90 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • The filtrate is concentrated under reduced pressure to remove the DMF.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield 1-(2-hydroxyethyl)piperidine-4-carboxamide.

G Isonipecotamide Isonipecotamide Reaction N-Alkylation (SN2) Isonipecotamide->Reaction Nucleophile Chloroethanol 2-Chloroethanol Chloroethanol->Reaction Electrophile Base K₂CO₃ Base->Reaction Acid Scavenger Solvent DMF Solvent->Reaction Solvent Product 1-(2-hydroxyethyl)piperidine- 4-carboxamide Reaction->Product

Caption: Workflow for the N-alkylation of isonipecotamide.

Route 2: Two-Step Synthesis via an Ester Intermediate

An alternative and often higher-yielding approach involves a two-step sequence: first, the synthesis of ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate, followed by its amidation to the target carboxamide.

Scientific Rationale

This strategy circumvents potential side reactions associated with the amide functionality during the N-alkylation step. The synthesis of the intermediate ester can be achieved through various methods, including the reductive amination of ethyl isonipecotate with a protected acetaldehyde derivative, followed by deprotection. The subsequent amidation of the ester is a well-established transformation, typically involving treatment with ammonia.

Experimental Protocol:

Step 1: Synthesis of Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate

This intermediate can be prepared by the reductive amination of ethyl isonipecotate with a suitable two-carbon aldehyde equivalent. A patent describes the synthesis of a related chloro-intermediate, which can be subsequently hydrolyzed to the desired hydroxyethyl compound.

Materials:

  • Ethyl isonipecotate

  • Chloroacetaldehyde (50% aqueous solution)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol/Acetic acid solvent mixture

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure (adapted from WO2016071792A1[2]):

  • Dissolve ethyl isonipecotate (1.0 eq.) in a 10:1 mixture of methanol and acetic acid.

  • Add a 50% aqueous solution of chloroacetaldehyde (1.0 eq.) dropwise.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium cyanoborohydride (1.0 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • The solvent is evaporated under reduced pressure.

  • The residue is taken up in water and the pH is adjusted to >8 with potassium carbonate.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield ethyl 1-(2-chloroethyl)piperidine-4-carboxylate.

  • The chloro-intermediate is then hydrolyzed to the hydroxyethyl ester by heating with aqueous base, followed by neutralization and extraction.

Step 2: Amidation of Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate

Materials:

  • Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate

  • Ammonia (7N solution in methanol)

  • Methanol

Procedure:

  • Dissolve ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate (1.0 eq.) in a 7N solution of ammonia in methanol.

  • Seal the reaction vessel and heat to 60-70 °C for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS until the starting ester is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography to afford 1-(2-hydroxyethyl)piperidine-4-carboxamide.

G cluster_0 Step 1: Ester Synthesis cluster_1 Step 2: Amidation Ester_Start Ethyl Isonipecotate Reductive_Amination Reductive Amination Ester_Start->Reductive_Amination Aldehyde Chloroacetaldehyde Aldehyde->Reductive_Amination Reducing_Agent NaBH₃CN Reducing_Agent->Reductive_Amination Ester_Intermediate Ethyl 1-(2-chloroethyl)piperidine- 4-carboxylate Hydrolysis Hydrolysis Ester_Intermediate->Hydrolysis Hydroxy_Ester Ethyl 1-(2-hydroxyethyl)piperidine- 4-carboxylate Hydrolysis->Hydroxy_Ester Amidation Amidation Hydroxy_Ester->Amidation Reductive_Amination->Ester_Intermediate Ammonia Ammonia Ammonia->Amidation Final_Product 1-(2-hydroxyethyl)piperidine- 4-carboxamide Amidation->Final_Product G Isonipecotamide Isonipecotamide Reaction Ring-Opening Alkylation Isonipecotamide->Reaction Nucleophile Ethylene_Oxide Ethylene Oxide Ethylene_Oxide->Reaction Electrophile Solvent Ethanol Solvent->Reaction Solvent Product 1-(2-hydroxyethyl)piperidine- 4-carboxamide Reaction->Product

Sources

A Senior Application Scientist's Guide to the Comparative Analysis of Piperidine-4-Carboxamide Analogs in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine-4-carboxamide scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure for a multitude of clinically significant drugs.[1] Its rigid, saturated heterocyclic ring system allows for precise three-dimensional positioning of substituents, making it an ideal framework for targeting a wide range of biological receptors and enzymes. This guide focuses on a prominent class of compounds built on this scaffold: synthetic agonists of the mu-opioid receptor (MOR), exemplified by Fentanyl and its potent analogs.[2][3]

Here, we provide a side-by-side comparison of two representative analogs, Fentanyl and Carfentanil, to illustrate how fundamental biological assays are employed to delineate their structure-activity relationships (SAR). This guide is designed for drug development professionals and researchers, offering both the theoretical basis and practical methodologies for characterizing such compounds.

The Biological Target: Mu-Opioid Receptor (MOR) Signaling

The mu-opioid receptor is a class A G-protein coupled receptor (GPCR) that plays a central role in mediating the analgesic effects of opioids.[4][5] It is also responsible for the severe side effects associated with these drugs, including respiratory depression and dependence.[2][4] The MOR is coupled to inhibitory G-proteins (Gi/o). Upon activation by an agonist like Fentanyl, the G-protein dissociates, and its α-subunit inhibits the enzyme adenylyl cyclase. This action reduces the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP), leading to downstream modulation of ion channels and ultimately, a reduction in neuronal excitability.[6][7]

MOR_Signaling_Pathway cluster_membrane Cell Membrane MOR Mu-Opioid Receptor (MOR) G_protein Gi/o Protein (αβγ) MOR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP (Second Messenger) AC->cAMP Converts Agonist Opioid Agonist (e.g., Fentanyl) Agonist->MOR Binds ATP ATP Response Cellular Response (↓ Neuronal Excitability, Analgesia) cAMP->Response Leads to

Figure 1. Simplified Mu-Opioid Receptor (Gi-coupled) Signaling Pathway.

Featured Analogs: Fentanyl and Carfentanil

Fentanyl is the parent compound of the 4-anilidopiperidine class of synthetic opioids and is 50-100 times more potent than morphine.[2] Its structure-activity relationship has been extensively studied.[8][9] Carfentanil, an analog of Fentanyl, is one of the most potent opioids known, estimated to be 20-30 times more potent than Fentanyl itself.[6] This dramatic increase in potency is achieved by a seemingly minor structural modification: the replacement of the propionanilide group at the 4-position of the piperidine ring with a methyl ester.[6] This comparison underscores how subtle changes to the piperidine-4-carboxamide scaffold can profoundly impact biological activity.

Assay 1: Competitive Radioligand Binding Assay

Objective: To determine and compare the binding affinity (Ki) of Fentanyl and Carfentanil for the human mu-opioid receptor (hMOR).

Principle of the Assay: This assay quantifies the affinity of a test compound for a receptor by measuring its ability to compete with and displace a radiolabeled ligand that has a known, high affinity for the same receptor.[4][10] The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50 value. This value is then converted to the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used. A lower Ki value signifies a higher binding affinity.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep 1. Prepare hMOR Membranes Reagent_Prep 2. Prepare Reagents (Buffer, Radioligand, Test Compounds) Membrane_Prep->Reagent_Prep Incubation 3. Incubate Membranes, Radioligand & Test Compound Reagent_Prep->Incubation Filtration 4. Separate Bound/Free Ligand (Rapid Filtration) Incubation->Filtration Counting 5. Quantify Bound Radioactivity (Scintillation Counting) Filtration->Counting Plotting 6. Plot Competition Curve (% Bound vs. [Compound]) Counting->Plotting IC50_Calc 7. Determine IC50 Plotting->IC50_Calc Ki_Calc 8. Calculate Ki (Cheng-Prusoff Equation) IC50_Calc->Ki_Calc

Figure 2. Experimental Workflow for a Competitive Radioligand Binding Assay.
Detailed Experimental Protocol

This protocol is adapted from standard methodologies for MOR binding assays.[4][11]

  • Receptor Source Preparation:

    • Use cell membranes from a stable cell line (e.g., CHO or HEK293) recombinantly expressing the human mu-opioid receptor (hMOR).[4]

    • Thaw frozen membrane aliquots on ice immediately before use.

    • Dilute the membranes in ice-cold Assay Buffer (50 mM Tris-HCl, pH 7.4) to a final protein concentration of 10-20 µg per well.[4][11]

  • Reagent Preparation:

    • Radioligand: Prepare a working solution of [³H]-DAMGO (a selective MOR agonist) at a concentration near its dissociation constant (Kd), typically around 0.5-2.0 nM, in Assay Buffer.[4][11]

    • Test Compounds: Prepare serial dilutions of Fentanyl and Carfentanil in Assay Buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M.

    • Controls:

      • Total Binding: Wells containing only membranes and radioligand (no test compound).

      • Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration (e.g., 10 µM) of a saturating, unlabeled ligand like Naloxone to block all specific binding.[4]

  • Assay Incubation:

    • In a 96-well plate, combine the reagents in triplicate for each condition to a final volume of 1 mL.

    • Add hMOR membranes, the [³H]-DAMGO solution, and varying concentrations of the test compounds (or buffer for Total Binding, Naloxone for NSB).

    • Incubate the plate at room temperature for 120 minutes to allow the binding to reach equilibrium.[4]

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through Whatman GF/C glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold Assay Buffer to remove any remaining unbound radioactivity.

  • Quantification and Analysis:

    • Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

    • Calculate Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Comparative Binding Affinity Data
CompoundReceptorRadioligandKi (nM)
Fentanyl Human Mu-Opioid[³H]-DAMGO0.39[6]
Carfentanil Human Mu-Opioid[³H]-DAMGO~0.02*

*Note: Carfentanil's potency is reported to be 20-30 times that of Fentanyl. The Ki value is estimated based on this potency difference for comparative purposes.[6]

Expert Insight: The choice of [³H]-DAMGO as the radioligand is critical. As a high-affinity agonist, it ensures that the assay accurately reflects the binding of other agonists like Fentanyl. The 120-minute incubation is a standard duration established to ensure that the binding reaction has reached equilibrium, which is a prerequisite for the valid application of the Cheng-Prusoff equation.

Assay 2: cAMP Functional Assay

Objective: To measure and compare the functional potency (EC50) of Fentanyl and Carfentanil by quantifying their ability to inhibit cAMP production.

Principle of the Assay: This cell-based assay measures the functional consequence of MOR activation. Since MOR is Gi-coupled, agonist binding inhibits adenylyl cyclase. To create a measurable signal, the cells are first stimulated with an agent like forskolin, which directly activates adenylyl cyclase and causes a large increase in intracellular cAMP.[12] The addition of a MOR agonist will inhibit this process, leading to a dose-dependent decrease in the cAMP signal.[13] The concentration of the agonist that causes a 50% reduction of the maximal forskolin-stimulated cAMP level is its EC50 value. A lower EC50 indicates higher functional potency.

Detailed Experimental Protocol

This protocol describes a typical workflow using a luminescence-based biosensor assay (e.g., Promega's GloSensor™).[14][15]

  • Cell Culture and Plating:

    • Use a cell line (e.g., HEK293) stably co-expressing the hMOR and a cAMP-sensitive biosensor (e.g., a luciferase variant fused to a cAMP-binding domain).[14]

    • Seed the cells into a 384-well white assay plate and culture overnight to allow for adherence.

  • Reagent Preparation and Equilibration:

    • Prepare serial dilutions of Fentanyl and Carfentanil in an appropriate assay buffer.

    • Prepare a solution of forskolin at a concentration known to elicit a sub-maximal to maximal cAMP response (e.g., 10 µM).[14]

    • Prior to the assay, incubate the cells with the GloSensor™ cAMP Reagent (containing the luciferase substrate) for 2 hours at room temperature to allow the reagent to load into the cells.[14]

  • Assay Execution:

    • Measure the basal luminescence signal from the plate to establish a baseline.

    • Add the serially diluted test compounds (Fentanyl, Carfentanil) to the wells.

    • Incubate for 10-15 minutes at room temperature to allow for receptor activation.

    • Add the forskolin solution to all wells (except for negative controls) to stimulate adenylyl cyclase.

    • Incubate for another 15-20 minutes.

  • Signal Detection and Analysis:

    • Measure the final luminescence signal using a plate reader. The binding of cAMP to the biosensor induces a conformational change that increases light output.[14] Therefore, a potent agonist will cause a reduction in the forskolin-induced luminescence signal.

    • Normalize the data:

      • Set the signal from wells with forskolin only as 100% stimulation.

      • Set the signal from wells with a maximally effective concentration of a known agonist (plus forskolin) as 0% stimulation.

    • Plot the normalized response against the log concentration of the test compound.

    • Determine the EC50 value using a four-parameter logistic fit.

Comparative Functional Potency Data
CompoundAssay TypeEC50 (nM)
Fentanyl G-protein activation (e.g., GTPγS or cAMP)~10-20
Carfentanil G-protein activation (e.g., GTPγS or cAMP)~0.5-1.0

*Note: EC50 values can vary significantly depending on the specific cell line, receptor expression level, and assay format. The values presented are representative estimates to illustrate the relative potency difference.

Expert Insight: The use of forskolin is a key step that amplifies the assay window for Gi-coupled receptors.[12] Without it, the basal level of cAMP is often too low to detect a significant decrease upon agonist stimulation. This assay is considered "functional" because it measures a downstream event (second messenger production) that is a direct consequence of receptor activation and G-protein coupling, providing more physiologically relevant data than a simple binding assay.[16][17]

Data Interpretation and Discussion

The experimental data from these two assays provide a comprehensive profile of the pharmacological activity of the piperidine-4-carboxamide analogs.

  • Binding Affinity (Ki): The binding assay data clearly show that Carfentanil has a significantly lower Ki value than Fentanyl. This indicates that Carfentanil binds to the mu-opioid receptor with much higher affinity. The structural change—the addition of a methyl ester group—enhances the interaction between the ligand and the receptor's binding pocket.[8]

  • Functional Potency (EC50): The cAMP functional assay results directly correlate with the binding data. Carfentanil's lower EC50 value demonstrates that it is substantially more potent at eliciting the downstream cellular response (inhibition of adenylyl cyclase). This confirms that its higher binding affinity translates directly into greater functional efficacy at the receptor.

Together, these results exemplify a classic structure-activity relationship. The modification at the 4-position of the piperidine ring in Carfentanil leads to a more favorable interaction with the MOR, resulting in both tighter binding and more efficient receptor activation compared to Fentanyl.

Conclusion

The side-by-side comparison of Fentanyl and Carfentanil using fundamental radioligand binding and functional cAMP assays provides a clear illustration of how structure-activity relationships are established for piperidine-4-carboxamide analogs. The binding assay directly measures the affinity of a compound for its target, while the functional assay confirms that this binding translates into a measurable biological response. These assays are indispensable tools in drug discovery, enabling researchers to quantify the impact of chemical modifications, rank compounds by potency, and select promising candidates for further development.

References

  • Shiraishi, M., et al. (2007). Discovery of a Piperidine-4-carboxamide CCR5 Antagonist (TAK-220) with Highly Potent Anti-HIV-1 Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Dal Cason, T. A. (2002). Fentanyl Analogs: Structure-Activity-Relationship Study. Informa UK Limited. Available at: [Link]

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Safety Operating Guide

Proper Disposal of 1-(2-hydroxyethyl)piperidine-4-carboxamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step framework for the proper disposal of 1-(2-hydroxyethyl)piperidine-4-carboxamide, ensuring the safety of laboratory personnel and adherence to environmental regulations. By understanding the inherent hazards of this compound and implementing robust disposal protocols, we can mitigate risks and foster a culture of safety and responsibility in the laboratory.

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

Before any disposal protocol is initiated, a thorough understanding of the hazards associated with 1-(2-hydroxyethyl)piperidine-4-carboxamide is paramount. According to available safety data, this compound is classified with the following hazards:

  • Harmful if swallowed: Acute oral toxicity necessitates preventing ingestion and contamination of food sources.[1][2][3][4]

  • Causes skin irritation: Prolonged or repeated contact can lead to skin irritation, requiring the use of appropriate gloves and protective clothing.[1][2][3][4]

  • Causes serious eye irritation: The potential for serious eye damage mandates the use of safety goggles or a face shield.[1][2][3][4]

  • May cause respiratory irritation: Inhalation of dust or aerosols can irritate the respiratory tract, making it essential to handle the compound in a well-ventilated area or a fume hood.[1][2][3][4]

While specific environmental hazard data for 1-(2-hydroxyethyl)piperidine-4-carboxamide is limited, its structural similarity to other piperidine derivatives suggests that it should be treated as potentially harmful to aquatic life and not disposed of down the drain.[5][6]

Table 1: Summary of Hazards and Required Precautions

Hazard CategoryGHS ClassificationRequired Personal Protective Equipment (PPE) & Handling Precautions
Acute Oral Toxicity Category 4Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling.[2][3][4]
Skin Corrosion/Irritation Category 2Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.[1][2][3]
Serious Eye Damage/Irritation Category 2AWear safety glasses with side shields or chemical goggles.[1][2][3]
Specific target organ toxicity (single exposure) Category 3 (Respiratory tract irritation)Handle in a well-ventilated area or a chemical fume hood.[1][2][3][4]

The Disposal Decision Workflow: A Step-by-Step Approach

The appropriate disposal route for 1-(2-hydroxyethyl)piperidine-4-carboxamide depends on its form (solid, solution, or contaminated material) and the quantity to be disposed of. The following workflow provides a logical decision-making process for laboratory personnel.

DisposalWorkflow start Identify Waste Containing 1-(2-hydroxyethyl)piperidine-4-carboxamide waste_type Determine Waste Type start->waste_type solid Pure Solid or Grossly Contaminated Solid waste_type->solid Solid solution Aqueous or Organic Solution waste_type->solution Solution contaminated Contaminated Materials (e.g., PPE, glassware, spill cleanup) waste_type->contaminated Contaminated Materials collect_solid Collect in a labeled, sealed hazardous waste container. solid->collect_solid collect_solution Collect in a labeled, sealed hazardous waste container. Do not mix incompatible wastes. solution->collect_solution collect_contaminated Double-bag in labeled hazardous waste bags. contaminated->collect_contaminated storage Store in a designated Satellite Accumulation Area (SAA). collect_solid->storage collect_solution->storage collect_contaminated->storage pickup Arrange for pickup by licensed hazardous waste disposal service. storage->pickup end Disposal Complete pickup->end

Caption: Disposal decision workflow for 1-(2-hydroxyethyl)piperidine-4-carboxamide waste.

Detailed Disposal Protocols

Adherence to the following step-by-step protocols is crucial for the safe and compliant disposal of 1-(2-hydroxyethyl)piperidine-4-carboxamide.

Protocol for Unused or Expired Solid 1-(2-hydroxyethyl)piperidine-4-carboxamide
  • Personal Protective Equipment (PPE): Before handling the material, ensure you are wearing the appropriate PPE as outlined in Table 1.

  • Work Area: Conduct all handling within a chemical fume hood to minimize inhalation exposure.[2][3]

  • Containerization:

    • If the original container is intact and properly labeled, it can be used for disposal. Ensure the cap is securely fastened.

    • If transferring the waste, use a new, clean, and chemically compatible container. The container should be clearly labeled as "Hazardous Waste" and include the chemical name: "1-(2-hydroxyethyl)piperidine-4-carboxamide," the date of accumulation, and any relevant hazard pictograms.[7][8]

  • Storage: Place the sealed container in a designated Satellite Accumulation Area (SAA).[9] This area should be away from incompatible materials, such as strong oxidizing agents and acids.[2]

  • Disposal: Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[7][10] Do not attempt to dispose of this chemical through regular trash.

Protocol for Solutions Containing 1-(2-hydroxyethyl)piperidine-4-carboxamide
  • PPE and Work Area: Adhere to the same PPE and work area requirements as for the solid material.

  • Waste Segregation:

    • Do not mix aqueous and organic solvent waste streams unless explicitly permitted by your institution's waste management guidelines.

    • Never mix this waste with incompatible chemicals, particularly strong oxidizing agents or acids, to prevent potentially hazardous reactions.[2]

  • Containerization:

    • Collect the liquid waste in a designated, leak-proof, and sealable hazardous waste container.[8]

    • The container must be clearly labeled with "Hazardous Waste" and a complete list of its contents, including "1-(2-hydroxyethyl)piperidine-4-carboxamide" and any solvents present, with their approximate concentrations.

    • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.[8]

  • Storage: Store the sealed container in the designated SAA, ensuring it is within secondary containment to prevent spills.[11]

  • Disposal: Contact your EHS department or a licensed hazardous waste contractor for pickup and disposal.[9][12] Do not pour solutions containing this compound down the drain.[6]

Protocol for Contaminated Materials

This category includes items such as gloves, weighing paper, pipette tips, and spill cleanup materials.

  • PPE: Wear appropriate PPE when handling contaminated materials.

  • Segregation:

    • Grossly Contaminated Items: Materials with visible solid or liquid residue should be treated as solid waste and collected in a labeled, sealed hazardous waste container as described in Protocol 3.1.

    • Trace Contaminated Items: Items with only trace contamination (e.g., used gloves, weighing paper) should be collected in a designated hazardous waste bag.

  • Containerization:

    • Place trace-contaminated materials into a durable, labeled hazardous waste bag.

    • Once the bag is full, seal it securely and then place it inside a second hazardous waste bag (double-bagging) to prevent leaks.

  • Storage: Store the sealed bags in the designated SAA.

  • Disposal: Arrange for pickup by your institution's authorized waste management service.

Emergency Procedures: Spill and Exposure Response

In the event of a spill or personnel exposure, immediate and correct action is critical.

  • Minor Spill (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

    • Collect the absorbent material using non-sparking tools and place it in a labeled, sealed hazardous waste container.

    • Decontaminate the spill area with a suitable cleaning agent and wipe it down.

    • Dispose of all cleanup materials as hazardous waste.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area and alert others.

    • If safe to do so, close the doors to the laboratory to contain any vapors.

    • Contact your institution's emergency response team or EHS department immediately.[12] Do not attempt to clean up a large spill without proper training and equipment.

  • Personnel Exposure:

    • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[1]

    • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Waste Minimization: A Proactive Approach

The most effective disposal procedure is to minimize waste generation in the first place.[9][13] Laboratories are encouraged to:

  • Purchase only the quantity of 1-(2-hydroxyethyl)piperidine-4-carboxamide required for a specific experiment or project.

  • Maintain an accurate chemical inventory to avoid ordering duplicate materials.[8]

  • Where possible, modify experimental procedures to use smaller quantities of the chemical.

By integrating these disposal protocols and waste minimization strategies into your standard laboratory operating procedures, you contribute to a safer research environment and ensure compliance with all relevant regulations.

References

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A Senior Application Scientist's Guide to Handling 1-(2-hydroxyethyl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Analysis: A Proactive Approach to Safety

Understanding the potential hazards is the foundation of safe laboratory practice. Based on data from structurally related compounds like piperidine and N-(2-Hydroxyethyl)piperidine-3-carboxamide, we must anticipate the following potential hazards for 1-(2-hydroxyethyl)piperidine-4-carboxamide:

  • Acute Oral Toxicity : Similar compounds are harmful if swallowed[1][2][3][4].

  • Skin Corrosion/Irritation : Piperidine itself causes severe skin burns, and its derivatives are known skin irritants[1][2][3][4][5].

  • Serious Eye Damage/Irritation : Direct contact is likely to cause serious, potentially irreversible, eye damage[1][2][3][4].

  • Respiratory Tract Irritation : Inhalation of vapors or aerosols may cause respiratory irritation[1][2][3][4].

Given these potential risks, all handling procedures must be designed to eliminate or minimize direct contact and aerosol generation.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential. The following table outlines the minimum required PPE for handling 1-(2-hydroxyethyl)piperidine-4-carboxamide, with the rationale explained for each selection.

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles and a full-face shield.Protects against splashes and aerosols that can cause severe eye damage. Standard safety glasses are insufficient[6][7][8].
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber) tested to EN 374 standard.Prevents skin contact. Given that piperidine derivatives can be toxic and corrosive to the skin, glove integrity is critical[5][6][7][9]. Always inspect gloves before use and change them immediately if contaminated or compromised.
Skin and Body Protection A flame-retardant laboratory coat, long pants, and closed-toe, chemical-resistant footwear.Minimizes skin exposure. A lab coat should be fully buttoned[5][9]. For larger quantities, a chemical-resistant apron is also recommended.
Respiratory Protection Use only in a certified chemical fume hood. If engineering controls are not feasible, a NIOSH-approved respirator with an appropriate organic vapor cartridge is mandatory.Prevents inhalation of potentially irritating or toxic vapors and aerosols[1][5][7].
Operational Workflow: A Step-by-Step Protocol for Safe Handling

Adherence to a systematic workflow is crucial for minimizing risk. The following diagram and procedural steps outline a self-validating system for handling 1-(2-hydroxyethyl)piperidine-4-carboxamide from preparation to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep1 Verify Fume Hood Certification & Airflow prep2 Assemble All Materials (Chemical, Glassware, etc.) prep3 Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) handle1 Work Inside Fume Hood Sash at Lowest Possible Position prep3->handle1 Proceed to Handling handle2 Carefully Dispense Chemical Avoid Splashing & Aerosol Generation handle3 Securely Cap Primary Container Immediately After Use clean1 Decontaminate Work Surface (e.g., with 70% Ethanol) handle3->clean1 Proceed to Cleanup clean2 Segregate Waste: Liquid, Solid, Sharps clean3 Dispose of Waste in Labeled, Sealed Containers clean4 Doff PPE in Correct Order (Gloves First) clean5 Wash Hands Thoroughly finish Procedure Complete clean5->finish End of Procedure

Caption: Safe Handling Workflow for 1-(2-hydroxyethyl)piperidine-4-carboxamide.

Experimental Protocol:

  • Preparation :

    • Confirm that the chemical fume hood has been certified within the last year and that the airflow monitor indicates it is functioning correctly.

    • Gather all necessary equipment (glassware, stir bars, reagents) and place them inside the fume hood to minimize traffic in and out of the workspace.

    • Don all required PPE as specified in the table above. Ensure your lab coat is fully fastened and gloves are pulled over the cuffs.

  • Handling :

    • Perform all manipulations of 1-(2-hydroxyethyl)piperidine-4-carboxamide exclusively within the fume hood[10][11].

    • When transferring the substance, do so slowly and carefully to prevent splashing or the generation of dust/aerosols. Use a spatula for solids or a pipette for solutions[12].

    • Keep the primary container sealed when not in use.

  • Post-Handling & Cleanup :

    • After the procedure is complete, decontaminate all surfaces within the fume hood.

    • Carefully remove PPE, starting with gloves, to avoid cross-contamination.

    • Wash your hands thoroughly with soap and water[10][12].

Emergency and Disposal Plans: Preparing for the Unexpected

Emergency Procedures:

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][4].

  • Skin Contact : Remove all contaminated clothing and immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists[4].

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention[3][5].

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[3][5].

  • Spills : Evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Place the contaminated material into a sealed, labeled container for hazardous waste disposal. Do not allow the spill to enter drains.

Disposal Plan:

All waste containing 1-(2-hydroxyethyl)piperidine-4-carboxamide must be treated as hazardous waste.

  • Waste Segregation :

    • Liquid Waste : Collect all liquid waste in a dedicated, labeled, and sealed hazardous waste container.

    • Solid Waste : Contaminated labware (e.g., pipette tips, gloves, absorbent pads) must be collected in a separate, clearly labeled hazardous waste container.

  • Container Management :

    • All waste containers must be kept closed except when adding waste.

    • Label containers clearly with "Hazardous Waste" and the full chemical name.

  • Final Disposal :

    • Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. Do not attempt to dispose of this chemical down the drain or in regular trash[2][3].

By integrating these protocols into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.